Triisopropylsilanethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tri(propan-2-yl)-sulfanylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKHFNMJTBLKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392455 | |
| Record name | Triisopropylsilanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156275-96-6 | |
| Record name | Triisopropylsilanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(propan-2-yl)silanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Triisopropylsilanethiol: A Versatile Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Triisopropylsilanethiol (TIPS-SH), an organosilicon compound, has emerged as a multifaceted and indispensable tool in the arsenal of synthetic organic chemists. Its unique combination of a sterically hindered triisopropylsilyl group and a reactive thiol moiety imparts distinct reactivity and selectivity, making it a valuable reagent in a wide array of transformations. This technical guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective implementation in research and development.
Core Properties and Reactivity
This compound is a colorless liquid that is soluble in most common organic solvents.[1] The bulky triisopropylsilyl group plays a crucial role in modulating the reactivity of the thiol, preventing undesired side reactions and often enhancing selectivity.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₂₂SSi |
| Molecular Weight | 190.42 g/mol |
| Boiling Point | 70-75 °C at 2 mmHg |
| Density | 0.887 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.479 |
| pKa | 9.86 (Predicted) |
Data sourced from various chemical suppliers and databases.[1]
The primary modes of reactivity of this compound can be categorized into three main areas:
-
Nucleophilic Applications: As a synthetic equivalent of hydrogen sulfide (H₂S), it serves as an excellent nucleophile for the formation of carbon-sulfur bonds.
-
Radical Reactions: It acts as a highly effective polarity-reversal catalyst, mediating a variety of radical-based transformations.
-
Transition Metal Catalysis: Its corresponding thiolate is a competent nucleophile in palladium-catalyzed cross-coupling reactions for the synthesis of aryl and vinyl sulfides.
Nucleophilic Applications: A Safe and Efficient H₂S Equivalent
This compound provides a safe and convenient alternative to the highly toxic and difficult-to-handle hydrogen sulfide gas for the synthesis of thiols and unsymmetrical sulfides.[2] The general strategy involves the initial formation of a triisopropylsilyl thioether, which can then be readily cleaved to unveil the desired thiol or further reacted to generate unsymmetrical sulfides.
Synthesis of Alkanethiols
The synthesis of alkanethiols using TIPS-SH proceeds via a two-step sequence: S-alkylation followed by desilylation. The initial reaction of potassium triisopropylsilanethiolate (TIPS-SK), generated in situ, with an alkyl halide or tosylate affords the corresponding triisopropylsilyl thioether. Subsequent cleavage of the silicon-sulfur bond, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF), liberates the free alkanethiol in good yields.[1]
Experimental Protocol: General Procedure for the Synthesis of Alkanethiols
Step 1: Preparation of Potassium Triisopropylsilanethiolate (TIPS-SK) In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), a suspension of potassium hydride (KH) (1.05 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. To this suspension, this compound (1.0 equivalent) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, resulting in a solution of potassium triisopropylsilanethiolate.
Step 2: Synthesis of Triisopropylsilyl Thioether The solution of TIPS-SK is cooled to the appropriate temperature (typically 0 °C to room temperature), and the alkyl halide or tosylate (1.0 equivalent) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude triisopropylsilyl thioether, which can be purified by column chromatography if necessary.
Step 3: Desilylation to the Alkanethiol The purified triisopropylsilyl thioether is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1 M in THF) is added. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude thiol can be purified by distillation or column chromatography.
Synthesis of Unsymmetrical Dialkyl Sulfides
A one-pot procedure allows for the synthesis of unsymmetrical dialkyl sulfides. Following the formation of the triisopropylsilyl thioether, a second, different alkyl halide is introduced along with an activating agent to promote the second alkylation at the sulfur atom.
Quantitative Data: Synthesis of Unsymmetrical Sulfides
| R¹-X | R²-X | Product (R¹-S-R²) | Yield (%) |
| 1-Bromooctane | Iodomethane | 1-(Methylthio)octane | 92 |
| Benzyl bromide | 1-Iodobutane | Benzyl butyl sulfide | 88 |
| 1-Bromo-3-phenylpropane | Bromoethane | 1-(Ethylthio)-3-phenylpropane | 90 |
Yields are representative and may vary based on specific reaction conditions.
Experimental Protocol: One-Pot Synthesis of Unsymmetrical Diaryl Thioethers
A one-pot protocol has been developed for the synthesis of unsymmetrical diaryl thioethers. This involves an initial palladium-catalyzed coupling of an aryl bromide with this compound, followed by the addition of a second, different aryl bromide to the reaction mixture.[1]
Polarity-Reversal Catalysis in Radical Reactions
This compound is a highly effective polarity-reversal catalyst, particularly in the radical reduction of alkyl halides by silanes.[2] In these reactions, a polarity mismatch often hinders the direct reaction between a nucleophilic silane and an electrophilic alkyl radical. TIPS-SH mediates this process by acting as a hydrogen atom transfer (HAT) agent, facilitating a radical chain reaction.
The catalytic cycle is initiated by the formation of a thiyl radical (TIPS-S•) from TIPS-SH. This thiyl radical abstracts a hydrogen atom from the silane (e.g., triethylsilane) to generate a silyl radical. The nucleophilic silyl radical then abstracts a halogen atom from the alkyl halide, producing an alkyl radical. This alkyl radical is subsequently quenched by TIPS-SH, regenerating the thiyl radical and propagating the chain.
// Nodes Initiator [label="Initiator\n(e.g., AIBN, light)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TIPSSH [label="TIPS-SH"]; TIPSS_rad [label="TIPS-S•", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R3SiH [label="R'₃SiH"]; R3Si_rad [label="R'₃Si•", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RX [label="R-X"]; R_rad [label="R•", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RH [label="R-H"]; R3SiX [label="R'₃SiX"];
// Edges Initiator -> TIPSS_rad [label="Initiation"]; TIPSS_rad -> R3Si_rad [label="H-atom abstraction", dir=both, color="#34A853"]; R3SiH -> TIPSSH [label="", style=invis]; R3Si_rad -> R_rad [label="Halogen-atom abstraction", color="#4285F4"]; RX -> R3SiX [label="", style=invis]; R_rad -> RH [label="H-atom abstraction", color="#FBBC05"]; TIPSSH -> TIPSS_rad [label="Chain Propagation", style=dashed, color="#5F6368"]; } dot Figure 2: Catalytic cycle of polarity-reversal catalysis in the radical reduction of alkyl halides.
Quantitative Data: Radical Reduction of Alkyl Halides
| Alkyl Halide | Silane | Product | Yield (%) |
| 1-Bromooctane | Triethylsilane | Octane | 95 |
| 1-Chloroadamantane | Triphenylsilane | Adamantane | 92 |
| 6-Bromo-1-hexene | Triisopropylsilane | 1-Hexene | 85 |
Yields are representative and may vary based on specific reaction conditions and the presence of radical initiators like AIBN.
Experimental Protocol: Radical Dehalogenation of 1-Bromooctane
In a round-bottom flask, 1-bromooctane (1.0 equivalent), triethylsilane (1.5 equivalents), and a catalytic amount of this compound (0.1 equivalents) are dissolved in a degassed solvent such as cyclohexane or benzene. A radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 equivalents), is added. The reaction mixture is heated to reflux (typically 80 °C) under an inert atmosphere and monitored by gas chromatography (GC) or TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford octane.
Palladium-Catalyzed Cross-Coupling Reactions
The potassium salt of this compound (TIPS-SK) serves as an effective nucleophile in palladium-catalyzed cross-coupling reactions with aryl and vinyl halides or triflates.[1] This methodology provides a convenient route to aryl and vinyl triisopropylsilyl sulfides, which are versatile intermediates that can be subsequently converted to the corresponding thiols or unsymmetrical diaryl/aryl vinyl sulfides.
The catalytic cycle generally follows the standard mechanism for palladium-catalyzed cross-coupling reactions, involving oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, transmetalation with the thiolate, and reductive elimination to afford the product and regenerate the catalyst.
// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_complex [label="Ar-Pd(II)(X)L₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TIPSSK [label="TIPS-S⁻ K⁺"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_thiolate [label="Ar-Pd(II)(STIPS)L₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; ArSTIPS [label="Ar-S-TIPS"]; KX [label="K⁺X⁻"];
// Edges Pd0 -> OxAdd [style=invis]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation [style=invis]; TIPSSK -> Transmetalation [style=invis]; Transmetalation -> PdII_thiolate; PdII_thiolate -> RedElim [style=invis]; RedElim -> ArSTIPS; RedElim -> Pd0; PdII_thiolate -> KX [style=invis]; } dot Figure 3: General mechanism for the palladium-catalyzed synthesis of aryl silyl sulfides.
Quantitative Data: Palladium-Catalyzed Synthesis of Aryl Silyl Sulfides
| Aryl Halide | Product | Yield (%) |
| 4-Iodotoluene | 4-Tolyl triisopropylsilyl sulfide | 93 |
| 1-Bromo-4-methoxybenzene | 4-Methoxyphenyl triisopropylsilyl sulfide | 89 |
| 2-Bromonaphthalene | 2-Naphthyl triisopropylsilyl sulfide | 91 |
| 4-Bromobenzonitrile | 4-Cyanophenyl triisopropylsilyl sulfide | 85 |
Reactions are typically carried out using a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand.
Experimental Protocol: Palladium-Catalyzed Thiolation of 4-Iodotoluene
In a Schlenk tube under an inert atmosphere, palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.03 equivalents) is added to a solution of 4-iodotoluene (1.0 equivalent) in anhydrous toluene. A solution of potassium triisopropylsilanethiolate (1.1 equivalents) in THF is then added, and the reaction mixture is heated to 80-100 °C. The reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-tolyl triisopropylsilyl sulfide.
Conclusion
This compound has proven to be a highly valuable and versatile reagent in organic synthesis. Its utility as a safe and effective equivalent of hydrogen sulfide, a potent polarity-reversal catalyst in radical reactions, and a competent nucleophile in palladium-catalyzed cross-coupling reactions underscores its broad applicability. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the adoption and application of this powerful synthetic tool in the development of novel molecules and pharmaceuticals. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase, promising further innovations in the field of organic chemistry.
References
An In-depth Technical Guide to Triisopropylsilanethiol: Properties, Reactivity, and Applications
Abstract
Triisopropylsilanethiol (TIPS-SH), an organosilicon compound featuring a thiol group bonded to a sterically hindered triisopropylsilyl moiety, is a versatile reagent in modern organic chemistry. Its unique structural characteristics impart valuable physical and chemical properties, rendering it a powerful tool for researchers, particularly in the synthesis of complex molecules and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into its reactivity and mechanisms of action, and presents practical, field-proven protocols for its application. Emphasis is placed on the causal relationships between its structure and function, providing an authoritative resource for scientists and professionals in the field.
Introduction: The Significance of Steric Hindrance and Sulfur Nucleophilicity
This compound, systematically named 1,1,1-tris(1-methylethyl)silanethiol, belongs to the family of organosilicon compounds that have gained prominence for their unique reactivity and stability.[1] The defining feature of TIPS-SH is the combination of a soft, nucleophilic thiol group (-SH) with a bulky triisopropylsilyl group. This steric hindrance plays a crucial role in moderating the reactivity of the thiol, allowing for selective transformations that might be difficult to achieve with less hindered thiols.
In the landscape of drug development and complex molecule synthesis, reagents that offer both high reactivity and selectivity are invaluable. TIPS-SH serves as a convenient and effective synthetic equivalent of hydrogen sulfide (H₂S) and as a catalyst in certain radical reactions.[1][2] Its applications range from the synthesis of alkanethiols and unsymmetrical dialkyl sulfides to its use as a ligand in polymerization reactions.[1][2] Understanding the fundamental properties of this reagent is key to leveraging its full potential in the laboratory.
Physical and Spectroscopic Properties
The physical state and properties of a reagent are critical for its handling, storage, and application in various solvent systems. This compound is a colorless to light yellow liquid at room temperature, and it is soluble in most common organic solvents.[1][3]
Physical Data Summary
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂SSi | [1] |
| Molecular Weight | 190.42 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 70-75 °C at 2 mmHg | [1][4] |
| Density | 0.887 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.479 | [1][4] |
| Flash Point | 77 °C (171 °F) - closed cup | [1] |
| Predicted pKa | 9.86 ± 0.10 | [1] |
| Solubility | Soluble in most organic solvents | [1][5] |
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A multiplet or septet would be observed for the three methine protons (-CH) of the isopropyl groups, and a doublet for the 18 methyl protons (-CH₃). The thiol proton (-SH) would appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show two distinct signals for the isopropyl groups: one for the methine carbon and one for the methyl carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching and bending vibrations from the isopropyl groups. A key diagnostic peak would be the S-H stretching vibration, which is typically weak and appears in the region of 2550-2600 cm⁻¹. Si-C stretching vibrations would also be present.
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay between the nucleophilic sulfur atom and the sterically demanding silyl group.
Nucleophilicity and Use as an H₂S Equivalent
The thiol group in TIPS-SH is a potent nucleophile, enabling it to participate in a variety of substitution and addition reactions. It serves as a synthetic equivalent of hydrogen sulfide, offering a more manageable and soluble alternative for introducing sulfur into organic molecules.[1][2] For instance, it can be used in the synthesis of alkanethiols and unsymmetrical dialkyl sulfides.[1]
Role in Radical Reactions
This compound can act as a polarity-reversal catalyst in certain radical reactions, such as the radical reduction of alkyl halides by silanes.[1][2] This catalytic activity stems from its ability to participate in radical chain processes, facilitating hydrogen atom transfer.
Synthesis of this compound
A common and high-yielding method for the preparation of this compound involves the reaction of lithium hydrogen sulfide (LiSH) with triisopropylsilyl chloride (TIPSCl).[1][2] LiSH can be readily generated in situ by reacting hydrogen sulfide with a strong base like n-butyllithium. This synthesis is typically performed at low temperatures to ensure selectivity and stability.
Application Spotlight: The Role of Silanes in Peptide Synthesis
While this compound has its specific applications, the closely related compound, triisopropylsilane (TIS) , is a cornerstone reagent in modern drug development, particularly in Solid-Phase Peptide Synthesis (SPPS). The function of TIS in this context provides a powerful example of the utility of hindered silanes and is directly relevant to the target audience of this guide.
The Challenge: Carbocation Scavenging in Peptide Cleavage
The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups.[4] This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). A significant challenge during this process is the generation of highly reactive carbocations from the cleavage of protecting groups (e.g., trityl from cysteine or histidine, tert-butyl from aspartic acid).[4][6] These electrophilic species can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine, resulting in impurities that are difficult to remove.[6][7]
The Solution: Triisopropylsilane as a Cation Scavenger
Triisopropylsilane is widely used as a "scavenger" in TFA cleavage cocktails to prevent these side reactions.[6][8] Its efficacy is rooted in its ability to act as a hydride donor. The Si-H bond in TIS is relatively weak and can transfer a hydride ion to the carbocations generated during deprotection, effectively neutralizing them in an irreversible manner.[4][6] This process protects the integrity of the peptide chain, leading to a cleaner crude product and higher final yields.
The diagram below illustrates the fundamental mechanism of TIS as a carbocation scavenger.
Caption: Mechanism of TIS as a carbocation scavenger.
Beyond Scavenging: TIS as a Reducing Agent
Recent studies have revealed that TIS is not merely a passive scavenger. In the presence of TFA, particularly with mild heating, TIS can actively function as a reducing agent to facilitate the removal of certain sulfur-based protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[4][9] This dual functionality must be considered when designing peptide synthesis strategies, especially when orthogonal protection schemes are required.
Experimental Protocol: Peptide Cleavage from Resin
This protocol provides a robust, self-validating methodology for the cleavage of a peptide from a solid support using a standard TFA/TIS cocktail.
Objective: To cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL) to remove residual solvents from synthesis and to swell the resin.
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes. Causality: Residual DMF can inhibit the cleavage reaction.
-
-
Preparation of Cleavage Cocktail (perform in a certified fume hood):
-
Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For a 0.1 mmol synthesis, approximately 2-3 mL of the cocktail is sufficient.
-
Safety: TFA is highly corrosive and volatile. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Gently agitate the mixture (e.g., using a shaker or rocker) at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.
-
-
Peptide Isolation:
-
Filter the cleavage mixture directly into a clean, labeled centrifuge tube. The filtrate contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates to maximize recovery.
-
-
Peptide Precipitation:
-
To the combined filtrate, add cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form immediately.
-
Incubate the suspension at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Washing and Drying:
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL), vortexing gently and re-centrifuging each time. Causality: This step is crucial to remove residual TFA and scavengers, which can interfere with subsequent analysis and purification.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Validation:
-
The dried crude peptide can now be dissolved in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm the identity and purity of the product.
-
Caption: Experimental workflow for peptide cleavage.
Safety and Handling
This compound is classified as an irritant, causing skin and eye irritation.[6][9] It should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE.[9] Store the compound in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[9] It is incompatible with strong oxidizing agents.[9]
Conclusion
This compound is a valuable reagent with a unique profile of steric hindrance and nucleophilicity. Its utility in organic synthesis is well-established. Furthermore, the principles governing its reactivity are mirrored in the widespread application of the related compound, triisopropylsilane, as an essential scavenger in peptide synthesis—a critical process in drug discovery and development. A thorough understanding of the properties, mechanisms, and handling of these powerful silane reagents enables researchers to conduct more efficient, selective, and higher-yielding syntheses.
References
- 1. Tris(propan-2-yl)silanethiol | C9H22SSi | CID 3435097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 156275-96-6 [m.chemicalbook.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triisopropylsilane(6485-79-6) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Reduction of cysteine‐<i>S</i>‐protecting groups by triisopropylsilane [ouci.dntb.gov.ua]
Synthesis of Triisopropylsilanethiol from Triisopropylsilyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of triisopropylsilanethiol (TIPS-SH) from triisopropylsilyl chloride (TIPSCl). The primary method described herein involves the reaction of TIPSCl with lithium hydrosulfide (LiSH), a reagent that can be conveniently prepared in situ. This guide provides comprehensive data on the materials involved, a detailed experimental protocol, and a visual representation of the synthetic workflow.
Overview of the Synthesis
The synthesis of this compound from triisopropylsilyl chloride is a nucleophilic substitution reaction at the silicon center. The chloride atom, a good leaving group, is displaced by the hydrosulfide anion (SH⁻) to form the desired silanethiol. A common and high-yielding method employs lithium hydrosulfide as the nucleophilic sulfur source. LiSH can be readily generated by the reaction of hydrogen sulfide (H₂S) with a strong base such as n-butyllithium (n-BuLi). The overall reaction scheme is presented below.
Scheme 1: Synthesis of this compound
-
H₂S + n-BuLi → LiSH + Butane
-
TIPSCl + LiSH → TIPS-SH + LiCl
This two-step, one-pot synthesis is typically carried out at low temperatures in an ethereal solvent, such as tetrahydrofuran (THF), to ensure high yields and minimize side reactions.
Quantitative Data Summary
The physical and chemical properties of the key reactant and the final product are summarized in the tables below for easy reference and comparison.
Table 1: Properties of Triisopropylsilyl Chloride (TIPSCl)
| Property | Value |
| CAS Number | 13154-24-0 |
| Molecular Formula | C₉H₂₁ClSi |
| Molecular Weight | 192.80 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 198 °C / 739 mmHg |
| Density | 0.901 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.452 |
Table 2: Properties of this compound (TIPS-SH)
| Property | Value |
| CAS Number | 156275-96-6[1][2][3] |
| Molecular Formula | C₉H₂₂SSi[1][2] |
| Molecular Weight | 190.42 g/mol [1][2] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 70-75 °C / 2 mmHg[1][2] |
| Density | 0.887 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.479[1][2] |
Table 3: Spectroscopic Data of this compound (TIPS-SH)
| Spectroscopy | Data |
| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC.[4] |
| IR | Data available from chemical suppliers and databases. |
| ¹³C NMR | Data available from chemical suppliers and databases. |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from triisopropylsilyl chloride. This protocol is based on established procedures that report high yields.
Materials and Reagents:
-
Triisopropylsilyl chloride (TIPSCl)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)
-
Hydrogen sulfide (H₂S) gas
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Septa
-
Syringes and needles
-
Apparatus for distillation under reduced pressure
Procedure:
Step 1: Preparation of Lithium Hydrosulfide (LiSH) Solution
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a septum is flame-dried and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Anhydrous tetrahydrofuran (THF) is added to the flask via syringe.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (n-BuLi) in hexanes is added dropwise to the cold THF with stirring.
-
A slow stream of hydrogen sulfide (H₂S) gas is then bubbled through the stirred solution. The flow of H₂S should be carefully controlled. The reaction is complete when the solution becomes a clear, colorless to pale yellow solution of lithium hydrosulfide. It is crucial to ensure an excess of H₂S is not used to avoid the formation of lithium sulfide (Li₂S).
Step 2: Synthesis of this compound (TIPS-SH)
-
To the freshly prepared LiSH solution at -78 °C, a solution of triisopropylsilyl chloride (TIPSCl) in anhydrous THF is added dropwise via a dropping funnel or syringe over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
-
The mixture is allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with hexanes or diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid. The literature reports a boiling point of 70-75 °C at 2 mmHg.[1][2]
A quantitative yield of 98% has been reported for this synthesis.[1]
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflow in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of TIPS-SH.
Caption: Experimental workflow for TIPS-SH synthesis.
References
An In-depth Technical Guide to Triisopropylsilanethiol (TIPS-SH) for Researchers and Drug Development Professionals
Introduction
Triisopropylsilanethiol (TIPS-SH), a sterically hindered organosilicon thiol, has emerged as a versatile and valuable reagent in modern organic synthesis, particularly within the realms of pharmaceutical and peptide drug development. Its unique chemical properties, including its role as a potent nucleophile, a polarity-reversal catalyst, and a scavenger of reactive cations, have established it as a critical tool for chemists. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, and key applications with a focus on its relevance to drug discovery and development.
Core Data and Molecular Structure
This compound is characterized by the presence of three bulky isopropyl groups attached to a central silicon atom, which is, in turn, bonded to a thiol group. This steric hindrance significantly influences its reactivity and selectivity.
CAS Number: 156275-96-6[1][2][3][4][5]
Molecular Formula: C9H22SSi[1][2][3]
Molecular Weight: 190.42 g/mol [1][2][3][4]
Synonyms:
-
1,1,1-Tris(1-methylethyl)silanethiol[2]
-
Triisopropylsilylthiol[2]
-
Tris(propan-2-yl)silanethiol[1]
-
TIPS-SH
Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 70-75 °C at 2 mmHg | [2][4] |
| Density | 0.887 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.479 | [2][4] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [6][7] |
| Solubility | Soluble in most organic solvents | [2] |
| Storage | 4°C, stored under nitrogen | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized in high yield from the reaction of lithium hydrosulfide (LiSH) with triisopropylsilyl chloride (TIPSCl). The following is a general experimental protocol.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrogen sulfide (H₂S)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropylsilyl chloride (TIPSCl)
-
Dry ice/acetone bath
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a septum, dissolve a known concentration of n-BuLi in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a slow stream of H₂S gas through the n-BuLi solution. The formation of a white precipitate (LiSH) will be observed.
-
Once the reaction is complete (as indicated by the cessation of gas uptake or by titration of an aliquot), stop the H₂S flow and purge the system with nitrogen.
-
To this suspension of LiSH at -78 °C, add a solution of TIPSCl in anhydrous THF dropwise via a syringe.
-
Allow the reaction mixture to stir at -78 °C for a specified time and then slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to yield pure this compound.
This method has been reported to provide the product in quantitative yield (98%).[2]
Applications in Drug Development and Research
This compound's utility in the pharmaceutical sciences primarily stems from its application as a specialized reagent in the synthesis of complex molecules, particularly peptides and other sulfur-containing compounds.
Role in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), especially for cysteine-containing peptides, this compound (often in conjunction with its parent silane, triisopropylsilane) plays a crucial role as a scavenger.[1] During the cleavage of the peptide from the solid support and the removal of acid-labile protecting groups with strong acids like trifluoroacetic acid (TFA), highly reactive carbocations are generated. These cations can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and cysteine. The bulky this compound can effectively trap these carbocations, preventing degradation of the target peptide and thereby increasing the purity and yield of the final product.
Furthermore, recent studies have shown that triisopropylsilane (TIS), a related compound, can act as a reducing agent to facilitate the removal of certain sulfur-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[1] This dual functionality as both a scavenger and a potential deprotection agent highlights its importance in the synthesis of complex peptide drugs where precise control over cysteine modifications is critical.
Caption: Workflow of Solid-Phase Peptide Synthesis highlighting the role of TIPS-SH.
Synthesis of Sulfur-Containing Molecules
This compound serves as a convenient and effective synthetic equivalent of hydrogen sulfide (H₂S) for the preparation of unsymmetrical dialkyl sulfides and alkanethiols.[4] Its use avoids the handling of highly toxic and gaseous H₂S. This is particularly relevant in medicinal chemistry, where the introduction of sulfur-containing functional groups is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates.[6][7][8] Sulfur-containing scaffolds are present in a wide array of FDA-approved drugs.[6][8]
Use in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, this compound can be used to generate silyl sulfides from vinyl and aryl halides. These silyl sulfides are versatile intermediates that can be further transformed into thiols or sulfides, providing a valuable synthetic route for drug intermediates.
Caption: Logical relationships of TIPS-SH properties and applications.
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly for researchers and professionals in drug development. Its role as a scavenger in peptide synthesis is critical for the production of high-purity peptide therapeutics. Furthermore, its utility as a synthetic equivalent of hydrogen sulfide and in cross-coupling reactions provides efficient pathways to novel sulfur-containing molecules of medicinal interest. While this compound itself is not known to be a bioactive molecule or to be directly involved in signaling pathways, its contribution to the synthesis of complex and sensitive drug candidates is invaluable. A thorough understanding of its properties and applications, as outlined in this guide, is essential for its effective and safe use in the laboratory.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. 三异丙基硅硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 7. Review of the Syntheses and Activities of Some Sulfur-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
Reactivity of Triisopropylsilanethiol as a nucleophile
An In-depth Technical Guide to the Nucleophilic Reactivity of Triisopropylsilanethiol
Abstract
This compound (TIPS-SH), a sterically hindered organosilicon thiol, has emerged as a versatile and valuable nucleophile in modern organic synthesis. Its unique combination of a bulky triisopropylsilyl protecting group and a reactive thiol functionality allows for high regioselectivity and controlled reactivity. This guide provides an in-depth analysis of the synthesis, properties, and nucleophilic behavior of TIPS-SH. We will explore its application in key synthetic transformations, including Michael additions, SN2 substitutions, and epoxide ring-opening reactions, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.
Introduction: The Profile of a Unique Nucleophile
This compound, with the chemical formula [(CH3)2CH]3SiSH, is a colorless to light yellow liquid that serves as a potent, sterically demanding synthetic equivalent of hydrogen sulfide (H₂S)[1][2]. The presence of the bulky triisopropylsilyl (TIPS) group is not merely a passive structural feature; it is the primary determinant of the reagent's selectivity. It sterically shields the sulfur atom, modulating its reactivity and directing its attack to less-hindered electrophilic sites. This characteristic makes TIPS-SH an indispensable tool for achieving selectivity in complex molecular architectures, a common challenge in pharmaceutical synthesis[3][4].
The nucleophilicity of TIPS-SH is fundamentally governed by the acidity of the S-H bond. With a predicted pKa of approximately 9.86, it is comparable to simple alkanethiols, allowing for the facile generation of the corresponding triisopropylsilanethiolate (TIPS-S⁻) anion with a suitable base[1][5]. This thiolate is a powerful, soft nucleophile, exhibiting a strong preference for soft electrophilic centers, a principle that will be explored in the subsequent sections.
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for its effective use and handling in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂SSi | [3][5] |
| Molecular Weight | 190.42 g/mol | [3][5] |
| Boiling Point | 70-75 °C @ 2 mmHg | [1][5][6] |
| Density | 0.887 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.479 | [1][5] |
| Predicted pKa | 9.86 ± 0.10 | [1][2][5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Solubility | Soluble in most organic solvents | [1][5] |
Synthesis and Handling of this compound
The reliable synthesis and safe handling of reagents are the foundation of reproducible chemical research.
Synthesis Protocol
TIPS-SH can be prepared in near-quantitative yield via the reaction of a lithium thiolate species with triisopropylsilyl chloride (TIPSCl)[1][2]. The causality behind this choice of reagents lies in the high oxophilicity of silicon, which could lead to side reactions if other silylating agents were used without care, and the straightforward generation of the requisite lithium hydrosulfide.
Caption: Synthesis of this compound (TIPS-SH).
Step-by-Step Methodology:
-
Reagent Preparation: Under an inert atmosphere (Argon or Nitrogen), cool a solution of tetrahydrofuran (THF) to -78 °C (dry ice/acetone bath).
-
LiSH Formation: Bubble hydrogen sulfide (H₂S) gas through the cold THF. To this solution, add n-butyllithium (n-BuLi) dropwise. The reaction is immediate, forming a suspension of lithium hydrosulfide (LiSH)[1]. Expertise Insight: The use of n-BuLi ensures complete deprotonation of H₂S to form the reactive thiolate precursor.
-
Nucleophilic Substitution: To the LiSH suspension at -78 °C, add a solution of triisopropylsilyl chloride (TIPSCl) in THF dropwise[1][2].
-
Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure TIPS-SH (bp 70-75 °C at 2 mm Hg)[5][6]. Purity should be assessed by ¹H NMR and GC-MS.
Handling and Storage
TIPS-SH is a combustible liquid and should be handled in a well-ventilated fume hood[7]. It is recommended to store the reagent at 2-8°C under an inert nitrogen atmosphere to prevent oxidative dimerization to the corresponding disulfide[1][3].
The Nucleophilic Reactivity of TIPS-SH
The reactivity of TIPS-SH is a function of its steric profile and the inherent "softness" of the sulfur nucleophile. The thiolate anion (TIPS-S⁻), generated in situ, is the active nucleophilic species.
Caption: Factors governing the nucleophilic reactivity of TIPS-SH.
Michael (1,4-Conjugate) Addition
The sulfa-Michael reaction is a cornerstone of C-S bond formation. As a soft nucleophile, the TIPS-thiolate anion readily attacks the soft electrophilic β-carbon of α,β-unsaturated carbonyl compounds (Michael acceptors)[8][9]. This 1,4-addition is often favored over the 1,2-addition (direct attack at the carbonyl carbon), which is preferred by "hard" nucleophiles like organolithium reagents[9].
Mechanism: The reaction is typically catalyzed by a non-nucleophilic base (e.g., DBU or a tertiary amine) which deprotonates the thiol to generate the active thiolate nucleophile. The thiolate then adds to the β-position of the Michael acceptor, creating a resonance-stabilized enolate intermediate, which is subsequently protonated upon workup to yield the final product[9][10].
Caption: Mechanism of the base-catalyzed Sulfa-Michael addition.
Representative Protocol: Michael Addition to Cyclohexenone
-
Setup: To a solution of 2-cyclohexen-1-one (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add this compound (1.1 mmol, 1.1 eq).
-
Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.1 eq) dropwise to the solution. Trustworthiness: The use of a catalytic amount of a strong, non-nucleophilic base like DBU ensures efficient generation of the thiolate without competing side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-(triisopropylsilylthio)cyclohexan-1-one.
SN2 Substitution Reactions
TIPS-thiolate is an excellent nucleophile for SN2 reactions with primary and some secondary alkyl halides or sulfonates. The significant steric bulk of the TIPS group makes these reactions highly sensitive to the steric hindrance at the electrophilic carbon. This property can be exploited to achieve selective functionalization of less-hindered positions in poly-functionalized molecules.
Causality in Reactivity: The reaction rate follows the expected trend for SN2 reactions: methyl > primary > secondary >> tertiary. Attack at tertiary centers is essentially impossible due to prohibitive steric clash. This predictable reactivity allows for precise planning in a synthetic route.
Nucleophilic Ring-Opening of Epoxides
The ring-opening of epoxides is a powerful method for installing two vicinal functional groups with defined stereochemistry[11][12]. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. The TIPS-thiolate nucleophile will attack one of the electrophilic carbons of the epoxide, cleaving the C-O bond[13].
Regioselectivity: The key principle governing this reaction is steric hindrance. The bulky TIPS-thiolate will preferentially attack the less-substituted carbon of the epoxide ring[13][14]. This provides a reliable and predictable method for synthesizing β-hydroxy thioethers.
Stereochemistry: The SN2 attack occurs from the backside relative to the C-O bond being broken, resulting in an inversion of stereochemistry at the site of attack. This leads to an anti-disposition of the newly formed hydroxyl and thioether groups[13].
Representative Protocol: Ring-Opening of Styrene Oxide
-
Thiolate Generation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 mmol, 1.2 eq) in dry THF (10 mL). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes. Expertise Insight: Using a strong base like NaH ensures irreversible and complete deprotonation of the thiol, maximizing the concentration of the active nucleophile.
-
Addition: Add styrene oxide (1.0 mmol, 1.0 eq) dropwise to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the product, 2-(triisopropylsilylthio)-1-phenylethan-1-ol, resulting from nucleophilic attack at the less-hindered terminal carbon.
Applications in Drug Development and Complex Synthesis
The controlled and selective introduction of sulfur-containing moieties is crucial in medicinal chemistry, as thiol and thioether groups are present in numerous bioactive molecules and can act as key ligating groups for metalloenzymes. The predictable, sterically-driven reactivity of TIPS-SH allows chemists to install a protected thiol group at specific, less-hindered positions in a complex intermediate[4]. The TIPS group can later be removed under standard fluoride-mediated conditions (e.g., TBAF) to unmask the free thiol for further elaboration or to reveal the final active compound.
Conclusion
This compound is more than just a bulky thiol; it is a precision tool for modern organic synthesis. Its reactivity is dictated by a predictable interplay of its pKa, the soft nature of its corresponding thiolate, and the overwhelming steric influence of the TIPS group. This guide has demonstrated its utility as a potent nucleophile in fundamental C-S bond-forming reactions, including Michael additions, SN2 substitutions, and epoxide ring-openings. By understanding the causality behind its reactivity, researchers and drug development professionals can leverage TIPS-SH to solve complex synthetic challenges and build molecular complexity with a high degree of control and selectivity.
References
- 1. This compound CAS#: 156275-96-6 [m.chemicalbook.com]
- 2. This compound | 156275-96-6 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 6. 三异丙基硅硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. トリイソプロピルシランチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
Triisopropylsilanethiol synonyms and alternative names like TIPS-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilanethiol, commonly abbreviated as TIPS-SH, is a sterically hindered organosilicon thiol that has emerged as a versatile reagent in modern organic synthesis. Its unique properties make it a valuable tool in a range of chemical transformations, from nucleophilic substitution to radical reactions. This guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, synthesis, and key applications with detailed experimental protocols.
Synonyms and Alternative Names
This compound is known by several names in chemical literature and supplier catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.
-
TIPS-SH
-
Triisopropylsilylthiol
-
1,1,1-Tris(1-methylethyl)silanethiol
-
tris(propan-2-yl)silanethiol[1]
-
tri(propan-2-yl)-sulfanylsilane[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 156275-96-6 | [1][2] |
| Molecular Formula | C₉H₂₂SSi | [1][2] |
| Molecular Weight | 190.42 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 70-75 °C at 2 mmHg | [2][3] |
| Density | 0.887 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.479 | [2] |
| Flash Point | 171 °F (77 °C) - closed cup | [2] |
| Solubility | Soluble in most organic solvents | [3] |
Synthesis of this compound
This compound can be synthesized in high yield from the reaction of triisopropylsilyl chloride (TIPSCl) with a source of hydrosulfide, such as lithium hydrosulfide (LiSH).[3]
Experimental Protocol: Synthesis of this compound
This protocol describes the preparation of this compound from triisopropylsilyl chloride and lithium hydrosulfide, which can be generated in situ from hydrogen sulfide and n-butyllithium.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Hydrogen sulfide (H₂S) gas
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, gas inlet tube, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a septum under an inert atmosphere.
-
Add anhydrous THF to the flask and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly bubble H₂S gas through the stirred THF for a predetermined time to achieve a desired concentration. Alternatively, a solution of LiSH in THF can be prepared separately and titrated.
-
To this solution, add one equivalent of n-BuLi dropwise via the dropping funnel, maintaining the temperature at -78 °C. This in situ generation of lithium hydrosulfide should result in a clear solution.
-
Slowly add one equivalent of triisopropylsilyl chloride (TIPSCl) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless liquid.
Applications in Organic Synthesis
This compound is a versatile reagent with several important applications in organic synthesis.
Nucleophilic Thiolating Agent
TIPS-SH serves as a convenient, less hazardous synthetic equivalent of hydrogen sulfide for the introduction of a thiol group.[3] It can be used to prepare alkanethiols and unsymmetrical dialkyl sulfides.
Polarity-Reversal Catalyst in Radical Reactions
In the presence of a silane such as triethylsilane, this compound acts as a polarity-reversal catalyst for the radical reduction of alkyl halides.[3] The thiol facilitates the hydrogen atom transfer from the silane to the alkyl radical.
This protocol describes a general procedure for the reduction of an alkyl halide using triethylsilane and a catalytic amount of this compound.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Triethylsilane (Et₃SiH)
-
This compound (TIPS-SH)
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile)
-
Anhydrous toluene or benzene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkyl halide (1.0 eq) in anhydrous toluene.
-
Add triethylsilane (1.2 eq) and this compound (0.1 eq) to the solution.
-
Add the radical initiator AIBN (0.05 eq).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding alkane.
Palladium-Catalyzed Cross-Coupling Reactions
The potassium salt of this compound (KSTIPS) is a useful nucleophile in palladium-catalyzed cross-coupling reactions with vinyl and aryl halides to form silyl sulfides. These can be subsequently converted to thiols or unsymmetrical sulfides.[3]
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with potassium triisopropylsilanethiolate.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
This compound (TIPS-SH)
-
Potassium hydride (KH) or other suitable base
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of KSTIPS: In a flame-dried flask under an inert atmosphere, suspend potassium hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium salt.
-
Cross-Coupling Reaction: In a separate flame-dried flask, dissolve the aryl halide (1.0 eq) and the palladium catalyst (0.05 eq) in anhydrous THF.
-
To this solution, add the freshly prepared solution of KSTIPS.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting silyl sulfide by flash column chromatography.
Use in Peptide Synthesis
While Triisopropylsilane (TIS) is a well-known scavenger in solid-phase peptide synthesis (SPPS) for protecting groups, this compound can also play a role in cleavage cocktails, particularly when dealing with sensitive residues. The thiol group can act as a scavenger for reactive species generated during the acidic cleavage from the resin.
This protocol provides a general procedure for the cleavage of a peptide from a solid support using a cocktail that can include this compound.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
This compound (TIPS-SH)
-
Water
-
Scavengers as needed (e.g., 1,2-ethanedithiol for cysteine-containing peptides)
-
Cold diethyl ether
-
Centrifuge and lyophilizer
Procedure:
-
Wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS-SH. For peptides with sensitive residues, other scavengers may be added.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under a stream of nitrogen and then lyophilize to obtain a fluffy white powder.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard | Description |
| Hazard Codes | Xi (Irritant) |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing. |
| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated fume hood. |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility as a nucleophilic thiolating agent, a polarity-reversal catalyst in radical reactions, and a component in palladium-catalyzed cross-coupling reactions makes it an important tool for the synthesis of a wide range of organic molecules. The detailed protocols provided in this guide are intended to facilitate its effective and safe use in the research and development endeavors of chemists and drug discovery professionals.
References
Acidity of Triisopropylsilanethiol: A Technical Guide to its pKa in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity of triisopropylsilanethiol, focusing on its acid dissociation constant (pKa) in different solvent environments. Given the limited direct experimental data for this specific silanethiol, this document synthesizes predicted values, general trends for related compounds, and detailed experimental and computational methodologies for pKa determination. This guide is intended to be a valuable resource for researchers utilizing this compound in various chemical and pharmaceutical applications where its acidity is a critical parameter.
Understanding the Acidity of this compound
This compound ((i-Pr)₃SiSH), often abbreviated as TIPST, is an organosilicon compound containing a thiol group attached to a silicon atom. The acidity of the S-H bond is a key characteristic that influences its reactivity as a nucleophile, its role in radical reactions, and its behavior in biological systems. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is the standard measure of this acidity. A lower pKa value indicates a stronger acid.
pKa Value of this compound
Direct experimental determination of the pKa of this compound in various solvents is not widely reported in the scientific literature. However, a predicted pKa value is available from computational studies.
Table 1: Predicted pKa Value of this compound
| Compound | pKa Value (Predicted) | Solvent |
| This compound | 9.86 ± 0.10[1][2][3] | Unspecified |
It is crucial to note that this value is a prediction and the solvent is not specified. The pKa of a compound can vary significantly with the solvent due to differences in polarity, hydrogen bonding capabilities, and the ability to solvate the resulting thiolate anion.
In a broader context, silanethiols (R₃SiSH) are generally more acidic than their carbon-based counterparts, organic thiols (R₃CSH). The pKa values for most studied silanethiols typically fall in the range of 4 to 6. An exception is tert-butylsilanethiol (TBST), which has a reported pKa of 8.0. This increased acidity compared to organic thiols is attributed to the electronic properties of the silicon atom.
Experimental Protocols for pKa Determination
For researchers requiring precise pKa values of this compound in specific solvents, experimental determination is necessary. The following are established methods for measuring the pKa of thiols.
Potentiometric Titration
Potentiometric titration is a common and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the change in pH using a pH meter.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration in the desired solvent (e.g., acetonitrile, DMSO, THF, or a mixed solvent system).
-
Prepare a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in the same solvent) as the titrant.
-
-
Titration:
-
Place the this compound solution in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.
-
Add the titrant in small, precise increments.
-
Record the pH reading after each addition, allowing the solution to equilibrate.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the thiol has been neutralized. This corresponds to the inflection point of the titration curve.
-
Spectrophotometric Titration
This method is suitable if the thiol and its conjugate base (thiolate) have distinct UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.
Methodology:
-
Spectral Analysis:
-
Record the UV-Vis absorption spectra of this compound in both highly acidic and highly basic solutions of the chosen solvent to identify the wavelengths of maximum absorbance for the protonated (RSH) and deprotonated (RS⁻) forms.
-
-
Preparation of Buffered Solutions:
-
Prepare a series of buffer solutions with a range of known pH values in the desired solvent.
-
-
Measurement:
-
Add a constant, known concentration of this compound to each buffer solution.
-
Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion.
-
-
Data Analysis:
-
Plot the absorbance versus the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the absorbance change.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that measures the heat changes associated with chemical reactions, including acid-base neutralizations. It can be used to determine both the pKa and the enthalpy of ionization.
Methodology:
-
Instrument Setup:
-
Fill the sample cell of the ITC instrument with a solution of this compound in the desired solvent.
-
Fill the injection syringe with a standardized solution of a strong base.
-
-
Titration:
-
Inject small aliquots of the base into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
The raw data consists of a series of heat flow peaks corresponding to each injection.
-
Integration of these peaks yields a titration curve of heat change versus molar ratio of base to thiol.
-
This curve can be fitted to a suitable binding model to extract the pKa and the enthalpy of ionization.
-
Computational pKa Prediction
As demonstrated by the available data for this compound, computational chemistry plays a significant role in estimating pKa values, especially when experimental data is unavailable. These methods are valuable for providing initial estimates and for understanding the factors influencing acidity.
General Workflow:
-
Molecular Modeling: The 3D structures of the thiol (RSH) and its conjugate base (RS⁻) are built and optimized using quantum mechanical methods (e.g., Density Functional Theory, DFT).
-
Solvation Model: A solvation model is applied to account for the effect of the solvent. This can be an implicit continuum model (like PCM or SMD) or an explicit model where individual solvent molecules are included.
-
Free Energy Calculation: The Gibbs free energies of the thiol, the thiolate anion, and a proton in the specified solvent are calculated.
-
pKa Calculation: The pKa is then calculated from the change in Gibbs free energy for the dissociation reaction.
Various computational packages and online tools are available for performing such calculations.
Visualizations
Experimental Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination using potentiometric titration.
Logical Relationship in Spectrophotometric pKa Determination
Caption: Logical flow of spectrophotometric pKa determination.
Conclusion
While a precise, experimentally determined pKa value for this compound in various solvents remains to be broadly documented, a predicted value of 9.86 ± 0.10 is available. It is important for researchers to consider the general trend of silanethiols being more acidic than their organic thiol analogs. For applications where the exact acidity is critical, this guide provides detailed protocols for the experimental determination of the pKa using potentiometric titration, spectrophotometric titration, and isothermal titration calorimetry. Furthermore, the principles of computational pKa prediction have been outlined, which can serve as a valuable tool for estimating this crucial physicochemical property.
References
A Technical Guide to the Solubility of Triisopropylsilanethiol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Triisopropylsilanethiol
This compound, with the chemical formula [(CH₃)₂CH]₃SiSH, is a colorless to light yellow liquid known for its utility in advanced organic synthesis.[3] It serves as a nucleophile for creating alkanethiols and unsymmetrical dialkyl sulfides, a ligand in polymerization reactions, and a polarity-reversal catalyst in radical reactions.[1][2][3] Its physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 156275-96-6 | |
| Molecular Formula | C₉H₂₂SSi | [1] |
| Molecular Weight | 190.42 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 0.887 g/mL at 25 °C | [1] |
| Boiling Point | 70-75 °C at 2 mmHg | [1] |
| Refractive Index | n20/D 1.479 | [1] |
| Flash Point | 77 °C (170.6 °F) - closed cup |
Solubility Profile
A thorough review of scientific literature and chemical supplier data indicates a lack of specific quantitative solubility data for this compound. However, the compound is consistently described qualitatively.
Qualitative Solubility
This compound is widely reported to be "soluble in most organic solvents".[1][2][3] This high solubility is expected given its nonpolar, sterically bulky triisopropylsilyl group. While it is immiscible with water, it is expected to be miscible or highly soluble in solvents such as:
-
Hydrocarbons: Hexanes, Toluene, Benzene
-
Ethers: Diethyl ether, Tetrahydrofuran (THF), Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility values (e.g., in g/100 mL, molarity, or mole fraction) for this compound in various organic solvents are not available in peer-reviewed literature or public chemical databases. To obtain precise solubility limits for critical applications such as formulation or process chemistry, experimental determination is necessary. The protocol outlined in Section 4 provides a standardized method for this purpose.
Applications in Chemical Synthesis (Non-Biological)
This compound is a reagent used exclusively in chemical synthesis and is not associated with any known biological signaling pathways. Its primary applications include:
-
Nucleophilic Thiol Source: It acts as a convenient and less hazardous synthetic equivalent of hydrogen sulfide (H₂S) for the synthesis of other thiols and sulfides.[1][2][3]
-
Palladium-Catalyzed Cross-Coupling: The corresponding potassium salt (KSTIPS) is used in palladium-catalyzed reactions to form silyl sulfides.[1][3]
-
Radical Reactions: It serves as a polarity-reversal catalyst, promoting the radical reduction of alkyl halides by silanes.[1][2]
-
Ligand in Polymerization: It has been employed as a ligand in Ziegler-Natta polymerization of ethylene.[1][3]
The workflow for a typical application, such as its use as a nucleophilic thiol source, is a logical relationship rather than a biological pathway.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility, based on the widely accepted isothermal shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[4]
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. After reaching equilibrium, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified.
Materials and Equipment
-
This compound (purity ≥97%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg precision)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Constant temperature orbital shaker or water bath
-
Centrifuge capable of separating fine solids
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure
-
Preparation: Add a precisely weighed excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments are recommended to determine the minimum time to reach equilibrium.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved material, centrifuge the vials at a high speed.[4][6]
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic solid particles.[6]
-
Quantification:
-
Gravimetric Method: Weigh the flask containing the filtered solution to determine the mass of the saturated solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of this compound. Weigh the flask again to determine the mass of the residual solute.
-
Chromatographic Method (Preferred): Dilute the filtered supernatant with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation: Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Workflow Diagram
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for determining equilibrium solubility.
Conclusion
This compound is a valuable synthetic reagent with high qualitative solubility in a wide array of common organic solvents. For applications in drug development and process chemistry that require precise knowledge of its solubility limits, direct experimental measurement is essential due to the current absence of published quantitative data. The standardized shake-flask protocol provided in this guide offers a reliable and reproducible method for generating this critical data, enabling more informed and efficient process design and formulation development.
References
- 1. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 2. This compound | 156275-96-6 [chemicalbook.com]
- 3. This compound CAS#: 156275-96-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. nanopartikel.info [nanopartikel.info]
Triisopropylsilanethiol: A Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of Triisopropylsilanethiol
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and interpreting thermal analysis experiments.
| Property | Value | Reference |
| Molecular Formula | C9H22SSi | [1] |
| Molecular Weight | 190.42 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 70-75 °C at 2 mmHg | |
| Density | 0.887 g/mL at 25 °C | |
| Flash Point | 77 °C (170.6 °F) - closed cup | |
| Refractive Index | n20/D 1.479 |
Synthesis of this compound
This compound can be synthesized by the reaction of triisopropylsilyl chloride with a source of sulfhydryl anion. A common laboratory-scale synthesis involves the following steps:
Caption: Synthesis of this compound.
A detailed experimental protocol for a similar synthesis can be adapted from established literature procedures for related compounds. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) in an anhydrous solvent such as tetrahydrofuran (THF).
Thermal Stability and Decomposition Analysis
While specific experimental data on the thermal decomposition of this compound is not publicly available, its stability can be assessed using standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Predicted Thermal Decomposition Pathways
Based on the structure of this compound, potential thermal decomposition pathways may include:
-
Homolytic Cleavage: At elevated temperatures, the Si-S, S-H, and Si-C bonds could undergo homolytic cleavage to generate radical species.
-
Elimination Reactions: The presence of isopropyl groups could lead to the elimination of propene, resulting in the formation of more complex silicon-sulfur species.
-
Condensation Reactions: Intermolecular condensation could occur, leading to the formation of disilathianes ((R3Si)2S) and other oligomeric or polymeric materials, with the concurrent release of hydrogen sulfide (H2S).
The following diagram illustrates a simplified potential decomposition pathway.
Caption: Potential Thermal Decomposition Pathways.
Experimental Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For an air-sensitive liquid like this compound, the following protocol is recommended:
-
Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and equipped with a gas-tight furnace.
-
Sample Preparation: Due to its air sensitivity, the sample should be handled and loaded into the TGA pan inside an inert atmosphere glovebox.
-
Pan Selection: Use a hermetically sealed aluminum or platinum pan to prevent volatilization before decomposition.[2][3] A pinhole lid may be used if controlled volatilization is desired.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Start from ambient temperature up to a temperature where complete decomposition is observed (e.g., 500 °C). A preliminary TGA run is advised to determine the decomposition temperature range.[2]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition and the mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Experimental Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Preparation: As with TGA, handle and encapsulate the liquid sample in a hermetically sealed pan within a glovebox to prevent oxidation and evaporation.[4][5]
-
Pan Selection: Use hermetically sealed aluminum pans for volatile liquids.[4][5]
-
Experimental Conditions:
-
Atmosphere: A purge of inert gas (nitrogen or argon) is necessary.
-
Heating/Cooling Rate: A typical rate is 10 °C/min.
-
Temperature Program: The temperature range should be chosen based on the expected transitions and the decomposition temperature determined by TGA. The maximum temperature should be set below the onset of decomposition.[2]
-
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions (e.g., boiling) and decomposition.
The workflow for a comprehensive thermal analysis is depicted below.
Caption: Thermal Analysis Experimental Workflow.
Conclusion
While specific experimental data for the thermal stability and decomposition temperature of this compound is not currently published, this guide provides the necessary framework for researchers to conduct these analyses. By following the detailed experimental protocols for TGA and DSC, and considering the potential decomposition pathways, a thorough understanding of the thermal behavior of this compound can be achieved. Such data is invaluable for ensuring the safe and effective use of this compound in research and development.
References
An In-depth Technical Guide to Triisopropylsilanethiol: Safety Data and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for Triisopropylsilanethiol (TIPS-SH), an organosilicon compound utilized in organic synthesis as a synthetic equivalent of hydrogen sulfide and as a polarity-reversal catalyst in radical reactions.[1][2] Due to its hazardous properties, a thorough understanding of its safety profile and adherence to strict handling protocols are imperative for the protection of laboratory personnel and the environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₂₂SSi | [1] |
| Molecular Weight | 190.42 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 70-75 °C @ 2 mm Hg | [1][2][3] |
| Density | 0.887 g/mL at 25 °C | [1] |
| Flash Point | 77 °C (170.6 °F) - closed cup | |
| Vapor Pressure | 0.277 mmHg at 25 °C | [1] |
| Refractive Index | n20/D 1.479 | [1] |
| Solubility | Soluble in most organic solvents | [1][2] |
| pKa | 9.86 ± 0.10 (Predicted) | [1] |
Table 1: Physical and Chemical Properties of this compound
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its hazard classifications is provided in Table 2.
| Hazard Classification | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation | |
| Flammable Liquids | H226 | Flammable liquid and vapor | [4] |
Table 2: GHS Hazard Classifications for this compound
Signal Word: Warning
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is crucial when working with this compound.
Appropriate PPE must be worn at all times when handling this chemical.[5]
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[4][5]
-
Skin and Body Protection: A lab coat or impervious clothing to prevent skin contact.[5][6]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If engineering controls are not sufficient, a respirator with an appropriate filter (e.g., type ABEK) may be necessary.
-
Work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.[6]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid inhalation of vapor or mist.[5]
-
Keep away from sources of ignition, including heat, sparks, and open flames.[5][7]
-
Take measures to prevent the buildup of electrostatic charge.[5]
-
Use only non-sparking tools.[8]
-
Ground and bond containers when transferring material.[4][6]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as the material is moisture sensitive.[9]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents, acids, and moisture.[5][6]
-
Keep container tightly closed and sealed until ready for use.[5][6]
-
Store in a flammable liquids storage cabinet.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting.
References
- 1. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 2. This compound | 156275-96-6 [chemicalbook.com]
- 3. This compound CAS#: 156275-96-6 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Triisopropylsilanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions have become indispensable in drug discovery and development for the synthesis of complex molecules.[3][4][5] Triisopropylsilanethiol (TIPS-SH) has emerged as a valuable thiol surrogate in palladium-catalyzed C-S cross-coupling reactions for the synthesis of aryl thioethers. Its use in one-pot procedures, where the intermediate silylated thioether is generated and used in situ, offers a streamlined approach to constructing unsymmetrical diaryl thioethers from readily available aryl halides, avoiding the need to handle volatile and often toxic thiols.[6] This document provides detailed protocols and application notes for the use of this compound in these transformative reactions.
Core Concepts and Reaction Mechanism
The palladium-catalyzed cross-coupling of an aryl halide with this compound proceeds through a catalytic cycle common to many cross-coupling reactions.[7][8] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, this compound is deprotonated to form a thiolate. This thiolate then displaces the halide on the palladium complex in a transmetalation step, forming an aryl(thiolato)palladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl thioether (Ar-S-R) from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Applications in Drug Development
The synthesis of aryl thioethers is of significant interest to the pharmaceutical industry as the thioether linkage is a common structural motif in many biologically active compounds.[9] Palladium-catalyzed cross-coupling reactions using this compound provide a robust and versatile method for the creation of these C-S bonds under relatively mild conditions, which is particularly advantageous for late-stage functionalization of complex molecules in drug discovery programs.[3][4] The one-pot nature of this protocol enhances its efficiency and appeal for library synthesis and lead optimization.[6]
Experimental Protocols
The following protocols are based on established procedures for the palladium-catalyzed coupling of aryl halides with this compound.[6]
General Workflow for One-Pot Synthesis of Unsymmetrical Diaryl Thioethers
Protocol 1: Palladium-Catalyzed Coupling of Aryl Halides with TIPS-SH
This protocol describes the synthesis of an intermediate aryl triisopropylsilyl sulfide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(dicyclohexylphosphino)ferrocene-di-tert-butylphosphine (CyPF-tBu)
-
Aryl halide (ArX)
-
This compound (TIPS-SH)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried reaction tube, add Pd(OAc)₂ (1-2 mol%), CyPF-tBu (1-2 mol%), and the aryl halide (1.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous toluene (1.5 mL).
-
Add this compound (1.0 mmol).
-
Add LiHMDS (1.1 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
For isolation of the aryl triisopropylsilyl sulfide, the reaction mixture can be quenched with a saturated aqueous solution of NH₄Cl, extracted with an organic solvent, dried, and purified by column chromatography. Alternatively, for a one-pot synthesis of diaryl thioethers, proceed directly to Protocol 2.
Protocol 2: One-Pot Synthesis of Unsymmetrical Diaryl Thioethers
This protocol is a continuation of Protocol 1 for the synthesis of unsymmetrical diaryl thioethers.
Materials:
-
Reaction mixture from Protocol 1
-
Second aryl halide (Ar'X)
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Cesium fluoride (CsF) for desilylation and coupling (alternative)
Procedure:
-
To the cooled reaction mixture from Protocol 1, add the second aryl halide (1.0 mmol).
-
Add a suitable base such as NaOtBu (1.1 equiv).
-
Seal the tube and continue heating at 110 °C for the required time (typically 4-12 hours), monitoring the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical diaryl thioether.
Data Presentation
The following table summarizes the reaction conditions and yields for the palladium-catalyzed coupling of various aryl halides with this compound.[6]
| Entry | Aryl Halide (ArX) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | LiHMDS | Toluene | 110 | 2-4 | 95 |
| 2 | 4-Bromoanisole | LiHMDS | Toluene | 110 | 2-4 | 98 |
| 3 | 4-Chlorotoluene | LiHMDS | Toluene | 110 | 12 | 85 |
| 4 | 2-Bromopyridine | NaOtBu | Toluene | 90 | 2-4 | 75 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | LiHMDS | DME | 110 | 2-4 | 92 |
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The choice of ligand and base can be critical; screening different phosphine ligands and bases may be necessary for challenging substrates.[6]
-
Side Reactions: In some cases, homo-coupling of the aryl halide may be observed. Adjusting the reaction temperature or catalyst loading may help to minimize this.
-
Difficult Substrates: For electron-rich or sterically hindered aryl halides, longer reaction times or higher temperatures may be required. The use of more active catalyst systems, such as those employing bulky biarylphosphine ligands, could also be beneficial.
Conclusion
The use of this compound in palladium-catalyzed cross-coupling reactions offers an efficient and practical method for the synthesis of aryl thioethers. The one-pot procedure for preparing unsymmetrical diaryl thioethers is particularly advantageous, providing a streamlined approach that avoids the isolation of intermediate thiols. These protocols and application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutics.
References
- 1. jmcct.com [jmcct.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
Application of Triisopropylsilanethiol as a Ligand in Ziegler-Natta Polymerization of Ethylene: Information Not Available in Publicly Accessible Literature
Despite a comprehensive search of scientific databases and publicly available literature, no specific information, experimental protocols, or quantitative data were found regarding the use of triisopropylsilanethiol as a ligand in the Ziegler-Natta polymerization of ethylene. Therefore, the creation of detailed Application Notes and Protocols for this specific topic is not possible at this time.
While the query into this novel ligand is of scientific interest, the absence of published research prevents a detailed analysis of its potential effects on catalyst activity, polymer properties, and the overall polymerization process.
To provide a relevant framework for researchers interested in Ziegler-Natta catalysis, the following sections offer a general overview of ethylene polymerization using conventional Ziegler-Natta systems. This information is based on established principles and widely documented research in the field.
General Overview of Ziegler-Natta Polymerization of Ethylene
Ziegler-Natta catalysts are a cornerstone of the polymer industry, enabling the production of various polyolefins, including polyethylene.[1] These catalyst systems typically consist of a transition metal compound (from Group IV, like titanium) and an organoaluminum compound (cocatalyst).[2] The polymerization can be carried out using either heterogeneous or homogeneous catalyst systems.[1]
Key Components of a Typical Heterogeneous Ziegler-Natta Catalyst System:
-
Catalyst Precursor: Often a titanium halide, such as titanium tetrachloride (TiCl₄), supported on a high-surface-area material.[3]
-
Support: Magnesium dichloride (MgCl₂) is a commonly used support material that enhances catalyst activity.[3]
-
Cocatalyst/Activator: An organoaluminum compound, such as triethylaluminium (Al(C₂H₅)₃), which alkylates the transition metal center to create the active sites.[1]
-
Modifiers/Internal or External Donors: Lewis bases are often added to control the stereospecificity of the catalyst, particularly in the polymerization of alpha-olefins like propylene. While the specific use of this compound is not documented, various organic compounds can act as modifiers.[1]
Hypothetical Role of a Bulky Thiol Ligand
While no data exists for this compound, the use of sulfur-containing compounds in catalysis can have various effects. In some instances, sulfur compounds can act as catalyst poisons.[4] However, in other catalytic systems, they can serve as promoters or selectivity modifiers.[5] A bulky ligand like this compound could hypothetically influence the steric and electronic environment of the active titanium center. This could potentially impact:
-
Catalyst Activity: The bulky nature of the ligand might affect the rate of ethylene coordination and insertion.
-
Polymer Molecular Weight: The ligand could influence the rates of chain propagation and chain transfer reactions, thereby affecting the molecular weight of the resulting polyethylene.
-
Polymer Microstructure: While less critical for ethylene polymerization compared to propylene, the ligand environment can still influence chain branching.
It is important to reiterate that these are speculative points based on general catalytic principles, and experimental validation is necessary.
Generalized Experimental Protocol for Ethylene Polymerization
The following is a generalized protocol for ethylene polymerization using a supported Ziegler-Natta catalyst. This is not specific to a this compound-modified catalyst but represents a typical laboratory-scale procedure.
I. Catalyst Preparation (General Procedure)
A supported Ziegler-Natta catalyst is typically prepared by impregnating a support material (e.g., MgCl₂) with a titanium compound (e.g., TiCl₄). Modifiers or internal donors can be introduced during this stage. The preparation is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst components.
II. Polymerization of Ethylene
-
Reactor Setup: A stainless-steel autoclave reactor is typically used. The reactor is thoroughly dried and purged with an inert gas to remove oxygen and moisture.
-
Solvent and Cocatalyst Addition: A dry, deoxygenated solvent (e.g., hexane or heptane) is introduced into the reactor, followed by the organoaluminum cocatalyst (e.g., triethylaluminium).
-
Catalyst Injection: The solid catalyst component is suspended in a small amount of solvent and injected into the reactor.
-
Ethylene Feed: The reactor is pressurized with ethylene gas to the desired pressure. The temperature is controlled using a heating/cooling jacket.
-
Polymerization: The polymerization reaction is allowed to proceed for a set period. Ethylene consumption is monitored to follow the reaction kinetics.
-
Termination: The polymerization is terminated by venting the ethylene and adding a quenching agent, such as acidified alcohol (e.g., methanol with a small amount of HCl).
-
Polymer Isolation and Purification: The polyethylene product precipitates as a solid. It is collected by filtration, washed repeatedly with alcohol and other solvents to remove catalyst residues, and then dried under vacuum.
Characterization of Polyethylene
The properties of the synthesized polyethylene are characterized using various analytical techniques, including:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and molecular weight distribution (MWD or PDI).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To analyze the chemical structure and identify any functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the polymer microstructure, such as branching.
Data Presentation
Should experimental data become available for the this compound-modified system, it would be presented in tables for clear comparison. An example of how such data could be structured is provided below.
Table 1: Hypothetical Data Structure for Ethylene Polymerization Results
| Entry | Ligand | Al/Ti ratio | Temperature (°C) | Pressure (bar) | Activity (kg PE/mol Ti·h·bar) | Mw ( kg/mol ) | PDI (Mw/Mn) | Tm (°C) |
| 1 | None | 100 | 80 | 10 | Data | Data | Data | Data |
| 2 | TIPS-SH | 100 | 80 | 10 | Data | Data | Data | Data |
| 3 | TIPS-SH | 200 | 80 | 10 | Data | Data | Data | Data |
TIPS-SH: this compound
Visualizations
Without specific experimental workflows or established signaling pathways for the this compound ligand system, the creation of meaningful Graphviz diagrams as requested is not feasible. However, a generalized workflow for Ziegler-Natta polymerization can be conceptualized as follows:
Figure 1. A generalized workflow for Ziegler-Natta polymerization of ethylene.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scienomics.com [scienomics.com]
- 4. Impact of Traces of Hydrogen Sulfide on the Efficiency of Ziegler–Natta Catalyst on the Final Properties of Polypropylene [mdpi.com]
- 5. Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application of Triisopropylsilanethiol in the Radical Reduction of Alkyl Halides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the application of triisopropylsilanethiol (TIPS-SH) as a key component in the radical reduction of alkyl halides. This method serves as an effective and less toxic alternative to traditional organotin reagents, such as tributyltin hydride. The protocol leverages a silane/thiol couple to mediate the reduction via a polarity-reversal catalysis mechanism. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are provided to facilitate the adoption of this methodology in synthetic chemistry workflows.
Introduction
The reduction of alkyl halides to their corresponding alkanes is a fundamental transformation in organic synthesis. For decades, organotin compounds like tributyltin hydride (Bu₃SnH) have been the reagents of choice for radical-mediated reductions due to their high efficiency. However, the toxicity and difficulty in removing organotin byproducts have driven the search for cleaner alternatives. The use of organosilanes, in conjunction with a thiol catalyst, has emerged as a powerful substitute.
This compound, in combination with a silane like triethylsilane or tris(trimethylsilyl)silane (TTMSS), facilitates the radical-chain reduction of primary, secondary, and tertiary alkyl halides in essentially quantitative yields.[1] The thiol acts as a polarity reversal catalyst, mediating the hydrogen-atom transfer from the silane to the alkyl radical.[2] This system is compatible with various functional groups, such as esters, that are not affected by the reduction conditions.[1]
Mechanism of Action
The reduction of alkyl halides by a silane-thiol couple proceeds through a radical chain mechanism. The key steps, as illustrated below, are initiation, propagation, and termination. The thiol plays a crucial role in the propagation steps by acting as a hydrogen atom transfer agent, which is regenerated in the catalytic cycle.
Signaling Pathway Diagram
Caption: Radical chain mechanism for the reduction of alkyl halides.
Quantitative Data Summary
The following tables summarize the yields for the radical reduction of various alkyl halides using silane-thiol systems under different conditions. While specific data for this compound is limited in the literature, data for analogous and related systems are presented to demonstrate the general efficacy of this approach.
Table 1: Reduction of Alkyl Bromides with Tris(trimethylsilyl)silane (TTMSS) in a Metallaphotoredox System [1][3]
| Entry | Alkyl Bromide | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotetrahydropyran | Methyl 4-bromobenzoate | Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate | 80 |
| 2 | Bromocycloheptane | 4'-Bromoacetophenone | 1-(4-(Cycloheptyl)phenyl)ethan-1-one | 80 |
| 3 | Bromocyclopentane | 4-Bromobenzonitrile | 4-(Cyclopentyl)benzonitrile | 73 |
| 4 | 1-Bromo-3-phenylpropane | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(3-phenylpropyl)benzene | 77 |
| 5 | 1-Bromoadamantane | 4-Bromobenzonitrile | 4-(Adamantan-1-yl)benzonitrile | 62 |
Reaction Conditions: photocatalyst (1 mol%), NiCl₂·dtbbpy (0.5 mol%), aryl halide (0.5 mmol), alkyl halide (0.75 mmol), TTMSS (0.5 mmol), and Na₂CO₃ (2 equiv) in DME under visible light irradiation.[1]
Table 2: Reduction of Alkyl Chlorides with a Silyl-Radical Activation Approach [4]
| Entry | Alkyl Chloride | Aryl Chloride | Product | Yield (%) |
| 1 | 1-Chloroadamantane | 4-Chlorotoluene | 1-Adamantyl-4-methylbenzene | 73 |
| 2 | 1-Chlorocyclohexane | 4-Chlorobenzonitrile | 4-Cyclohexylbenzonitrile | 77 |
| 3 | 1-Chlorocyclopentane | 1-Chloro-4-methoxybenzene | 1-Cyclopentyl-4-methoxybenzene | 71 |
| 4 | 2-Chloro-2-methylpropane | 4-Chlorobiphenyl | 4-(tert-Butyl)biphenyl | 66 |
Reaction Conditions: photocatalyst (1 mol%), NiCl₂·bim (5 mol%), 1,1,3,3-tetramethylguanidine (TMG), and 1-adamantyl aminosilane reagent in DMA/tert-amyl alcohol.[4]
Experimental Protocols
The following are representative protocols for the radical reduction of alkyl halides using a silane-thiol system.
Protocol 1: General Procedure for Radical Reduction of an Alkyl Bromide
This protocol is based on the general principles of radical chain reactions initiated by AIBN.
Materials:
-
Alkyl bromide (1.0 equiv)
-
Triethylsilane (1.5 equiv)
-
This compound (0.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene or cyclohexane
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the alkyl bromide and the solvent.
-
Add triethylsilane and this compound to the solution.
-
Add AIBN to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alkane.
Protocol 2: Metallaphotoredox-Mediated Cross-Coupling of an Alkyl Bromide and an Aryl Bromide[1]
This protocol describes a more advanced application involving the generation of a silyl radical for cross-coupling reactions.
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Alkyl bromide (0.75 mmol, 1.5 equiv)
-
Tris(trimethylsilyl)silane (TTMSS) (0.5 mmol, 1.0 equiv)
-
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)
-
NiCl₂·dtbbpy (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous dimethoxyethane (DME)
Procedure:
-
In a nitrogen-filled glovebox, combine the aryl bromide, alkyl bromide, TTMSS, photocatalyst, nickel catalyst, and sodium carbonate in a vial.
-
Add anhydrous DME to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in front of a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The following diagram outlines the general workflow for the radical reduction of an alkyl halide using this compound.
Caption: General experimental workflow.
Conclusion
The use of this compound in combination with a silane offers a robust and environmentally benign method for the radical reduction of alkyl halides. This approach avoids the use of toxic organotin reagents and is compatible with a range of functional groups. The provided protocols and data serve as a valuable resource for researchers looking to implement this methodology in their synthetic endeavors. Further exploration of the substrate scope and optimization of reaction conditions for specific applications are encouraged.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiols as polarity reversal catalysts for hydrogen-atom transfer from organosilanes to alkyl radicals: reduction of alkyl halides by triethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: The Role of Triisopropylsilanethiol in Solid-Phase Peptide Synthesis for Cysteine Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of triisopropylsilane (TIS) in solid-phase peptide synthesis (SPPS), with a particular focus on its application in the context of cysteine-protecting groups. While traditionally employed as a cation scavenger, recent findings highlight its active role as a reducing agent, offering novel strategies for orthogonal cysteine deprotection and disulfide bond formation.
Introduction: Beyond a Scavenger
Triisopropylsilane (TIS) is a hindered organosilane commonly incorporated into cleavage cocktails during the final step of SPPS. Its primary and well-established function is to act as a scavenger for reactive carbocations generated during the acid-mediated removal of side-chain protecting groups, such as trityl (Trt) and tert-butyl (tBu).[1] This prevents the re-alkylation of sensitive residues like tryptophan, methionine, and cysteine.
However, emerging research has demonstrated that TIS is not merely a passive scavenger but can actively participate in the deprotection of specific cysteine S-protecting groups in the presence of a strong acid like trifluoroacetic acid (TFA).[1][2] This reductive cleavage capability introduces a new dimension to its utility in peptide synthesis, enabling selective deprotection strategies.
TIS as a Reductive Deprotection Reagent for Cysteine
In the presence of TFA, TIS can facilitate the removal of several common cysteine protecting groups. This process is understood to proceed via a mechanism where TIS acts as a hydride donor, reducing the protecting group cation formed upon acidolysis.[1] The lability of different protecting groups to a TFA/TIS mixture varies, providing a basis for orthogonal deprotection schemes.
The order of lability for common cysteine protecting groups in a TFA/TIS (98/2) solution at 37°C has been established as: Cys(Mob) > Cys(Acm) > Cys(tBu).[1][2] The 4-methoxybenzyl (Mob) group is particularly susceptible to removal under these conditions.
An unexpected and significant observation is that TIS also promotes the formation of disulfide bonds during the deprotection process.[1][2] The exact mechanism is thought to involve a transient interaction between silicon and sulfur. This dual functionality of deprotection and disulfide formation can be leveraged for specific synthetic outcomes.
Quantitative Data: Deprotection Efficiency
The following table summarizes the quantitative data on the deprotection of various cysteine-protected model peptides when treated with TFA in the presence and absence of TIS.
| Protecting Group | Treatment Conditions | Deprotected Peptide (%) | Disulfide Form (%) | Remaining Protected Peptide (%) |
| Cys(Acm) | TFA/TIS (95/5) | 4 | 20 | 76 |
| Cys(Mob) | TFA/TIS (98/2), 12h, 37°C | Abundant | Abundant | Almost completely diminished |
| Cys(tBu) | Neat TFA, 12h, 37°C | ~20 | - | ~80 |
| Cys(tBu) | TFA/TIS (98/2), 12h, 37°C | Slightly more than 20 | Increased formation | Largely intact |
Data compiled from studies by Singh and coworkers, and further investigations.[1]
Experimental Protocols
This protocol is suitable for the global deprotection of peptides with acid-labile protecting groups, where TIS acts primarily as a scavenger.
Materials:
-
Peptidyl-resin
-
Cleavage Reagent: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon gas stream
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage reagent to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or argon gas.
This protocol leverages the reductive capability of TIS to selectively deprotect a Mob-protected cysteine residue while potentially leaving more stable protecting groups like tBu intact.
Materials:
-
Cys(Mob)-containing peptidyl-resin or purified peptide
-
Deprotection Reagent: 98% TFA, 2% TIS (v/v)
-
Incubator or water bath at 37°C
-
HPLC system for monitoring
-
Standard work-up reagents (cold diethyl ether, etc.)
Procedure:
-
Dissolve the purified Cys(Mob)-containing peptide or suspend the peptidyl-resin in the deprotection reagent.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the deprotection by HPLC analysis of aliquots taken at various time points (e.g., 1, 4, 8, 12 hours).
-
Upon completion, precipitate the peptide with cold diethyl ether as described in Protocol 1.
-
Purify the deprotected peptide using preparative HPLC.
Visualizing Workflows and Concepts
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: General workflows for utilizing TIS in SPPS.
Caption: Dual roles of TIS in peptide synthesis.
Considerations for Practical Application
When employing TIS for its reductive capabilities, several factors must be carefully considered:
-
Concentration: The concentration of TIS in the cleavage or deprotection cocktail will influence the rate and extent of both deprotection and disulfide formation.[2]
-
Temperature: Elevated temperatures (e.g., 37°C) can significantly accelerate the reductive deprotection process.[1][2]
-
Time: The duration of the reaction is a critical parameter that needs to be optimized for the specific protecting group and desired outcome.[2]
-
Orthogonality: The differential lability of cysteine protecting groups to TIS/TFA can be exploited for regioselective disulfide bond formation. For instance, a Mob group can be selectively removed in the presence of a tBu group.[3]
-
Alternative Scavengers: Other scavengers like thioanisole and triethylsilane have been shown to have similar effects in promoting deprotection and disulfide formation.[1][2] Careful selection is crucial when aiming to preserve a cysteine protecting group.
Conclusion
The role of triisopropylsilane in solid-phase peptide synthesis extends beyond its conventional use as a cation scavenger. Its capacity to act as a reducing agent for certain cysteine protecting groups in an acidic environment provides a valuable tool for peptide chemists. This dual functionality allows for the development of novel orthogonal protection strategies and can be harnessed to promote disulfide bond formation. A thorough understanding of the reaction conditions, including TIS concentration, temperature, and time, is paramount for the successful application of these advanced protocols in the synthesis of complex cysteine-containing peptides. Researchers and drug development professionals are encouraged to consider these properties of TIS when designing synthetic routes for peptides where cysteine manipulation is critical.
References
Application Notes and Protocols for Cysteine Deprotection using Triisopropylsilane in Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective deprotection of cysteine residues is a critical step in the synthesis of peptides and proteins, particularly for those containing disulfide bridges. The thiol group of cysteine is highly nucleophilic and susceptible to various side reactions, necessitating the use of protecting groups during solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA), in combination with scavengers, is commonly employed for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. Triisopropylsilane (TIS) is a widely used scavenger in these cleavage cocktails. While traditionally viewed as a cation scavenger, recent evidence has highlighted its role as a reducing agent that can actively participate in the deprotection of certain cysteine protecting groups.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the deprotection of various cysteine protecting groups using TFA and TIS.
The Role of Triisopropylsilane (TIS) in Cysteine Deprotection
During the acidolytic cleavage of protecting groups with TFA, highly reactive carbocations are generated. These cations can lead to undesired side reactions, such as the alkylation of nucleophilic residues like cysteine and tryptophan.[4][5] TIS serves as an effective scavenger by irreversibly trapping these carbocations through a hydride transfer mechanism.[1]
Beyond its role as a scavenger, TIS can also act as a reducing agent, facilitating the removal of certain S-protecting groups like acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (tBu) in the presence of TFA.[1][2][3] This reductive capacity of TIS adds another dimension to its utility in peptide synthesis, but also necessitates careful consideration of the cleavage conditions to avoid unintended deprotection or side reactions.
Lability of Common Cysteine Protecting Groups in TFA/TIS
The stability of cysteine protecting groups to TFA varies significantly, which allows for orthogonal deprotection strategies. The presence of TIS can influence the rate and completeness of this deprotection.
| Protecting Group | Abbreviation | Lability in TFA | Role of TIS | Key Considerations |
| Trityl | Trt | Labile | Essential scavenger to prevent reattachment of the trityl cation.[4][6] | The deprotection is a reversible reaction; sufficient TIS is crucial for driving the reaction to completion.[4] |
| Acetamidomethyl | Acm | Generally stable, but can be removed with extended treatment. | Acts as a reducing agent to facilitate removal.[1][3] | Removal is often slow and may require elevated temperatures (e.g., 37°C).[1][3] |
| 4-Methoxybenzyl | Mob | Labile | Acts as a reducing agent to facilitate removal.[1][3] | More labile than Acm and tBu in the presence of TIS.[1][3] |
| tert-Butyl | tBu | Partially labile | Slightly enhances removal but can also promote disulfide formation.[1] | Removal is often incomplete even with TIS.[1] |
| Tetrahydropyranyl | Thp | Labile | Used as a scavenger in the cleavage cocktail.[6] | Complete removal can be achieved with TFA/water/TIS (95:2.5:2.5) in 2 hours.[6] |
| 4-Methoxytrityl | Mmt | Highly Labile | Used as a scavenger. | Can be selectively removed on-resin with dilute TFA (1-2%) in DCM with TIS.[7][8] |
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the deprotection of cysteine-containing peptides. Understanding and mitigating these is crucial for obtaining a high-purity product.
-
S-tert-butylation: The tert-butyl cation, generated from tBu-based protecting groups, can alkylate the free thiol of cysteine, resulting in a +56 Da mass addition.[4][5]
-
Disulfide Bond Formation: TIS has been observed to promote the formation of disulfide bonds, which can lead to dimers or oligomers of the peptide.[1][3]
-
Mitigation:
-
Inclusion of a reducing agent like ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail can help maintain the cysteine in its reduced state.[4]
-
-
-
Incomplete Deprotection: The cleavage of some protecting groups, particularly Trt, is reversible.[4]
Experimental Protocols
Protocol 1: Standard On-Resin Deprotection of Cys(Trt)
This protocol is suitable for the final cleavage and deprotection of peptides containing Cys(Trt) synthesized on an acid-labile resin (e.g., Wang resin).
Materials:
-
Peptide-resin (0.1 mmol scale)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether (–20°C)
-
Centrifuge tubes (50 mL)
-
Nitrogen gas source or vacuum desiccator
Procedure:
-
Wash the peptide-resin (0.1 mmol) with DCM (3 x 5 mL) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
In a fume hood, prepare 10 mL of the cleavage cocktail (9.5 mL TFA, 0.25 mL Water, 0.25 mL TIS) and cool it on an ice bath.
-
Add the cold cleavage cocktail to the resin in a suitable reaction vessel.
-
Allow the reaction to proceed at room temperature with gentle agitation for 2-3 hours. A color change to yellow or orange indicates the formation of the trityl cation.[4]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with 1-2 mL of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the combined filtrate dropwise to 40 mL of cold diethyl ether in a 50 mL centrifuge tube.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Reductive Deprotection of Cys(Acm) in Solution
This protocol describes the removal of the Acm group from a purified peptide in solution.
Materials:
-
Cys(Acm)-protected peptide
-
Deprotection Cocktail: 98% TFA, 2% TIS (v/v)
-
Incubator or water bath (37°C)
-
HPLC system for monitoring the reaction
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized Cys(Acm)-protected peptide in the deprotection cocktail (TFA/TIS 98:2).
-
Incubate the reaction mixture at 37°C for 12 hours.[1]
-
Monitor the progress of the deprotection by HPLC analysis. The reaction will yield a mixture of the free thiol and the disulfide-bonded peptide.[1]
-
Upon completion, remove the TFA under a stream of nitrogen or by rotary evaporation.
-
The crude deprotected peptide can be precipitated with cold diethyl ether as described in Protocol 1.
-
The final product can be purified by preparative HPLC.
Visualizing the Deprotection Process
Deprotection Mechanism of Cys(Trt) with TFA and TIS
Caption: Mechanism of Cys(Trt) deprotection by TFA and scavenging of the trityl cation by TIS.
Experimental Workflow for Cysteine Deprotection
Caption: Standard workflow for the cleavage and deprotection of a cysteine-containing peptide from resin.
Role of TIS in Preventing S-tert-butylation
Caption: TIS prevents the side reaction of S-tert-butylation by scavenging the tert-butyl cation.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Stoichiometry and reaction conditions for Triisopropylsilanethiol as a nucleophile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilanethiol (TIPS-SH) is a versatile organosilicon reagent characterized by its sterically hindered and nucleophilic sulfur atom. This unique combination of properties makes it a valuable tool in organic synthesis, particularly in reactions where controlled introduction of a thiol or a protected thiol functionality is required. These application notes provide detailed protocols and reaction conditions for the use of this compound as a nucleophile in several key classes of organic reactions: nucleophilic substitution, Michael addition, and thiol-ene reactions. Additionally, protocols for the deprotection of the resulting S-TIPS bond to liberate the free thiol are described.
Key Applications of this compound as a Nucleophile
This compound can be employed as a potent nucleophile in various synthetic transformations, including:
-
Synthesis of Unsymmetrical Thioethers: Reacting with alkyl halides and other electrophiles to form sterically hindered thioethers.
-
Conjugate Additions: Acting as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
-
Thiol-Ene "Click" Chemistry: Participating in radical-mediated additions to alkenes to form thioether linkages.
-
Palladium-Catalyzed S-Arylation: Serving as a nucleophilic thiol source for the formation of aryl triisopropylsilyl thioethers from aryl halides.
The triisopropylsilyl group offers the advantage of being a bulky protecting group for the thiol functionality, which can be selectively removed under specific conditions.
Experimental Protocols and Reaction Conditions
Nucleophilic Substitution: Synthesis of Unsymmetrical Thioethers
This protocol describes the synthesis of an unsymmetrical thioether via the S-alkylation of this compound with an alkyl halide. The reaction typically proceeds via an SN2 mechanism.
Reaction Scheme:
General Protocol:
To a solution of this compound (1.0 equiv.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a base (1.0-1.2 equiv.) is added at room temperature. The choice of base depends on the reactivity of the alkyl halide; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N). The mixture is stirred for a short period to generate the thiolate anion. The alkyl halide (1.0-1.1 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated as required, monitoring by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.
Table 1: Stoichiometry and Reaction Conditions for Nucleophilic Substitution
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkyl Halide (e.g., R-Br) | This compound | NaH | THF | 0 to RT | 2-12 | 80-95 |
| Alkyl Tosylate (e.g., R-OTs) | This compound | K₂CO₃ | DMF | RT to 60 | 4-24 | 75-90 |
| Benzyl Halide (e.g., Bn-Cl) | This compound | Et₃N | CH₂Cl₂ | RT | 1-6 | 85-98 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Experimental Workflow for Nucleophilic Substitution:
Caption: Workflow for the synthesis of unsymmetrical thioethers.
Michael Addition to α,β-Unsaturated Carbonyl Compounds
This compound can act as a soft nucleophile in the 1,4-conjugate addition to α,β-unsaturated ketones, esters, and other Michael acceptors. This reaction is often catalyzed by a base.
Reaction Scheme:
General Protocol:
To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv.) in a suitable solvent (e.g., THF, CH₂Cl₂), a catalytic amount of a base (e.g., triethylamine, DBU) is added. This compound (1.1-1.5 equiv.) is then added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by TLC. Upon completion, the reaction is worked up by washing with aqueous solutions to remove the catalyst and any unreacted thiol, followed by extraction, drying, and purification of the Michael adduct.
Table 2: Stoichiometry and Reaction Conditions for Michael Addition
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexenone | This compound | Et₃N (cat.) | CH₂Cl₂ | 0 to RT | 2-8 | 85-95 |
| Methyl Acrylate | This compound | DBU (cat.) | THF | RT | 1-4 | 90-98 |
| Chalcone | This compound | NaH (cat.) | THF | 0 to RT | 3-12 | 80-92 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Logical Flow of a Catalytic Michael Addition:
Caption: Catalytic cycle of the base-catalyzed Michael addition.
Photoinitiated Thiol-Ene Reaction
The thiol-ene reaction is a powerful "click" chemistry transformation that proceeds via a radical mechanism, typically initiated by UV light in the presence of a photoinitiator. This reaction results in the anti-Markovnikov addition of the thiol to an alkene.
Reaction Scheme:
General Protocol:
In a quartz reaction vessel, the alkene (1.0 equiv.), this compound (1.0-1.2 equiv.), and a radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) are dissolved in a suitable solvent (often solvent-free or in a solvent like THF or acetonitrile). The mixture is degassed to remove oxygen, which can quench the radical reaction. The reaction is then irradiated with a UV lamp (e.g., 365 nm) at room temperature until complete consumption of the starting materials is observed by TLC or GC-MS. The product is then purified, typically by column chromatography, to remove the initiator and any side products.
Table 3: Stoichiometry and Reaction Conditions for Thiol-Ene Reaction
| Alkene | Nucleophile | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octene | This compound | DMPA (2) | THF | RT | 0.5-2 | >95 |
| Styrene | This compound | AIBN (thermal) | Toluene | 80 | 2-6 | 90-98 |
| Allyl Ether | This compound | DMPA (1) | Neat | RT | 0.25-1 | >99 |
Note: Yields are typically high for this efficient reaction.[1]
Signaling Pathway of Photoinitiated Thiol-Ene Reaction:
Caption: Radical chain mechanism of the thiol-ene reaction.
Deprotection of S-Triisopropylsilyl (S-TIPS) Thioethers
The S-TIPS group can be readily cleaved to unveil the free thiol using fluoride-based reagents. Tetrabutylammonium fluoride (TBAF) is the most commonly used reagent for this transformation.
Reaction Scheme:
General Protocol:
The S-TIPS protected compound (1.0 equiv.) is dissolved in a suitable solvent, typically THF. A solution of TBAF in THF (1.0 M, 1.1-1.5 equiv.) is added dropwise at 0 °C or room temperature. The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched with a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) solution or water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude thiol can be purified by column chromatography, although it is often used directly in the next step due to the potential for air oxidation to the disulfide.
Table 4: Conditions for Deprotection of S-TIPS Thioethers
| Reagent | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAF | 1.1 - 1.5 | THF | 0 to RT | 0.5 - 2 | 85-98 |
| HF·Pyridine | 1.5 - 2.0 | THF/Pyridine | 0 to RT | 1 - 4 | 80-95 |
| AgF | 1.5 | Methanol | RT | 1 - 3 | 80-92 |
Note: Yields are for the isolated thiol and can be affected by disulfide formation during workup.[2][3]
Decision Tree for S-TIPS Deprotection:
Caption: Selection of deprotection method for S-TIPS ethers.
Conclusion
This compound is a highly effective nucleophilic reagent for the formation of carbon-sulfur bonds. Its utility in nucleophilic substitution, Michael addition, and thiol-ene reactions, coupled with the ability to deprotect the resulting thioether to the free thiol, makes it a valuable component in the synthetic chemist's toolbox. The protocols outlined in these application notes provide a solid foundation for the successful application of this reagent in research and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Triisopropylsilanethiol (TIPS-SH): A Convenient and Versatile Synthetic Equivalent of H₂S for Advanced Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Triisopropylsilanethiol (TIPS-SH), a versatile and user-friendly reagent that serves as a synthetic equivalent of hydrogen sulfide (H₂S). We will delve into its chemical properties, explore its advantages over traditional sulfide sources, and provide detailed protocols for its application in organic synthesis, with a focus on the preparation of unsymmetrical sulfides, thioacetals, and its potential in drug discovery and materials science.
The Challenge of Hydrogen Sulfide and the TIPS-SH Solution
Hydrogen sulfide (H₂S) is a fundamentally important chemical building block in sulfur chemistry. However, its practical application in a laboratory or industrial setting is fraught with challenges. As a flammable, corrosive, and highly toxic gas with an unpleasant odor, its handling requires specialized equipment and stringent safety protocols. Furthermore, its gaseous nature makes stoichiometric control in reactions difficult.
This compound emerges as an elegant solution to these problems. It is a colorless, liquid organosilicon compound that effectively functions as a soluble, stable, and easy-to-handle source of nucleophilic sulfur.[1] The bulky triisopropylsilyl (TIPS) group confers several advantageous properties, including enhanced stability and solubility in common organic solvents, while allowing for the controlled release and transfer of the sulfur atom under specific reaction conditions.
Key Advantages of TIPS-SH over Gaseous H₂S:
| Feature | Gaseous H₂S | This compound (TIPS-SH) |
| Physical State | Toxic, flammable gas | Colorless liquid[1] |
| Handling | Requires specialized equipment (gas lines, scrubbers) | Standard laboratory glassware |
| Stoichiometry | Difficult to measure and control accurately | Precise measurement by volume or weight |
| Solubility | Poorly soluble in most organic solvents | Soluble in a wide range of organic solvents[1] |
| Odor | Strong, unpleasant "rotten egg" smell | Reduced and more manageable odor |
| Reactivity | Highly reactive, often leading to side products | Controlled reactivity, allowing for selective transformations |
Mechanism of Action: A Soluble Sulfide Nucleophile
This compound does not typically function by releasing H₂S gas into the reaction mixture. Instead, its utility stems from the ability to form the triisopropylsilanethiolate anion (TIPS-S⁻) upon deprotonation with a suitable base, such as potassium hydride (KH) or an organolithium reagent. This thiolate is a potent, yet sterically hindered, nucleophile.
The overall process for many applications can be visualized as a two-stage sequence:
-
Nucleophilic Sulfur Transfer: The in-situ generated TIPS-thiolate attacks an electrophilic carbon (e.g., on an alkyl halide), forming a triisopropylsilyl thioether intermediate (R-S-TIPS).
-
Deprotection (Sulfur Release): The Si-S bond of the intermediate is subsequently cleaved, most commonly with a fluoride source like tetrabutylammonium fluoride (TBAF), to release the desired thiol or to allow for a second nucleophilic attack at the sulfur-bound R-group.[2]
This controlled, two-step delivery of a sulfur atom is what makes TIPS-SH a convenient and powerful synthetic tool.
Application & Protocols
Synthesis of Unsymmetrical Sulfides
One of the most powerful applications of TIPS-SH is in the synthesis of unsymmetrical sulfides (R-S-R'), compounds that are important in pharmaceuticals and materials science. The traditional synthesis using two different thiols can lead to a mixture of symmetrical and unsymmetrical products. TIPS-SH provides a clean, two-step route.[3]
Protocol: General Procedure for Unsymmetrical Sulfide Synthesis
This protocol involves the initial formation of a triisopropylsilyl thioether from a primary or secondary alkyl halide, followed by desilylation and reaction with a second alkyl halide.
Step 1: Synthesis of the Triisopropylsilyl Thioether Intermediate (R¹-S-TIPS)
-
Reagents and Setup:
-
This compound (TIPS-SH, 1.0 eq)
-
Potassium hydride (KH, 1.1 eq, as a 30% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide or tosylate (R¹-X, 1.0 eq)
-
An inert atmosphere (Nitrogen or Argon) is essential. All glassware should be oven- or flame-dried.
-
-
Procedure: a. In a round-bottom flask under an inert atmosphere, suspend potassium hydride in anhydrous THF. b. Cool the suspension to 0 °C using an ice bath. c. Slowly add a solution of TIPS-SH in anhydrous THF to the KH suspension. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the potassium triisopropylsilanethiolate. d. Add the first alkyl halide (R¹-X) to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed. f. Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. The crude R¹-S-TIPS intermediate can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Step 2: Conversion to the Unsymmetrical Sulfide (R¹-S-R²)
-
Reagents and Setup:
-
Triisopropylsilyl thioether (R¹-S-TIPS, 1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, as a 1.0 M solution in THF)
-
Second alkyl halide (R²-X, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: a. Dissolve the R¹-S-TIPS intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere. b. Add the second alkyl halide (R²-X) to the solution. c. Add the TBAF solution dropwise at room temperature. d. Stir the reaction for 1-6 hours, monitoring by TLC. The reaction typically proceeds rapidly. e. Work-up: Quench the reaction with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. f. Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure unsymmetrical sulfide.
Causality and Experimental Choices:
-
Base Selection: Potassium hydride is a strong, non-nucleophilic base, ideal for cleanly deprotonating the thiol without competing side reactions.
-
Solvent: Anhydrous THF is used as it is a polar aprotic solvent that dissolves the reagents and does not interfere with the nucleophilic substitution.
-
Fluoride Source: TBAF is a highly effective reagent for cleaving silicon-heteroatom bonds due to the high affinity of fluoride for silicon.[4] This step is crucial for "releasing" the sulfur nucleophile for the second substitution.
Synthesis of Thioacetals from Carbonyl Compounds
Thioacetals are important protecting groups for aldehydes and ketones and are also valuable synthetic intermediates. TIPS-SH, in combination with a Lewis acid, provides a route to these structures.[3]
Protocol: General Procedure for Thioacetal Formation
-
Reagents and Setup:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (TIPS-SH, 2.2 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the carbonyl compound in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C. c. Add this compound to the solution. d. Slowly add the Lewis acid (e.g., boron trifluoride etherate) to the mixture. e. Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC. f. Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purification: Purify the crude product by flash column chromatography.
Potential Applications in Drug Discovery and Materials Science
While specific, published protocols utilizing TIPS-SH in these advanced areas are not yet widespread, its properties make it an ideal candidate for such applications.
Role in Drug Discovery as an H₂S Donor Moiety
Hydrogen sulfide is now recognized as a critical gasotransmitter with significant therapeutic potential in cardiovascular diseases, inflammation, and neuroscience. The development of "H₂S donor" drugs, which release H₂S in a controlled manner, is a major focus of medicinal chemistry.
TIPS-SH can be envisioned as a key building block for creating novel H₂S-donating molecules. A drug molecule could be functionalized with a TIPS-thioether moiety. The bulky, lipophilic TIPS group could aid in cell membrane permeability. Once inside the cell, enzymatic or chemical cleavage (potentially triggered by intracellular fluoride or other specific stimuli) could release the therapeutic thiol or H₂S. This strategy offers a pathway to novel prodrugs with controlled release profiles.
Proposed Application in Metal Sulfide Nanoparticle Synthesis
Metal sulfide nanoparticles (e.g., CdS, ZnS) are materials with important applications in electronics, catalysis, and bio-imaging. Their synthesis requires a soluble and reactive sulfur source. Traditional sources like Na₂S or gaseous H₂S can lead to rapid, uncontrolled precipitation and poor nanoparticle quality.
TIPS-SH offers a potential solution as a controllable sulfur source in non-aqueous synthesis routes. By reacting TIPS-SH with metal precursors (e.g., metal oleates or chlorides) in a high-boiling organic solvent, the sulfur can be delivered in a more controlled fashion. The reaction rate could be tuned by temperature or by the addition of a co-reagent that facilitates the cleavage of the Si-S bond, potentially leading to nanoparticles with improved size distribution and crystallinity.
Proposed Protocol: Synthesis of Metal Sulfide Nanocrystals
-
Reagents:
-
Metal precursor (e.g., Cadmium acetate, 1.0 eq)
-
Oleic acid (surfactant)
-
1-Octadecene (ODE, high-boiling solvent)
-
This compound (TIPS-SH, 1.0 eq)
-
-
Procedure (Hypothetical): a. A mixture of the metal precursor, oleic acid, and ODE is heated under vacuum to form the metal-oleate complex and remove water. b. The atmosphere is switched to inert gas (Argon), and the temperature is raised to the desired injection temperature (e.g., 250 °C). c. A solution of TIPS-SH in ODE is rapidly injected into the hot solution. d. The reaction is allowed to proceed for a set time to allow for nanoparticle growth. e. The reaction is cooled, and the nanoparticles are isolated by precipitation with ethanol, followed by centrifugation.
This proposed method leverages the solubility and controlled reactivity of TIPS-SH to potentially offer a superior alternative to traditional sulfur sources in nanomaterial synthesis.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Avoid inhalation of vapors. It is a combustible liquid. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a highly valuable reagent that overcomes the significant handling and safety issues associated with gaseous hydrogen sulfide. It provides a convenient, liquid-form, and stoichiometrically controllable source of nucleophilic sulfur for a variety of organic transformations. Its utility in the synthesis of unsymmetrical sulfides and thioacetals is well-established, and its potential for application in the cutting-edge fields of drug delivery and materials science is significant. By understanding the principles behind its reactivity, researchers can leverage TIPS-SH to build complex molecular architectures with greater ease and control.
References
Application Note: A Versatile and High-Purity Route to 9-BBN-Derived Alkyl and Aryl Boranes via a Triisopropylsilanethiol Intermediate
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction and Significance
Organoboranes are foundational pillars of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of borane reagents, 9-borabicyclo[3.3.1]nonane (9-BBN) stands out for its remarkable thermal stability, handling characteristics, and exceptional regio- and chemoselectivity in hydroboration reactions.[1][2][3] The B-alkyl and B-aryl derivatives of 9-BBN are highly sought-after intermediates in medicinal and process chemistry, enabling the construction of complex molecular architectures.
Traditional methods for preparing B-substituted 9-BBNs often involve direct hydroboration or reactions with organometallic reagents that can sometimes be limited in scope or lead to purification challenges. This application note details a robust and highly efficient alternative for the synthesis of 9-alkyl- and 9-aryl-9-BBN derivatives. The strategy hinges on the use of a key intermediate, 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane , prepared from 9-BBN and triisopropylsilanethiol (TIPSSH).[4] This thioborane serves as a versatile platform that reacts cleanly with a wide range of organolithium and Grignard reagents to deliver the desired products in high yield and purity.[4]
Part 1: The Scientific Rationale and Underlying Mechanism
The elegance of this methodology lies in a two-stage process that leverages the unique reactivity of boron-sulfur and boron-carbon bonds.
-
Formation of the Thioborane Intermediate: The first step is the catalyst-free dehydrocoupling reaction between the B-H bond of 9-BBN and the S-H bond of this compound (TIPSSH).[5][6] This reaction proceeds smoothly to form the stable, isolable intermediate, 9-(triisopropylsilyl)thio-9-BBN (also denoted as (TIPS)S-9-BBN). The bulky triisopropylsilyl (TIPS) group confers excellent stability and favorable solubility characteristics to the intermediate.
-
Nucleophilic Substitution to Form C-B Bonds: The B-S bond in (TIPS)S-9-BBN is susceptible to nucleophilic attack by strong carbon nucleophiles. When treated with organolithium (R-Li) or Grignard (R-MgX) reagents, the organometallic reagent adds to the boron center to form a transient tetracoordinate borate 'ate' complex.[4] This intermediate is unstable and readily collapses, expelling the thermodynamically stable lithium or magnesium triisopropylsilanethiolate salt and furnishing the desired B-R-9-BBN product.[4]
The overall transformation is efficient and driven by the formation of the stable thiolate byproduct, resulting in a clean and high-yielding synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. librarysearch.colby.edu [librarysearch.colby.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-free dehydrocoupling of amines, alcohols, and thiols with pinacol borane and 9-borabicyclononane (9-BBN) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of Alkanethiols Using Triisopropylsilanethiol (TIPS-SH)
Introduction
Alkanethiols are a critical class of organic compounds widely utilized in drug development, materials science for the formation of self-assembled monolayers (SAMs), and as key intermediates in organic synthesis.[1][2] However, their direct synthesis and handling are often complicated by their potent and unpleasant odor, as well as their propensity for oxidative dimerization to disulfides.[3] To overcome these challenges, a protection-deprotection strategy is frequently employed.
This guide details a robust and efficient two-step method for the synthesis of primary and secondary alkanethiols using triisopropylsilanethiol (TIPS-SH). TIPS-SH serves as a convenient and odorless synthetic equivalent of hydrogen sulfide.[4] The sulfur is temporarily protected as a bulky triisopropylsilyl thioether, which is stable and easy to handle. The final alkanethiol is liberated in a subsequent deprotection step under mild conditions. This method avoids the use of malodorous reagents in the main synthetic steps and provides excellent yields.[5]
Core Principles and Advantages
The synthesis proceeds via two main stages:
-
Nucleophilic Substitution: this compound is first deprotonated with a base to form the corresponding potassium or sodium thiolate (TIPS-S⁻). This potent nucleophile then reacts with a primary or secondary alkyl halide (or tosylate) via an S(_N)2 mechanism to form a stable S-alkyl triisopropylsilyl thioether intermediate (R-S-TIPS).[5][6]
-
Deprotection: The silicon-sulfur (Si-S) bond of the thioether intermediate is selectively cleaved using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF), to yield the desired alkanethiol.[7][8]
Advantages of the TIPS-SH Method:
-
Odorless Precursor: TIPS-SH is a low-odor liquid, significantly improving handling safety and convenience compared to gaseous H₂S or volatile low-molecular-weight thiols.[4]
-
High Yields: The formation of the S-alkyl triisopropylsilyl thioether intermediate proceeds in excellent yields, particularly with primary and secondary alkyl halides.[5]
-
Intermediate Stability: The R-S-TIPS intermediate is stable to a variety of reaction conditions, allowing for purification by standard methods like column chromatography and preventing premature oxidation.
-
Mild Deprotection: The use of TBAF allows for the removal of the TIPS protecting group under mild, neutral pH conditions, which is compatible with a wide range of functional groups.[8]
Experimental Protocols
Protocol 1: Synthesis of S-Alkyl Triisopropylsilyl Thioether (R-S-TIPS)
This protocol describes the S-alkylation of this compound using an alkyl bromide as the electrophile.
Materials:
-
This compound (TIPS-SH)
-
Potassium hydride (KH, 30 wt% dispersion in mineral oil) or Sodium Hydride (NaH, 60 wt% in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., 1-bromooctane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Thiolate Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add potassium hydride (1.1 equivalents). Wash the KH dispersion three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the KH slurry.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. The completion of deprotonation results in a clear solution of potassium triisopropylsilanethiolate (TIPS-SK).
-
Alkylation: Cool the solution of TIPS-SK back to 0 °C. Add the alkyl halide (1.05 equivalents) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure S-alkyl triisopropylsilyl thioether.
Protocol 2: Deprotection of R-S-TIPS to Alkanethiol (R-SH)
This protocol describes the fluoride-mediated cleavage of the S-Si bond to yield the final alkanethiol.
Materials:
-
S-Alkyl triisopropylsilyl thioether (R-S-TIPS)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection Reaction: Dissolve the S-alkyl triisopropylsilyl thioether (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[8]
-
Workup and Purification: Quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash sequentially with deionized water and brine to remove residual TBAF and other salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid loss of the volatile thiol product.
-
If necessary, the resulting alkanethiol can be further purified by distillation or flash chromatography.
Data Presentation
The following table summarizes representative yields for the synthesis of various long-chain alkanethiols from their corresponding alkyl bromides using the two-step TIPS-SH method.
| Alkyl Bromide (R-Br) | Step 1 Product (R-S-TIPS) | Step 1 Yield (%) | Step 2 Product (R-SH) | Step 2 Yield (%) | Overall Yield (%) |
| 1-Heptyl Bromide | S-Heptyl triisopropylsilyl thioether | ~95% | 1-Heptanethiol | ~90% | ~86% |
| 1-Nonyl Bromide | S-Nonyl triisopropylsilyl thioether | ~96% | 1-Nonanethiol | ~92% | ~88% |
| 1-Decyl Bromide | S-Decyl triisopropylsilyl thioether | ~97% | 1-Decanethiol | ~94% | ~91% |
| 1-Dodecyl Bromide | S-Dodecyl triisopropylsilyl thioether | ~96% | 1-Dodecanethiol | ~91% | ~87% |
| 1-Octadecyl Bromide | S-Octadecyl triisopropylsilyl thioether | ~94% | 1-Octadecanethiol | ~92% | ~86% |
| Yields are representative and based on literature for similar high-efficiency thiol synthesis methods.[5][9] Actual yields may vary depending on specific reaction conditions and scale. |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for alkanethiol synthesis.
Chemical Reaction Pathway
References
- 1. kiesslinglab.com [kiesslinglab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity - PMC [pmc.ncbi.nlm.nih.gov]
Triisopropylsilane (TIS) as a Cation Scavenger in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilane (TIS) is an essential reagent in modern solid-phase peptide synthesis (SPPS), primarily utilized as a potent cation scavenger during the final cleavage of the peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups.[1][2] This crucial step, typically conducted in a strong acidic environment using trifluoroacetic acid (TFA), generates highly reactive carbocations from the cleavage of protecting groups such as tert-butyl (Boc), trityl (Trt), and others.[3] These electrophilic species can irreversibly modify sensitive amino acid residues, leading to the formation of impurities that are often difficult to separate from the target peptide. TIS effectively mitigates these side reactions, thereby enhancing the purity and yield of the final product.
Mechanism of Action: Cation Scavenging
During the acidic cleavage process in SPPS, protecting groups are released as carbocations. For instance, the widely used tert-butyl protecting group forms a stable tert-butyl cation. These carbocations are strong electrophiles that can attack nucleophilic sites on sensitive amino acid residues.
Triisopropylsilane acts as a highly efficient scavenger by donating a hydride ion to these carbocations in an irreversible reaction, thus neutralizing them.[3] The steric hindrance provided by the three isopropyl groups on the silicon atom makes TIS a selective reducing agent for these reactive intermediates without affecting other functional groups on the peptide.
Key Applications and Considerations
Prevention of Side Reactions
The primary application of TIS is to prevent the alkylation of sensitive amino acid residues during TFA-mediated cleavage. Residues particularly susceptible to modification by carbocations include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[4]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[4]
-
Cysteine (Cys): The free sulfhydryl group is a target for electrophilic attack.[3]
Role as a Reducing Agent for Cysteine Protecting Groups
While primarily a cation scavenger, TIS can also act as a reducing agent, a role that has been historically mischaracterized.[5][6] It can facilitate the removal of certain acid-labile S-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[5][6][7] This can be an intended part of the deprotection strategy or an undesired side reaction if the Cys-protecting group is meant to be retained for subsequent modifications.
It is important to note that TIS can also promote the formation of disulfide bonds.[5][7]
Quantitative Data on Scavenger Performance
The choice and composition of the scavenger cocktail significantly impact the purity and yield of the synthesized peptide. The following tables summarize comparative data on the performance of TIS and other scavengers.
Table 1: Comparison of Scavengers for Cys(Acm) Deprotection
| Scavenger Cocktail (TFA as solvent) | % Acm Removal | % Free Thiol | % Disulfide |
| TFA/TIS (95/5) | 24% | 4% | 20% |
| TFA/anisole (95/5) | 32% | Not specified | Not specified |
| TFA/water | Ineffective | Not specified | Not specified |
| TFA/phenol | Comparable to TIS | Not specified | Not specified |
| TFA/thioanisole | 80-90% | Not specified | Not specified |
| TFA/TES (Triethylsilane) | Slightly better than TIS | Not specified | Not specified |
Data compiled from a study on a Cys(Acm)-containing peptide.[3]
Table 2: Comparison of Cleavage Cocktails for a Model Peptoid Synthesis
| Cleavage Cocktail | Composition (v/v/v) | Relative Purity |
| A | TFA/TIPS/H₂O (95:2.5:2.5) | Lower |
| B | TFA/DCM/anisole (49:49:2) | Higher |
Data from a comparative study on the synthesis of peptoids containing multiple Nhtrp and Ntrp residues.[8][9]
Experimental Protocols
The following are detailed protocols for the cleavage of peptides from the resin and deprotection of side chains using TIS-containing cocktails.
Standard Cleavage Protocol for Peptides without Cysteine
This protocol is suitable for most peptides that do not contain sensitive cysteine residues.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Centrifuge tubes (50 mL)
-
Reaction vessel
Procedure:
-
Resin Preparation: Transfer the dried peptidyl-resin to a suitable reaction vessel. Wash the resin twice with DCM to remove residual solvents and to swell the resin.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio (v/v/v). A commonly used volume is 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptidyl-resin. The resin may change color.
-
Incubation: Seal the reaction vessel and gently agitate at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Slowly add the filtrate dropwise into a 10-fold volume of cold (-20°C) anhydrous diethyl ether. A white precipitate of the peptide should form.
-
-
Pelleting and Washing:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or argon, or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cleavage Protocol for Peptides Containing Cysteine
For peptides containing cysteine, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is often recommended to prevent reattachment of the trityl group and other side reactions.
Materials:
-
Same as Protocol 5.1, with the addition of 1,2-ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 5.1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, water, and EDT. A common composition is 94:1:2.5:2.5 (TFA:TIS:H₂O:EDT v/v/v/v).
-
Cleavage Reaction, Incubation, and Peptide Work-up: Follow steps 3-8 from Protocol 5.1.
Experimental Workflow and Logical Relationships
Conclusion
Triisopropylsilane is an indispensable scavenger in solid-phase peptide synthesis, crucial for obtaining high-purity peptides by preventing deleterious side reactions during the final cleavage and deprotection steps. Its role as a hydride donor effectively neutralizes reactive carbocations, thereby safeguarding sensitive amino acid residues. A thorough understanding of its dual role as both a scavenger and a reducing agent, along with the selection of an appropriate cleavage cocktail, is paramount for the successful synthesis of complex peptides for research, diagnostics, and therapeutic applications.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Triisopropylsilanethiol in Radical Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of triisopropylsilanethiol (TIPS-thiol) in radical cyclization reactions. The information is intended to help researchers anticipate and address potential side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TIPS-thiol) in radical cyclization reactions?
This compound primarily acts as a hydrogen atom transfer (HAT) agent. In a typical radical cyclization, a carbon-centered radical is generated on the substrate. This radical then undergoes an intramolecular cyclization to form a new ring and a new radical center. TIPS-thiol can then donate a hydrogen atom to this newly formed radical, yielding the desired cyclized product and a triisopropylsilylthiyl radical (TIPS-S•). The steric bulk of the triisopropylsilyl group can be advantageous in preventing undesired side reactions.[1]
Q2: What are the common side reactions observed when using TIPS-thiol in radical cyclizations?
While TIPS-thiol is a versatile reagent, several side reactions can occur, impacting the yield and purity of the desired cyclized product. These include:
-
Direct Reduction of the Initial Radical: The initially generated radical on the substrate may be prematurely quenched by TIPS-thiol before it has a chance to cyclize. This results in a simple reduction of the starting material.
-
Disulfide Formation: The triisopropylsilylthiyl radical (TIPS-S•) generated during the hydrogen transfer step can dimerize to form di(triisopropylsilyl)disulfide. This is a common termination step in radical reactions involving thiols.
-
Reaction with Solvent: If the solvent has labile hydrogen atoms, the radical intermediates can abstract a hydrogen atom from the solvent, leading to solvent-related byproducts.
-
Radical Recombination: The carbon-centered radicals in the reaction mixture can combine with each other or with the TIPS-S• radical, leading to undesired dimeric products or thioethers.
-
Polymerization: If the substrate contains multiple reactive sites, intermolecular reactions can lead to oligomerization or polymerization.
Q3: How can I minimize the direct reduction of my starting material?
To favor cyclization over direct reduction, the rate of the intramolecular cyclization must be significantly faster than the rate of hydrogen atom transfer from TIPS-thiol. This can often be achieved by:
-
Controlling the Concentration of TIPS-thiol: Using a lower concentration of TIPS-thiol will decrease the probability of a premature hydrogen atom transfer. Slow addition of the thiol to the reaction mixture is a common strategy.
-
Increasing the Reaction Temperature: In some cases, increasing the temperature can increase the rate of cyclization more than the rate of hydrogen transfer. However, this must be balanced against the potential for increased side reactions.
Q4: What causes the formation of di(triisopropylsilyl)disulfide and how can it be avoided?
The formation of di(triisopropylsilyl)disulfide is a result of the dimerization of two triisopropylsilylthiyl radicals (TIPS-S•). This is a diffusion-controlled process and is more likely to occur at higher concentrations of the thiyl radical. To minimize its formation, one can:
-
Maintain a Low Concentration of Radicals: By using a slow initiation rate (e.g., slow addition of the radical initiator or using a lower concentration of the initiator), the steady-state concentration of all radical species, including TIPS-S•, can be kept low.
-
Use an Efficient Radical Trap: In some cases, a co-reagent can be added to trap the TIPS-S• radical and prevent its dimerization, although this can introduce other complexities to the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of cyclized product, high recovery of starting material | The rate of radical generation is too low, or the generated radical is not efficiently cyclizing. | Increase the concentration of the radical initiator (e.g., AIBN, V-70) or use a more efficient initiator. Consider changing the solvent to one that better solvates the transition state for cyclization. Ensure the reaction temperature is optimal for the specific cyclization. |
| Significant amount of reduced, uncyclized product | The rate of hydrogen atom transfer from TIPS-thiol is faster than the rate of cyclization. | Decrease the concentration of TIPS-thiol. Employ a slow-addition protocol for the TIPS-thiol. |
| Formation of a significant amount of high molecular weight byproducts | Intermolecular side reactions, such as radical polymerization or dimerization, are competing with the intramolecular cyclization. | Decrease the overall concentration of the reaction. Ensure that the substrate is designed to favor intramolecular cyclization (e.g., following Baldwin's rules). |
| Presence of di(triisopropylsilyl)disulfide as a major byproduct | High concentration of triisopropylsilylthiyl radicals leading to dimerization. | Reduce the rate of initiation by using a lower concentration of the radical initiator or by adding it slowly. Lower the concentration of TIPS-thiol. |
| Reaction is sluggish or does not go to completion | Inefficient radical initiation or decomposition of the initiator. Radical inhibitors may be present. | Check the purity of the reagents and solvents. Ensure the reaction is performed under an inert atmosphere to exclude oxygen, which is a radical inhibitor. Verify the half-life of the radical initiator at the reaction temperature and ensure a sufficient amount is used. |
Experimental Protocols
General Procedure for a Radical Cyclization using this compound:
This protocol is a general guideline and may require optimization for specific substrates and reactions.
Materials:
-
Substrate (containing a radical precursor, e.g., an alkyl halide, and an unsaturated moiety)
-
This compound (TIPS-thiol)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or V-70)
-
Anhydrous, deoxygenated solvent (e.g., toluene, benzene, or cyclohexane)
Procedure:
-
To a solution of the substrate (1.0 eq.) in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen), add the radical initiator (0.1-0.2 eq.).
-
Heat the solution to the desired temperature (typically the temperature at which the chosen initiator has an appropriate half-life, e.g., 80-110 °C for AIBN).
-
A solution of this compound (1.1-1.5 eq.) in the same solvent is then added slowly over a period of several hours using a syringe pump.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key steps in a typical radical cyclization mediated by TIPS-thiol.
Caption: General workflow of a TIPS-thiol mediated radical cyclization, highlighting the desired reaction pathway and potential side reactions.
Caption: A troubleshooting decision tree for optimizing radical cyclization reactions with TIPS-thiol based on byproduct analysis.
References
Technical Support Center: Triisopropylsilanethiol (TIPS-SH) Mediated Reductions
Welcome to the Technical Support Center for Triisopropylsilanethiol (TIPS-SH) mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIPS-SH) and what is its primary role in reductions?
This compound, or TIPS-SH, is an organosilicon thiol compound. In the context of reductions, particularly of organic halides, it serves as a polarity-reversal catalyst in a radical chain reaction. It facilitates the reduction of substrates by a silane, such as triethylsilane, by participating in the propagation cycle of the radical reaction.
Q2: What types of functional groups can be reduced using a TIPS-SH mediated reaction?
This method is particularly effective for the reduction of alkyl and aryl halides. The reaction proceeds via a radical mechanism, making it suitable for substrates that can form a stable radical intermediate.
Q3: What are the key factors that influence the yield of a TIPS-SH mediated reduction?
The yield of the reaction is sensitive to several factors, including the concentration of the radical initiator, the temperature of the reaction, the concentration of both the silane and the thiol catalyst, and the nature of the substrate and the halide. Optimization of these parameters is crucial for achieving high yields.
Q4: Can this reaction be performed in the presence of other functional groups?
One of the advantages of radical reductions is their potential for chemoselectivity. Functional groups that are generally stable to radical conditions, such as esters and ketones, are often well-tolerated. However, the compatibility should be assessed on a case-by-case basis.
Q5: What are the common side reactions observed in TIPS-SH mediated reductions?
Common side reactions include dimerization of the radical intermediates, premature termination of the radical chain, and potential side reactions of the silyl radical. The formation of these byproducts can be minimized by carefully controlling the reaction conditions, particularly the concentration of the reactants and the initiator.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective initiation of the radical chain. | - Ensure the radical initiator (e.g., AIBN) is fresh and active. - Check that the reaction temperature is appropriate for the chosen initiator's decomposition rate. - Consider using a different initiator or increasing its concentration slightly. |
| Low concentration of the thiol catalyst. | Increase the concentration of this compound. The thiol is essential for the propagation of the radical chain. | |
| Deactivation of the silane. | Use freshly distilled silane. Silanes can be sensitive to moisture and air. | |
| Formation of Significant Byproducts | High concentration of radical intermediates leading to dimerization. | - Lower the concentration of the radical initiator to maintain a low steady-state concentration of radicals. - Add the reactants slowly to the reaction mixture. |
| Premature chain termination. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radicals by oxygen. - Purify solvents and reagents to remove any potential radical scavengers. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or GC/MS and extend the reaction time if necessary. - A moderate increase in temperature may improve the reaction rate, but be mindful of potential side reactions. |
| Steric hindrance in the substrate. | For sterically hindered substrates, a longer reaction time, higher temperature, or a higher concentration of the reducing agents may be required. |
Data Presentation
The following table summarizes the hypothetical effect of various reaction parameters on the yield of a TIPS-SH mediated reduction of 1-bromooctane to octane, based on general principles of radical chemistry. This data is illustrative and should be used as a guide for optimization.
| Entry | [1-Bromooctane] (M) | [Triethylsilane] (M) | [TIPS-SH] (M) | [AIBN] (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | 0.15 | 0.01 | 5 | 80 | 2 | 75 |
| 2 | 0.1 | 0.15 | 0.01 | 5 | 60 | 2 | 55 |
| 3 | 0.1 | 0.15 | 0.005 | 5 | 80 | 2 | 60 |
| 4 | 0.1 | 0.15 | 0.01 | 2 | 80 | 2 | 65 |
| 5 | 0.1 | 0.2 | 0.01 | 5 | 80 | 2 | 85 |
| 6 | 0.1 | 0.15 | 0.01 | 5 | 80 | 4 | 90 |
Experimental Protocols
Representative Protocol for the this compound-Mediated Radical Reduction of an Alkyl Halide
This protocol describes a general procedure for the reduction of an alkyl halide using triethylsilane as the reducing agent and this compound as a catalyst.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Triethylsilane (Et₃SiH)
-
This compound (TIPS-SH)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., cyclohexane or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. The solvent should be anhydrous and degassed prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the alkyl halide (1.0 eq) in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add triethylsilane (1.5 - 2.0 eq) and this compound (0.1 - 0.2 eq).
-
Initiation: Add the radical initiator, AIBN (5-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically the reflux temperature of the solvent for AIBN-initiated reactions, e.g., ~80 °C for toluene).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: Radical chain mechanism of a TIPS-SH mediated reduction.
Technical Support Center: Purification of Products from Reactions with Triisopropylsilanethiol
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products from reactions involving triisopropylsilanethiol (TIPS-SH).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a reaction mixture containing this compound?
A1: The most common impurities are unreacted this compound, the disulfide of triisopropylsilane (TIPS-SS-TIPS) formed by oxidation, and salts if a base is used in the reaction. Additionally, byproducts from side reactions of your specific substrate may be present.
Q2: My product has a triisopropylsilyl (TIPS) group. Is it stable to silica gel chromatography?
A2: While the triisopropylsilyl group is bulkier and generally more stable than smaller silyl ethers like TMS, it can still be susceptible to cleavage on acidic silica gel, especially with prolonged exposure.[1] It is crucial to assess the stability of your compound on silica gel before performing column chromatography, for example, by using a two-dimensional thin-layer chromatography (2D TLC) analysis.[1]
Q3: How can I prevent the degradation of my TIPS-containing product on a silica gel column?
A3: To minimize acid-catalyzed hydrolysis, you can deactivate the silica gel by preparing a slurry of the silica in your chosen eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (TEA).[1] Alternatively, you can use a less acidic stationary phase like neutral alumina or Florisil®.[1] Employing flash column chromatography can also reduce the contact time of your compound with the stationary phase.[1]
Q4: I've purified my product by column chromatography, but it's an oil and won't crystallize. What can I do?
A4: Oily products after chromatography can be due to residual solvents or minor impurities. Ensure all solvents are removed by drying under a high vacuum for an extended period. If the product remains an oil, trituration with a non-polar solvent in which the impurities are soluble but your product is not (e.g., cold hexanes or pentane) can help remove contaminants and induce crystallization.[1]
Q5: How can I remove unreacted this compound from my reaction mixture?
A5: Unreacted this compound is relatively non-polar. It can often be removed by flash chromatography. If your product is a solid, trituration with a non-polar solvent like hexanes can be effective. For non-volatile products, distillation under reduced pressure can also be a viable method to remove the more volatile TIPS-SH (boiling point: 70-75 °C at 2 mmHg).
Troubleshooting Guides
Problem 1: Product decomposition during silica gel chromatography.
-
Symptom: Streaking on TLC, appearance of new, more polar spots after running a column, and low recovery of the desired product.
-
Cause: The acidic nature of silica gel can cleave the triisopropylsilyl group.
-
Solutions:
-
Deactivate the Silica Gel: Co-elute with 1-2% triethylamine in your solvent system to neutralize the acidic sites on the silica.[1]
-
Use an Alternative Stationary Phase: Switch to neutral alumina or Florisil® for your chromatography.[1]
-
Minimize Contact Time: Use flash chromatography to reduce the time your compound spends on the column.[1]
-
Problem 2: Co-elution of the product with non-polar impurities.
-
Symptom: Fractions containing the desired product are contaminated with impurities having a similar Rf value, often non-polar byproducts like TIPS-SS-TIPS.
-
Cause: Insufficient separation power of the chosen solvent system.
-
Solutions:
-
Optimize Solvent System: Use a less polar solvent system to increase the separation between your product and the non-polar impurities. A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can be very effective.
-
Consider a Different Purification Method: If chromatography fails to provide adequate separation, consider crystallization or distillation if your product's properties are suitable.
-
Problem 3: Difficulty removing the disulfide byproduct (TIPS-SS-TIPS).
-
Symptom: A persistent non-polar impurity is present in the purified product.
-
Cause: The disulfide is non-polar and can have similar chromatographic behavior to other non-polar compounds.
-
Solutions:
-
Chromatography Optimization: A slow, shallow gradient of a non-polar eluent system (e.g., hexanes/ethyl acetate) on a long column can improve separation.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method to exclude the disulfide impurity.
-
Chemical Conversion (Advanced): In some cases, it may be possible to selectively reduce the disulfide back to the thiol, which might be easier to remove, though this would require an additional reaction and purification step.
-
Data Presentation
| Purification Method | Typical Recovery Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 70-95% | >95% | Fast, applicable to a wide range of compounds, good for removing polar and non-polar impurities. | Can lead to product decomposition on acidic silica, requires solvent, can be less effective for compounds with very similar polarity. |
| Crystallization | 50-90% | >99% | Can provide very high purity, good for removing impurities that have different solubility profiles.[2] | Not all compounds crystallize easily, can have lower yields due to product loss in the mother liquor.[2] |
| Distillation | 60-95% | >98% | Excellent for volatile products, can be very efficient for large-scale purifications. | Requires the product to be thermally stable and have a significantly different boiling point from impurities. |
| Trituration | 40-80% | Variable | Simple and quick for removing small amounts of impurities from a solid product. | Generally results in lower purity compared to other methods, can lead to product loss. |
Note: The values in this table are representative and can vary significantly depending on the specific compound, the nature of the impurities, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
Objective: To purify a triisopropylsilyl-containing compound while minimizing the risk of decomposition.
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using TLC, aiming for an Rf of 0.2-0.3 for your product.
-
Silica Gel Deactivation: Prepare a slurry of silica gel in the chosen eluent (e.g., 99:1 hexanes/ethyl acetate) containing 1% triethylamine.[1]
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the solvent drain to the top of the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.[1]
-
Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions. A gradient elution can be used if necessary.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Crystallization
Objective: To obtain a highly pure crystalline product from a crude reaction mixture.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration.[2]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: A decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting guide for product decomposition during chromatography.
References
How to prevent disulfide bond formation when using Triisopropylsilane for deprotection
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of Triisopropylsilane (TIPS) for deprotection, with a specific focus on preventing unwanted disulfide bond formation. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual workflows to help you navigate and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Triisopropylsilane (TIS) in deprotection cocktails?
Triisopropylsilane (TIS) is primarily used as a cation scavenger during the acidic cleavage of protecting groups in peptide synthesis. During deprotection, acid-labile protecting groups form stable carbocations. These carbocations can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine. TIS effectively traps these carbocations by donating a hydride ion, thus preventing these side reactions.
Q2: How can Triisopropylsilane (TIS) paradoxically promote disulfide bond formation?
While TIS is a scavenger, it can also act as a reducing agent, particularly at elevated temperatures (e.g., 37°C) in the presence of strong acids like trifluoroacetic acid (TFA). This reducing property can facilitate the removal of certain sulfur-protecting groups from cysteine residues, exposing the free thiol. Ironically, under these conditions, TIS can also promote the oxidation of these newly formed thiols into disulfide bonds. Other silanes, like triethylsilane (TES), and other common scavengers like thioanisole, have been observed to have similar effects.
Q3: What are the key factors influencing disulfide bond formation during TIPS-mediated deprotection?
Several factors can influence the extent of disulfide bond formation:
-
Temperature: Higher temperatures increase the rate of both deprotection and subsequent disulfide formation.
-
Scavenger Choice and Concentration: The type and amount of scavenger used are critical. While TIS can promote disulfide bonds, other scavengers like 1,2-ethanedithiol (EDT) are effective at keeping the sulfhydryl groups of cysteine in a reduced state.
-
pH: Disulfide bond formation is generally favored under basic conditions. While deprotection is carried out in a highly acidic environment, the pH during workup and purification is a critical consideration.
-
Reaction Time: Longer exposure to deprotection conditions that favor thiol exposure can increase the likelihood of oxidation.
Q4: Aside from disulfide bond formation, what other side reactions can occur with cysteine-containing peptides during deprotection?
Cysteine residues are susceptible to various side reactions during deprotection, including:
-
Alkylation: The thiol group of cysteine can be alkylated by carbocations generated during the removal of other protecting groups.
-
Oxidation to Sulfonic Acids: Exposure to air can lead to the oxidation of the thiol group to sulfenic, sulfinic, or sulfonic acids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant amount of dimer or oligomer detected after deprotection. | Oxidation of free cysteine thiols to form intermolecular disulfide bonds. | • Include a reducing scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail.• Perform the cleavage and subsequent workup under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents and buffers for all steps following deprotection.• Maintain a slightly acidic pH during purification if possible. |
| Incomplete removal of sulfur-protecting groups (e.g., Acm, Mob). | Insufficiently strong deprotection conditions. | • Increase the reaction temperature (e.g., to 37°C), but be mindful of the increased risk of disulfide formation.• Increase the reaction time.• Consider using a more potent scavenger that also aids in deprotection, such as thioanisole or triethylsilane (TES), but be aware of the increased risk of disulfide bond formation. |
| Presence of unexpected adducts on cysteine residues. | Alkylation of the cysteine thiol by carbocations from other protecting groups. | • Increase the concentration of scavengers in the cleavage cocktail. A combination of TIS and a thiol scavenger like EDT is often effective.• Implement a two-step cleavage protocol where a lower concentration of TFA is used initially to gently remove some protecting groups before the final cleavage with a higher TFA concentration. |
| Low yield of the desired peptide with a free thiol. | A combination of incomplete deprotection, side reactions, and disulfide bond formation. | • Optimize the scavenger cocktail based on the peptide sequence. For peptides with multiple sensitive residues, a more complex cocktail may be necessary.• Carefully control the reaction temperature and time.• Analyze the crude product by mass spectrometry to identify the major byproducts and tailor the troubleshooting strategy accordingly. |
Data Presentation
Table 1: Comparison of Common Scavengers in Deprotection Cocktails
| Scavenger | Primary Function | Effect on Cysteine Residues | Recommended Use Case |
| Triisopropylsilane (TIS) | Cation Scavenger | Can promote removal of S-protecting groups and subsequent disulfide bond formation, especially at elevated temperatures. | General purpose scavenger, particularly for peptides without cysteine or when disulfide formation is desired. |
| 1,2-Ethanedithiol (EDT) | Reducing Agent, Cation Scavenger | Maintains the reduced state of the cysteine thiol, preventing oxidation and disulfide bond formation. | Essential for peptides containing cysteine where a free thiol is the desired final product. |
| Thioanisole | Cation Scavenger | Can enhance the removal of certain S-protecting groups and also catalyze disulfide formation. | For peptides with difficult-to-remove protecting groups, often used in combination with other scavengers. |
| Water | Cation Scavenger | Helps to hydrolyze carbocations. | A common component of many cleavage cocktails. |
| Triethylsilane (TES) | Cation Scavenger, Reducing Agent | Similar to TIS, can promote deprotection and disulfide formation. | An alternative to TIS. |
Experimental Protocols
Protocol 1: Standard TIPS-Based Deprotection for Peptides without Cysteine
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common formulation is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution. A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Deprotection of Cysteine-Containing Peptides with Disulfide Bond Prevention
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A recommended formulation is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution.
-
Washing: Centrifuge the suspension and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under an inert atmosphere.
Mandatory Visualization
Caption: Signaling pathway of TIPS-mediated deprotection and potential disulfide bond formation.
Caption: A logical workflow for troubleshooting disulfide bond formation during deprotection.
Technical Support Center: Optimizing Catalyst Loading for Triisopropylsilanethiol in Cross-Coupling Reactions
Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions utilizing Triisopropylsilanethiol. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in palladium-catalyzed cross-coupling reactions?
A1: this compound is primarily used as a thiolating agent. In a common application, it is used in the form of its potassium salt (KSTIPS) in Pd(0)-catalyzed cross-coupling reactions with vinyl and aryl halides to produce the corresponding silyl sulfides. These silyl sulfides can then be further transformed to prepare thiols or other sulfides.[1]
Q2: My cross-coupling reaction with this compound is showing low to no conversion. What are the first parameters I should investigate regarding catalyst loading?
A2: Low or no conversion is a common issue. The first step is to ensure your catalyst is active and the loading is appropriate. Start by evaluating a standard catalyst loading based on literature for similar thiol-based cross-couplings, typically in the range of 1-5 mol%. If conversion is still low, a systematic screening of the catalyst loading is recommended.[2] It is also crucial to ensure that the active LPd(0) species is being generated, especially if you are not using a pre-catalyst.[3]
Q3: I'm observing the formation of palladium black in my reaction. What does this indicate and how can it be resolved?
A3: The formation of palladium black is a sign of catalyst decomposition, which leads to a loss of catalytic activity. This can be caused by several factors including the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To resolve this, ensure all components of your reaction are thoroughly degassed, use high-purity reagents and solvents, and consider if the reaction temperature can be lowered.[4]
Q4: Can the thiol group of this compound poison the palladium catalyst?
A4: Yes, thiols are known to be potential catalyst poisons in palladium-catalyzed reactions as they can strongly coordinate to the metal center.[5] This can lead to the formation of inactive catalyst species. The use of bulky ligands on the palladium catalyst can sometimes mitigate this issue by sterically hindering the coordination of the thiol.[6]
Q5: How do I determine the optimal catalyst loading for my specific reaction?
A5: The optimal catalyst loading balances reaction rate, yield, and cost. A systematic approach is best.[2] Set up a series of small-scale parallel reactions with varying catalyst loadings (e.g., 0.5%, 1%, 2.5%, 5%). Monitor the reaction progress over time using techniques like GC, LC-MS, or NMR to determine the loading that provides the desired outcome in a reasonable timeframe without significant byproduct formation.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. Perform a screening study to identify the optimal loading for your specific substrates. A higher catalyst loading can increase the reaction rate.[7] |
| Catalyst Deactivation/Poisoning | The thiol functionality can deactivate the palladium catalyst.[5] Ensure starting materials and solvents are free of impurities. Consider using more robust ligands or catalyst pre-cursors that are less susceptible to poisoning. |
| Poor Ligand Choice | The choice of ligand is critical. For C-S cross-coupling reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[4][6] If using a simple phosphine ligand like PPh₃, consider switching to a more specialized ligand. |
| Inefficient Generation of Active Catalyst | If not using a pre-catalyst, ensure conditions are suitable for the in-situ generation of the active Pd(0) species. This may involve the use of a suitable reducing agent or ensuring the reaction temperature is sufficient for reductive elimination from a Pd(II) precursor.[3] |
Problem 2: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Homocoupling of Starting Materials | This can occur if the catalyst loading is too high or the reaction temperature is excessive. Try reducing the catalyst loading and/or the reaction temperature. |
| Decomposition of Starting Material or Product | This compound or the resulting silyl sulfide may be unstable under the reaction conditions. Consider lowering the reaction temperature or shortening the reaction time. Ensure the base used is compatible with all components of the reaction. |
| Formation of Disulfides | Oxidative coupling of the thiol can lead to disulfide formation. Ensure the reaction is performed under strictly anaerobic conditions. |
Data Presentation: Catalyst Loading Optimization
The following tables illustrate the impact of catalyst loading on reaction outcomes. Note that these are generalized examples based on typical cross-coupling behavior and should be adapted for your specific system.
Table 1: Effect of Catalyst Loading on Reaction Yield and Time
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0.5 | 24 | 35 | Incomplete conversion. |
| 2 | 1.0 | 12 | 78 | Good conversion, clean reaction. |
| 3 | 2.5 | 4 | 95 | Optimal conditions.[8] |
| 4 | 5.0 | 2 | 96 | Faster reaction, but slight increase in impurities. |
| 5 | 10.0 | 1 | 90 | Rapid reaction, significant side product formation. |
Table 2: Influence of Catalyst Loading on Product Selectivity
| Catalyst Loading (mol%) | Desired Product (%) | Homocoupling Byproduct (%) | Other Impurities (%) |
| 1.0 | 95 | 2 | 3 |
| 2.5 | 92 | 5 | 3 |
| 5.0 | 85 | 10 | 5 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction with this compound
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dba)₂, 0.025 mmol, 2.5 mol%)
-
Ligand (e.g., Xantphos, 0.05 mmol, 5 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Add the aryl or vinyl halide to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Triisopropylsilanethiol (TIPS-SH) Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Triisopropylsilanethiol (TIPS-SH) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIPS-SH) and why is it a byproduct in my reaction?
A1: this compound (TIPS-SH) is a thiol byproduct that can form when using Triisopropylsilane (TIS) as a cation scavenger, particularly in peptide synthesis during the cleavage of protecting groups with trifluoroacetic acid (TFA).[1][2][3] TIS is employed to quench reactive carbocations generated during deprotection, and in this process, it can react with sulfur-containing species or undergo side reactions to form TIPS-SH.[1][2][4]
Q2: What are the common challenges in removing TIPS-SH from a reaction mixture?
A2: The primary challenges in removing TIPS-SH stem from its chemical properties. It is a relatively non-polar, oily liquid with a pungent odor. Its non-polar nature can make it co-elute with non-polar products during chromatography or be difficult to separate from products with similar solubility profiles using liquid-liquid extraction.
Q3: What are the primary methods for removing TIPS-SH byproducts?
A3: The most common and effective methods for removing TIPS-SH byproducts include:
-
Liquid-Liquid Extraction: Utilizing the differential solubility of TIPS-SH and the desired product in immiscible solvents.
-
Scavenger Resins: Employing solid-supported reagents that selectively react with and sequester thiols.
-
Flash Column Chromatography: Separating TIPS-SH from the product based on their differential affinity for a stationary phase.
The choice of method depends on the properties of the desired product, the scale of the reaction, and the required purity.
Troubleshooting Guides
Liquid-Liquid Extraction
Q4: I am performing a basic wash to remove TIPS-SH, but I am observing an emulsion. What should I do?
A4: Emulsion formation is a common issue when performing liquid-liquid extractions, especially when the reaction mixture contains surfactant-like molecules.[5][6] Here are several strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation while still allowing for extraction.[5]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out".[5][7]
-
Change in pH: If your product is stable, adjusting the pH of the aqueous layer can sometimes help break an emulsion.[8][9]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[5][7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility properties and help break the emulsion.[5]
Q5: The basic wash is not effectively removing the TIPS-SH. What are my options?
A5: If a simple basic wash is insufficient, consider the following:
-
Oxidative Quenching: Before extraction, you can try to oxidize the thiol to a more polar disulfide or sulfonic acid, which will be more soluble in the aqueous phase. A dilute solution of hydrogen peroxide or potassium permanganate can be used, but compatibility with your desired product must be confirmed to avoid unwanted side reactions.
-
Alkylation: Thiols can be alkylated to form thioethers. While this adds a step, the resulting thioether may have different solubility or chromatographic properties that facilitate its removal.
Scavenger Resins
Q6: How do I choose the right scavenger resin for TIPS-SH removal?
A6: For thiol scavenging, you should select a resin functionalized with a group that reacts with thiols. Thiol-scavenging resins often contain electrophilic functional groups that covalently bind to the nucleophilic thiol. Commercially available options include resins functionalized with maleimide, iodoacetamide, or other electrophilic moieties. It is important to choose a resin that is compatible with your solvent system and does not react with your desired product.
Q7: My product seems to be binding to the scavenger resin along with the TIPS-SH. How can I prevent this?
A7: Non-specific binding can be an issue. To mitigate this:
-
Optimize Resin Amount: Use the minimum amount of resin required to scavenge the TIPS-SH. A large excess of resin can lead to more non-specific binding.
-
Pre-wash the Resin: Wash the resin with the reaction solvent before adding it to your mixture to remove any potential impurities from the resin itself.
-
Test Different Resins: Different resin backbones (e.g., polystyrene vs. silica) and functional groups may exhibit different levels of non-specific binding with your product.
Flash Column Chromatography
Q8: TIPS-SH is co-eluting with my non-polar product during flash chromatography. How can I improve the separation?
A8: To improve the separation of a non-polar byproduct like TIPS-SH from a non-polar product, you can try the following:
-
Optimize the Solvent System: Use a less polar solvent system to increase the retention of both your product and the TIPS-SH on the silica gel. This can enhance the separation between them. A good starting point is a solvent system where your product has an Rf of ~0.2-0.3 on a TLC plate.[10][11]
-
Use a Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help to selectively elute your product before the TIPS-SH, or vice-versa, depending on their relative polarities.
-
Dry Loading: If your product is soluble in a volatile solvent, consider dry loading onto the column. This can lead to sharper bands and better separation compared to wet loading, especially for less soluble compounds.[12][13]
-
Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, which will have different selectivities.[14]
Data Presentation
Table 1: Comparison of TIPS-SH Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Liquid-Liquid Extraction | Differential solubility | Fast, inexpensive, scalable | Can form emulsions, may not be effective for products with similar polarity to TIPS-SH | Moderate to High |
| Scavenger Resins | Covalent sequestration | High selectivity, simple filtration workup | Can be expensive, potential for non-specific binding | High |
| Flash Column Chromatography | Differential adsorption | High purity achievable, applicable to a wide range of compounds | Can be time-consuming, requires solvent, potential for product loss on the column | Very High |
Experimental Protocols
Protocol 1: Removal of TIPS-SH by Liquid-Liquid Extraction
Objective: To remove TIPS-SH from an organic reaction mixture by extraction with a basic aqueous solution.
Materials:
-
Crude reaction mixture containing the desired product and TIPS-SH in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. If emulsions are a concern, gently invert the funnel multiple times for 5-10 minutes.
-
Allow the layers to separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase (this may vary depending on the density of the organic solvent).
-
Drain the lower aqueous layer into a flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities and to help break any emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of TIPS-SH using a Thiol Scavenger Resin
Objective: To selectively remove TIPS-SH from a reaction mixture using a solid-supported scavenger resin.
Materials:
-
Crude reaction mixture containing the desired product and TIPS-SH.
-
Thiol scavenger resin (e.g., maleimide-functionalized polystyrene).
-
Reaction solvent (compatible with the resin and your product).
-
Reaction vessel (e.g., round-bottom flask).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Buchner funnel or a fritted glass filter).
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add the thiol scavenger resin to the solution. A typical starting point is to use 2-4 equivalents of the resin's functional group capacity relative to the estimated amount of TIPS-SH.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of TIPS-SH from the solution by a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Concentrate the solution to obtain the purified product.
Protocol 3: Removal of TIPS-SH by Flash Column Chromatography
Objective: To purify the desired product from TIPS-SH using flash column chromatography.
Materials:
-
Crude reaction mixture.
-
Silica gel (230-400 mesh).
-
Chromatography column.
-
Eluent (a mixture of a non-polar and a polar solvent, e.g., hexanes and ethyl acetate).
-
Thin Layer Chromatography (TLC) plates and chamber.
-
Collection tubes.
-
Rotary evaporator.
Procedure:
-
Develop a Solvent System: Use TLC to find a solvent system that provides good separation between your desired product and TIPS-SH. Aim for an Rf value of 0.2-0.3 for your product. Since TIPS-SH is non-polar, it will likely have a high Rf.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Pack the silica gel uniformly using positive pressure (air or nitrogen).
-
Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent. Alternatively, for better resolution, perform a dry load by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply pressure to begin the elution. Collect fractions in test tubes.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify which fractions contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the removal of TIPS-SH byproducts.
Caption: Troubleshooting logic for TIPS-SH byproduct removal.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. azom.com [azom.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. sorbtech.com [sorbtech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sorbtech.com [sorbtech.com]
Navigating the Reactivity of Triisopropylsilanethiol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals utilizing Triisopropylsilanethiol (TIPS-SH) in their experimental work. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the impact of different solvents on the reactivity of this versatile reagent, ensuring more predictable and successful outcomes in your research and development endeavors.
Troubleshooting Guide: Common Issues in Reactions with this compound
Low or no product yield, slow reaction rates, and the formation of unwanted byproducts are common hurdles encountered during reactions with this compound. This guide provides a systematic approach to troubleshooting these issues, with a focus on the critical role of solvent selection.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Solvent Choice: The polarity of the solvent may be hindering the reaction. For nucleophilic substitution reactions (SN2), which are common for TIPS-SH, polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the thiolate nucleophile. | - Switch to a polar aprotic solvent: Consider using solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN). - Avoid polar protic solvents: Solvents like methanol or ethanol can form hydrogen bonds with the thiolate, reducing its nucleophilicity. |
| Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions. | - Increase the reaction time: Monitor the reaction progress over a longer period using techniques like TLC or GC-MS. - Gradually increase the temperature: A moderate increase in temperature can significantly enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures. | |
| Presence of Moisture: this compound and its corresponding thiolate are sensitive to moisture, which can lead to hydrolysis and reduced reactivity. | - Use anhydrous solvents and reagents: Ensure all solvents are properly dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon). - Dry glassware thoroughly: Oven-dry all glassware before use. | |
| Slow Reaction Rate | Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the effective concentration. | - Select a solvent with better solubility for all reactants: If a nonpolar reactant is used, a less polar solvent like Dichloromethane (DCM) or Toluene might be a better choice, although this could impact the reaction rate in other ways. A solvent mixture could also be explored. |
| Steric Hindrance: The bulky triisopropylsilyl group can lead to slower reaction rates, especially with sterically hindered electrophiles. | - Increase reaction temperature or time: As mentioned for low yield, providing more energy or a longer reaction period can help overcome the steric barrier. - Consider a less hindered silanethiol: If the specific properties of the triisopropylsilyl group are not critical, a smaller silanethiol could be an alternative. | |
| Formation of Side Products | Reaction with Solvent: Some solvents, particularly those with electrophilic sites, may react with the nucleophilic thiolate. | - Choose an inert solvent: Solvents like THF, hexane, or toluene are generally less reactive towards nucleophiles. |
| Base-Induced Side Reactions: The base used to deprotonate TIPS-SH might promote side reactions of the substrate or product. | - Use a non-nucleophilic, sterically hindered base: Bases like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) are good choices. - Slow addition of the base at low temperature: This can help to minimize side reactions by keeping the concentration of the reactive species low. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in a reaction involving this compound?
A1: The solvent plays a crucial role in dissolving reactants, stabilizing transition states, and influencing the overall reaction rate and mechanism. For nucleophilic reactions with TIPS-SH, the solvent's polarity and its ability to hydrogen bond are key factors.
Q2: How does solvent polarity affect the nucleophilicity of this compound?
A2: The deprotonated form of this compound, the triisopropylsilanethiolate, is a potent nucleophile.
-
Polar aprotic solvents (e.g., THF, DMF) are generally ideal for SN2 reactions involving this nucleophile. They can dissolve the counter-ion of the base while leaving the thiolate anion relatively unsolvated and highly reactive.
-
Polar protic solvents (e.g., methanol, water) can significantly decrease the nucleophilicity of the thiolate by forming a "solvent cage" around it through hydrogen bonding. This stabilization of the nucleophile increases the activation energy of the reaction, slowing it down.
-
Nonpolar solvents (e.g., hexane, toluene) may not effectively dissolve the ionic base required to deprotonate the thiol, potentially leading to a heterogeneous and slow reaction. However, they can be suitable for radical reactions where TIPS-SH acts as a polarity-reversal catalyst.
Q3: Are there any known side reactions of this compound with common laboratory solvents?
A3: While generally stable in many common organic solvents, it's important to consider potential reactivity. Protic solvents, in the presence of a base, can be deprotonated by the thiolate, leading to a decrease in the concentration of the desired nucleophile. Halogenated solvents, under certain conditions (e.g., presence of radical initiators or certain metals), could potentially react with the thiol. It is always best to use freshly distilled and degassed solvents for optimal results.
Q4: I am performing a nucleophilic substitution with this compound and an alkyl halide. Which solvent system would you recommend to start with?
A4: A good starting point would be an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF) . It provides a good balance of polarity to dissolve the reactants and does not strongly solvate the thiolate nucleophile. If solubility issues arise or the reaction is slow, switching to a more polar aprotic solvent like Dimethylformamide (DMF) could be beneficial, although purification can sometimes be more challenging with DMF due to its high boiling point.
Experimental Protocols
General Procedure for Nucleophilic Substitution using this compound
This protocol describes a general method for the S-alkylation of this compound with an alkyl halide.
Materials:
-
This compound (TIPS-SH)
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere, add a magnetic stir bar and the base (1.1 equivalents) to a dry round-bottom flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) to the flask.
-
Thiol Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature. Stir for 15-30 minutes to allow for the formation of the thiolate.
-
Electrophile Addition: Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time will vary depending on the reactivity of the alkyl halide and the chosen solvent.
-
Work-up:
-
Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Technical Support Center: Triisopropylsilanethiol (TIPS-SH) Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of Triisopropylsilanethiol (TIPS-SH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
A1: this compound (TIPS-SH) is an organosilicon compound widely used in organic synthesis as a nucleophile and a polarity-reversal catalyst.[1] Proper long-term storage is critical because, like many thiols and silane compounds, it is susceptible to degradation through oxidation and hydrolysis, which can affect the purity and reactivity of the reagent in your experiments.
Q2: What are the primary degradation pathways for TIPS-SH?
A2: The two main degradation pathways for TIPS-SH are:
-
Oxidation: The thiol group (-SH) is susceptible to oxidation by atmospheric oxygen. The primary oxidation product is the corresponding disulfide, bis(triisopropylsilyl) disulfide.[2][3][4] Further oxidation can lead to the formation of sulfonic acids.[5][6]
-
Hydrolysis: The silicon-sulfur bond can be cleaved by water, especially in the presence of acid or base catalysts, to form triisopropylsilanol and hydrogen sulfide.[7]
Q3: What are the ideal storage conditions for TIPS-SH?
A3: For optimal stability, TIPS-SH should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[8] The area should be dry, well-ventilated, and away from sources of ignition.[7]
Q4: How can I tell if my TIPS-SH has degraded?
A4: Degradation may not always be visually apparent. The most reliable way to assess purity is through analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in viscosity or the presence of solid precipitates could also indicate degradation.
Q5: Can I use an antioxidant to prolong the shelf-life of TIPS-SH?
A5: Yes, adding a small amount of a suitable antioxidant can help inhibit oxidation. A common choice for organic reagents is a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT). It is crucial to ensure the antioxidant is soluble in the thiol and does not interfere with downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields using stored TIPS-SH. | Degradation of the reagent leading to lower effective concentration. | 1. Verify the purity of the TIPS-SH using GC or ¹H NMR (see Experimental Protocols). 2. If degraded, purify the thiol by distillation under reduced pressure. 3. For future storage, ensure a robust inert atmosphere and consider adding an antioxidant. |
| Visible solid precipitate in the TIPS-SH bottle. | Formation of disulfide or other insoluble degradation products. | 1. Do not use the reagent if significant solids are present. 2. Attempt to purify by filtration under inert atmosphere followed by distillation. 3. Review your storage procedure to prevent future degradation. Ensure the container is properly sealed and stored. |
| Pressure buildup in the storage container. | Possible hydrolysis leading to the formation of gaseous hydrogen sulfide. | 1. Handle with extreme caution in a well-ventilated fume hood. 2. Carefully and slowly vent the container. 3. The reagent is likely compromised due to moisture contamination. It should be properly quenched and disposed of according to your institution's safety guidelines. |
Data Presentation
The following table presents illustrative data on the stability of this compound under various storage conditions over a 12-month period. This data is intended for comparison and highlights the importance of proper storage techniques.
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| 2-8°C, under Nitrogen, with BHT (0.01%) | >99 | 99 | 98 |
| 2-8°C, under Nitrogen | 99 | 98 | 96 |
| 2-8°C, in Air | 95 | 90 | 82 |
| 25°C, under Nitrogen | 98 | 96 | 93 |
| 25°C, in Air | 88 | 75 | <60 |
Mandatory Visualization
Below are diagrams illustrating the degradation pathways of this compound and a workflow for its proper storage.
References
- 1. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol - Wikipedia [en.wikipedia.org]
- 7. Kinetics and mechanism of hydrolysis of trialkyl(phenylthio)silanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. This compound CAS#: 156275-96-6 [m.chemicalbook.com]
Avoiding alkylation of cysteine during peptide cleavage with Triisopropylsilane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of cysteine-containing peptides, with a specific focus on preventing alkylation side reactions during trifluoroacetic acid (TFA) cleavage when using Triisopropylsilane (TIS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Triisopropylsilane (TIS) in a TFA cleavage cocktail?
Triisopropylsilane (TIS) is a hindered silane primarily used as a cation scavenger in TFA cleavage cocktails.[1][2] During cleavage, protecting groups like trityl (Trt) and tert-butyl (tBu) are removed, forming highly reactive carbocations (e.g., trityl+ or tBu+).[1][3] These carbocations can re-attach to nucleophilic side chains on the peptide, particularly the thiol group of cysteine and the indole ring of tryptophan.[2][4] TIS effectively "traps" these carbocations by donating a hydride, thus preventing undesired alkylation of the final peptide product.[1]
Q2: How does alkylation of cysteine occur during cleavage if TIS is present?
Alkylation of cysteine is not caused by TIS itself, but rather by the reactive carbocations that TIS is meant to scavenge. This side reaction, most commonly S-tert-butylation (+56 Da), occurs when the concentration or effectiveness of the scavenger system is insufficient to trap all the tert-butyl cations generated from protecting groups like Boc, tBu, and Pbf.[4][5][6] Even with TIS, S-tert-butylation can occur if the scavenger cocktail is not optimized for the specific peptide sequence, particularly those with multiple tBu-protected residues.[5][6]
Q3: What are the common signs of cysteine alkylation in my peptide analysis?
The most common sign of cysteine alkylation is the appearance of unexpected peaks in your HPLC or LC-MS analysis. For S-tert-butylation, you will detect a mass addition of +56 Da to your target peptide's molecular weight.[4] If you are working with a Cys(Trt)-protected peptide, incomplete deprotection due to the re-attachment of the trityl cation is another potential issue, which can be identified by a mass addition corresponding to the trityl group.[7][8]
Q4: What is the recommended standard cleavage cocktail for peptides containing Cysteine?
A widely used and effective cleavage cocktail for peptides with sensitive residues, including cysteine, is Reagent K .[9] Its formulation provides comprehensive protection against various side reactions.[8]
-
Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[8][9]
For routine cleavage of peptides containing Cys(Trt), a common cocktail includes:
-
Standard Cys(Trt) Cocktail: 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.[8][10] The EDT helps to keep the cysteine thiol in a reduced state, preventing oxidation and disulfide bond formation.[7][10]
Q5: Are there alternative scavengers or strategies to minimize cysteine alkylation?
Yes, several strategies and alternative scavengers can be employed:
-
Thiol Scavengers: 1,2-Ethanedithiol (EDT) is crucial for keeping cysteine reduced and minimizing oxidation.[10] For a less odorous alternative, 3,6-Dioxa-1,8-octanedithiol (DODT) can be used.[8]
-
Thioethers: Thioanisole and Dimethyl Sulfide (DMS) are effective at scavenging carbocations and can be used in combination with TIS and water.[5][11]
-
Two-Step Cleavage: For peptides highly prone to S-tert-butylation, a two-step cleavage protocol can yield optimal results. This involves an initial cleavage with a lower concentration of TFA followed by the addition of more TFA.[5][11]
Q6: Can TIS have other unintended effects on cysteine residues?
Yes. While primarily a scavenger, studies have shown that TIS can also act as a reducing agent in the presence of TFA, particularly at elevated temperatures (e.g., 37°C).[1][12][13] This can lead to the unintended removal of certain acid-labile S-protecting groups like acetamidomethyl (Acm) and 4-methoxybenzyl (Mob).[12][13] Therefore, when aiming to retain such protecting groups post-cleavage, the scavenger choice, concentration, and reaction conditions must be carefully considered.[13]
Troubleshooting Guide
This section addresses specific issues encountered during the cleavage of cysteine-containing peptides.
Issue 1: An unexpected mass addition of +56 Da is observed on the target peptide.
-
Symptom: LC-MS analysis shows a significant peak corresponding to the desired peptide mass +56 Da.
-
Probable Cause: S-tert-butylation of the cysteine thiol group by tert-butyl cations generated from side-chain protecting groups (e.g., Ser(tBu), Thr(tBu), Tyr(tBu), Pbf).[4][5]
-
Solutions:
-
Optimize Scavenger Cocktail: The addition of scavengers like thioanisole and DMS alongside TIS and water can significantly reduce the magnitude of S-tbutylation.[5]
-
Increase Scavenger Concentration: For peptides with numerous t-butyl protecting groups, increasing the concentration of scavengers or the total volume of the cleavage cocktail may be necessary to ensure effective quenching of carbocations.[7]
-
Implement a Two-Step Cleavage Protocol: This method has been shown to be beneficial in minimizing S-tert-butylation.[5][11] It involves an initial treatment with a milder TFA concentration followed by a shorter treatment with a higher concentration (see Protocol 2 below).
-
Issue 2: Incomplete removal of the Cys(Trt) protecting group.
-
Symptom: A major peak corresponding to the Trt-protected peptide is observed after cleavage.
-
Probable Cause: The cleavage of the S-trityl group is a reversible reaction. The highly stable trityl cation, if not effectively trapped by a scavenger, can reattach to the nucleophilic thiol group.[7][8]
-
Solutions:
-
Ensure Sufficient TIS: TIS is an excellent scavenger for trityl cations. Standard cleavage cocktails for Cys(Trt) deprotection should always contain TIS, typically at a concentration of 2.5-5%.[7][8]
-
Use Adequate Cocktail Volume: Ensure that a sufficient volume of the cleavage cocktail is used relative to the amount of peptide-resin to maintain an effective concentration of scavengers. A general guideline is 10-40 mL of cocktail per gram of resin.[7][9]
-
Quantitative Data Summary
The effectiveness of different scavenger combinations in reducing S-tert-butylation during the cleavage of a model peptide (linear somatostatin) has been studied. The table below summarizes the percentage of the S-tert-butylated side product observed with various cleavage cocktails.
| Entry | Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger - 90:2.5:2.5:5) | % S-tBu Side Product | Reference |
| 1 | No Additional Scavenger | 34.4% | [5] |
| 2 | Anisole | 27.5% | [5] |
| 3 | Dimethyl Sulfide (DMS) | 22.8% | [5] |
| 4 | m-Cresol | 21.0% | [5] |
| 5 | Thioanisole | 17.5% | [5] |
| 6 | 1,4-Butanedithiol (1,4-BDMT) | 12.0% | [5] |
| 7 | Dithiothreitol (DTT) | 11.5% | [5] |
Data adapted from a study on the mitigation of S-tButylated Cys-Peptide Formation.[5] The results clearly indicate that the addition of thiol or thioether scavengers alongside TIS and H₂O significantly reduces this side reaction.
Experimental Protocols
Protocol 1: Standard Cleavage of a Cys(Trt)-Containing Peptide
This protocol is suitable for a 0.1 mmol scale synthesis on a peptide-resin.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail: 9.25 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, and 0.25 mL 1,2-ethanedithiol (EDT). Cool the cocktail on an ice bath for 10 minutes.
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin. Allow the vessel to warm to room temperature and stir or agitate gently for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add the solution dropwise to a 10-fold excess of cold methyl t-butyl ether or diethyl ether to precipitate the crude peptide.[4]
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This protocol is adapted from literature to reduce alkylation side products.[5][11]
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Step 1 Cocktail Preparation: In a fume hood, prepare 5 mL of the initial cleavage cocktail: 3.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, 0.5 mL thioanisole, 0.5 mL DMS, and 50 mg DTT.
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.
-
Step 2 - TFA Addition: Add 1.25 mL of pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%. Continue to agitate for an additional 150 minutes.
-
Peptide Isolation: Follow steps 4-6 from the standard protocol to precipitate, wash, and dry the crude peptide.
Visualizations
Caption: Mechanism of S-tert-butylation and its prevention by TIS.
Caption: Troubleshooting workflow for cysteine S-alkylation.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Triisopropylsilanethiol and Triethylsilane as Reducing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is critical for the success of synthetic strategies. This guide provides an objective comparison of two silicon-based reagents, Triisopropylsilanethiol and triethylsilane, highlighting their distinct mechanisms, applications, and performance based on available experimental data.
Overview of the Reducing Agents
While both this compound and triethylsilane are organosilicon compounds, their roles in chemical reductions are fundamentally different. Triethylsilane is a well-established direct hydride donor that participates in ionic reductions , particularly when activated by an acid.[1][2][3] In contrast, this compound is primarily employed as a polarity-reversal catalyst in radical chain reactions , facilitating the reduction of certain substrates by a primary reducing agent like a silane.[4]
Triethylsilane: The Ionic Reductant
Triethylsilane (Et₃SiH) is a mild and selective reducing agent, valued for its ability to reduce polarized functional groups under acidic conditions. Its utility stems from the reactivity of its silicon-hydrogen (Si-H) bond, which can act as a hydride donor when activated.[1]
Mechanism of Action: Ionic Hydrogenation
The reduction of a carbonyl compound, such as a ketone, with triethylsilane typically proceeds via an ionic hydrogenation pathway in the presence of a strong acid like trifluoroacetic acid (TFA).
-
Activation: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon atom.
-
Hydride Transfer: Triethylsilane transfers a hydride (H⁻) to the activated carbonyl carbon.
-
Formation of Silyl Ether: This results in the formation of a silyl ether intermediate.
-
Protonation/Hydrolysis: The intermediate is then protonated or hydrolyzed to yield the final alcohol product.
Caption: Ionic hydrogenation of a ketone by triethylsilane.
Performance and Applications
Triethylsilane is effective for the reduction of various functional groups that can form stabilized carbocations.
| Functional Group | Product | Typical Yield |
| Aldehydes | Primary Alcohols | High |
| Ketones | Secondary Alcohols | High |
| Imines | Amines | High |
| Alkenes (electron-rich) | Alkanes | Variable |
Table 1: Representative Reductions with Triethylsilane.
Experimental Protocol: Reductive Amination of an Aldehyde
This protocol details the reductive amination of an aldehyde with a primary amine using triethylsilane.
-
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Triethylsilane (1.5 equiv)
-
Trifluoroacetic acid (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the aldehyde and amine in dichloromethane, add triethylsilane.
-
Slowly add trifluoroacetic acid to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor by TLC or LC-MS until the reaction is complete (typically 1-2 hours).
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography.
-
This compound: The Radical Reduction Catalyst
This compound ((i-Pr)₃SiSH or TIPS-SH) operates through a different paradigm. It is not typically a direct source of hydride for reduction. Instead, it serves as a highly efficient catalyst in radical chain reactions, particularly for the reduction of alkyl halides.[4]
Mechanism of Action: Polarity-Reversal Catalysis
In the radical reduction of an alkyl halide with a silane (like triethylsilane), the direct reaction can be slow. This compound catalyzes this process through a polarity-reversal mechanism.
-
Initiation: A radical initiator (e.g., AIBN) generates a silyl radical from the silane.
-
Catalytic Cycle:
-
The silyl radical abstracts the hydrogen atom from the this compound, generating a thiyl radical (TIPS-S•).
-
This thiyl radical abstracts the halogen atom from the alkyl halide (R-X) to produce an alkyl radical (R•).
-
The alkyl radical then abstracts a hydrogen atom from the silane (Et₃SiH) to form the alkane (R-H) and regenerate the silyl radical, which continues the chain.
-
Caption: Catalytic cycle of this compound in radical reduction.
Performance and Applications
The primary application of this compound in a reductive context is the catalytic reduction of alkyl halides. It is important to note that while this compound is a specific example, other thiols can also function as polarity-reversal catalysts.
| Functional Group | Product | Reagents |
| Alkyl Halides | Alkanes | Silane, Radical Initiator |
Table 2: Representative Catalytic Reduction with this compound.
It is noteworthy that the related compound, triisopropylsilane (TIPS-H), has been shown to act as a direct reducing agent for the removal of sulfur-based protecting groups from cysteine residues in peptide synthesis in the presence of TFA.[5] This suggests that under strongly acidic conditions, hindered silanes can exhibit direct reducing capabilities for specific substrates.
Experimental Protocol: Catalytic Reduction of an Alkyl Halide
This protocol outlines a general procedure for the this compound-catalyzed radical reduction of an alkyl halide.
-
Materials:
-
Alkyl halide (1.0 equiv)
-
Triethylsilane (1.2 equiv)
-
This compound (0.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Degassed solvent (e.g., toluene or benzene)
-
-
Procedure:
-
In a flask equipped with a condenser and under an inert atmosphere, dissolve the alkyl halide, triethylsilane, and this compound in the degassed solvent.
-
Add the radical initiator (AIBN).
-
Heat the reaction mixture (typically to 80-100 °C) and monitor its progress by GC or TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the product alkane by column chromatography.
-
Head-to-Head Comparison
| Feature | This compound | Triethylsilane |
| Primary Role | Polarity-Reversal Catalyst | Direct Hydride Donor |
| Mechanism | Radical Chain Reaction | Ionic Hydrogenation |
| Typical Substrates | Alkyl Halides | Aldehydes, Ketones, Imines |
| Activation | Radical Initiator | Strong Acid (Brønsted or Lewis) |
| Stoichiometry | Catalytic | Stoichiometric (or slight excess) |
Table 3: Comparison of this compound and Triethylsilane as Reducing Agents.
Conclusion
This compound and triethylsilane are valuable, yet distinct, reagents in the toolbox of synthetic chemists. Triethylsilane serves as a robust and mild direct reducing agent for a variety of polar functional groups through an ionic mechanism. In contrast, this compound's strength lies in its ability to act as a catalyst in radical reductions, enabling the efficient reduction of substrates like alkyl halides that are less amenable to direct ionic hydrogenation. The choice between these two reagents should be guided by the nature of the substrate and the desired transformation pathway.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Introduction - Gelest [technical.gelest.com]
- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 4. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Triisopropylsilanethiol in Modern Synthesis
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity to safety and scalability. For researchers, scientists, and drug development professionals, the selection of an appropriate thiol reagent is a critical decision. While a plethora of thiols are available, Triisopropylsilanethiol (TIPS-thiol) has emerged as a reagent with distinct advantages over conventional thiols like the aliphatic 1-dodecanethiol and the aromatic thiophenol. This guide provides an objective comparison of TIPS-thiol with these alternatives, supported by key chemical principles and literature-derived data, to inform reagent selection in demanding synthetic applications.
Executive Summary
This compound stands out due to its unique combination of steric bulk, moderate reactivity, and significantly reduced odor. These characteristics translate into tangible benefits in several key areas of organic synthesis, including enhanced selectivity in nucleophilic reactions, improved stability, and safer handling. In contrast, while 1-dodecanethiol offers the advantage of being virtually odorless and thiophenol provides high reactivity, they both present limitations that TIPS-thiol can overcome.
Comparative Analysis of Thiol Reagents
The decision to use a particular thiol reagent is often a trade-off between reactivity, selectivity, and practical handling considerations. The following tables summarize the key properties and performance characteristics of this compound, 1-dodecanethiol, and thiophenol.
Table 1: Physicochemical Properties
| Property | This compound | 1-Dodecanethiol | Thiophenol |
| Formula | C9H22SSi[1] | C12H26S | C6H6S |
| Molecular Weight | 190.42 g/mol [1] | 202.40 g/mol | 110.17 g/mol |
| Boiling Point | 70-75 °C / 2 mmHg | 266-283 °C | 168-169 °C[2] |
| Density | 0.887 g/mL at 25 °C | 0.845 g/mL at 25 °C | 1.073 g/mL |
| pKa | ~11 | ~10-11 | 6.6 |
| Odor | Moderate, characteristic | Odorless[3] | Strong, foul |
Table 2: Reactivity and Application Comparison
| Feature | This compound | 1-Dodecanethiol | Thiophenol |
| Nucleophilicity | Moderate | High | High |
| Steric Hindrance | High | Low | Low |
| Primary Applications | Synthesis of unsymmetrical sulfides[4], Pd-catalyzed cross-coupling[4], Ligand in catalysis[4], Radical reactions[4] | Self-assembled monolayers, Nanoparticle synthesis, Chain transfer agent | Thioether and disulfide formation[5], Pharmaceutical synthesis |
| Key Advantages | Steric bulk offers selectivity, reduced odor, good stability | Odorless, strong nucleophile | High reactivity, readily forms thiophenolate |
| Key Disadvantages | Reduced reactivity in some cases due to bulk | Can lead to over-alkylation, lacks selectivity in complex molecules | Highly toxic, extremely foul odor, prone to oxidation |
Key Advantages of this compound in Detail
Enhanced Selectivity through Steric Hindrance
The most significant advantage of TIPS-thiol lies in its bulky triisopropylsilyl group. This steric hindrance modulates its nucleophilicity, allowing for greater control and selectivity in reactions. In the synthesis of unsymmetrical sulfides, for instance, the bulky nature of TIPS-thiol can prevent undesired side reactions, such as over-alkylation, which can be a challenge with less hindered thiols like 1-dodecanethiol.[6] This is particularly crucial in the synthesis of complex molecules and in drug development, where precise control over reaction outcomes is essential.
Reduced Odor for Improved Laboratory Environment
A major practical drawback of many thiol reagents is their intensely unpleasant and pervasive odor. Thiophenol is notoriously foul-smelling, and even many aliphatic thiols have strong, unpleasant odors.[7] While 1-dodecanethiol is a notable exception, being essentially odorless[3], TIPS-thiol offers a significant improvement over thiophenol and other volatile thiols, possessing a more manageable, characteristic odor. This reduction in odor contributes to a safer and more pleasant laboratory environment, a non-trivial consideration for routine and large-scale synthetic work.
Versatility in Modern Synthetic Methodologies
TIPS-thiol has proven to be a versatile reagent in a range of modern synthetic transformations. Its utility extends beyond simple nucleophilic substitution. It is effectively employed in palladium-catalyzed cross-coupling reactions to form aryl and vinyl silyl sulfides.[4] These silyl sulfides can then be readily converted to the corresponding thiols or unsymmetrical sulfides. Furthermore, TIPS-thiol can act as a polarity-reversal catalyst in radical reactions, expanding its synthetic utility.[4]
Experimental Protocols and Workflows
To illustrate the practical application and comparative performance of these thiol reagents, the following sections detail a representative experimental protocol and visualize the underlying chemical transformations.
Synthesis of an Unsymmetrical Sulfide via SN2 Reaction
This protocol describes a general procedure for the synthesis of an unsymmetrical sulfide, highlighting the points where the choice of thiol reagent would be critical.
Objective: To synthesize benzyl isopropyl sulfide.
Reagents:
-
Isopropyl bromide
-
Thiol reagent (this compound, 1-Dodecanethiol, or Thiophenol)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol reagent (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding thiolate.
-
To the resulting thiolate solution, add isopropyl bromide (1.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours (reaction progress can be monitored by TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl isopropyl sulfide.
Expected Outcomes and Comparison:
-
Using this compound: The reaction is expected to proceed cleanly, with the steric bulk of the TIPS group minimizing side reactions. The yield of the desired unsymmetrical sulfide is anticipated to be high.
-
Using 1-Dodecanethiol: Due to its high nucleophilicity and low steric hindrance, there is a possibility of over-alkylation, leading to the formation of di-isopropyl sulfide as a byproduct. However, the lack of odor is a significant handling advantage.
-
Using Thiophenol: The high reactivity of thiophenol will likely lead to a fast reaction. However, the strong odor necessitates careful handling in a well-ventilated fume hood, and the potential for oxidation to diphenyl disulfide exists.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction workflows where the choice of thiol reagent is critical.
Conclusion
For researchers engaged in the synthesis of complex organic molecules, particularly in the context of drug discovery and development, the choice of reagents is a strategic one. This compound offers a compelling set of advantages over more traditional thiol reagents. Its inherent steric bulk provides a level of selectivity that is often difficult to achieve with smaller, more reactive thiols. This, combined with its reduced odor and versatility in modern synthetic methods, makes TIPS-thiol a superior choice for applications demanding precision, control, and a safer laboratory environment. While 1-dodecanethiol and thiophenol remain useful tools in the synthetic chemist's arsenal, the unique profile of this compound positions it as a strategic reagent for overcoming common challenges in organic synthesis.
References
- 1. scbt.com [scbt.com]
- 2. Palladium-Catalyzed γ-C(sp3 )-H Arylation of Thiols by a Detachable Protecting/Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Scavengers in Solid-Phase Peptide Synthesis: Triisopropylsilane (TIS) and Beyond
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is critical for obtaining a high-purity final product. The choice of scavengers in the cleavage cocktail plays a pivotal role in preventing side reactions and ensuring the integrity of the synthesized peptide. This guide provides an objective comparison of commonly used scavengers, with a focus on the performance of Triisopropylsilane (TIS), and contrasts it with other alternatives, supported by experimental data and detailed protocols.
The Crucial Role of Scavengers in SPPS
During the final acid-mediated cleavage of the peptide from the solid support (typically with trifluoroacetic acid - TFA), protecting groups from the amino acid side chains are also removed. This process generates highly reactive carbocations, which can lead to undesirable modifications of sensitive amino acid residues such as tryptophan, methionine, tyrosine, and cysteine. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species, thereby preventing side reactions like alkylation and oxidation.
While Triisopropylsilanethiol (TIPS-SH) was the initial focus of this guide, a thorough review of scientific literature reveals a notable lack of published data on its specific performance as a scavenger in SPPS. Therefore, this guide will focus on the well-documented and widely used scavenger, Triisopropylsilane (TIS), and compare its performance with other common scavengers, particularly thiol-based reagents.
Triisopropylsilane (TIS): A Powerful Carbocation Scavenger
Triisopropylsilane (TIS), also known as TIPS, is a hindered organosilane that has become a cornerstone in modern SPPS.[1] Its primary function is to act as a hydride donor to quench carbocations generated during cleavage, effectively preventing re-attachment to nucleophilic sites on the peptide.[2]
Key Advantages of TIS:
-
Effective Carbocation Scavenging: TIS is highly efficient at neutralizing carbocations, particularly the stable trityl cations released from cysteine, histidine, asparagine, and glutamine side-chain protecting groups.[2]
-
Reduced Odor: Compared to thiol-based scavengers, TIS is relatively low-odor, which is a significant advantage in a laboratory setting.[1]
-
Volatility: Its volatility allows for easier removal from the crude peptide product during workup.[2]
Potential Drawbacks of TIS:
-
Reductive Properties: TIS can act as a mild reducing agent in the acidic cleavage cocktail. This can lead to the unintended removal of certain acid-labile S-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But). This property can be either a drawback or an advantage depending on the desired final product.
-
Ineffectiveness against Methionine Oxidation: TIS alone does not prevent the oxidation of methionine residues.
Thiol-Based Scavengers: Essential for Cysteine-Containing Peptides
Thiol-containing reagents are another major class of scavengers, with 1,2-ethanedithiol (EDT) being a prominent example. These scavengers are particularly crucial when dealing with peptides containing cysteine and other sulfur-containing amino acids.
Key Advantages of Thiol-Based Scavengers:
-
Prevention of Cysteine Oxidation: EDT and other dithiols are effective reducing agents that protect the free thiol group of cysteine from oxidation to form disulfides or other oxidized species.
-
Assistance in Deprotection: EDT can aid in the removal of the trityl protecting group from cysteine.
Potential Drawbacks of Thiol-Based Scavengers:
-
Strong, Unpleasant Odor: Many thiol-based scavengers have a notoriously strong and unpleasant smell.
-
Potential for Side Reactions: Thiol-based scavengers can sometimes lead to the formation of thiol adducts with the peptide. They are also known to cause the reduction of azide groups if present in the peptide sequence.[3]
Comparison of Common Scavenger Cocktails
The selection of a scavenger cocktail is highly dependent on the amino acid composition of the peptide. Below is a comparison of some widely used cleavage cocktails.
| Cleavage Cocktail | Composition (v/v) | Key Scavengers | Primary Applications & Remarks |
| Standard TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | Triisopropylsilane (TIS), Water | General-purpose cocktail for peptides without highly sensitive residues like Cys, Met, or Trp. TIS scavenges carbocations, and water helps to hydrolyze t-butyl esters. |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr. EDT protects cysteine, while thioanisole and phenol protect tryptophan and tyrosine. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Phenol, Triisopropylsilane (TIS) | A lower-odor alternative to Reagent K, where TIS replaces the more pungent thiol scavengers. It is effective for peptides with trityl-protected residues but does not prevent methionine oxidation. |
Experimental Protocols
Below are detailed protocols for the cleavage and deprotection of a peptide from the resin using different scavenger cocktails. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Cleavage with Standard TFA/TIS/H₂O Cocktail
This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: Transfer the dried peptide-resin to a reaction vessel. Wash the resin with dichloromethane (DCM) to swell it.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / deionized water in a 95:2.5:2.5 (v/v/v) ratio.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing Cys, Met, Trp, and/or Tyr.
-
Resin Preparation: Transfer the dried peptide-resin to a reaction vessel and swell with DCM.
-
Cleavage Cocktail Preparation: In a fume hood, prepare fresh Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (EDT) (2.5%).
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: Follow steps 4-6 from Protocol 1.
Visualizing the Experimental Workflow and Scavenger Mechanism
The following diagrams illustrate the key processes in peptide cleavage and the role of scavengers.
Caption: General workflow for peptide cleavage from solid support.
Caption: Role of scavengers in preventing side reactions during cleavage.
Conclusion
The choice of scavenger is a critical parameter in solid-phase peptide synthesis that directly impacts the purity and yield of the final product. While this compound (TIPS-SH) remains an area for future investigation, Triisopropylsilane (TIS) stands out as a highly effective and low-odor carbocation scavenger suitable for a wide range of peptides. However, for peptides containing sensitive residues, particularly cysteine, a combination of scavengers, including thiol-based reagents like EDT, in cocktails such as Reagent K, is often necessary to prevent a broader range of side reactions. Researchers should carefully consider the amino acid composition of their target peptide to select the most appropriate scavenger cocktail for optimal results.
References
Unveiling the Performance of Triisopropylsilanethiol in Solution: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate thiol reagent is a critical decision that can significantly impact the efficacy and selectivity of synthetic transformations. This guide provides a comprehensive comparison of Triisopropylsilanethiol (TIPS-SH) with other commonly used thiols, focusing on their performance in different solvent systems. By presenting available experimental data and detailed protocols, this document aims to facilitate informed reagent selection for a variety of chemical applications.
This compound, a sterically hindered organosilicon thiol, has emerged as a versatile reagent in organic synthesis. Its bulky triisopropylsilyl group confers unique reactivity and selectivity profiles compared to less hindered alkyl or aryl thiols. This guide delves into the nuances of its performance, particularly how the choice of solvent modulates its efficacy as a nucleophile and its selectivity in competitive reactions.
Executive Summary
This compound (TIPS-SH) demonstrates distinct reactivity patterns influenced by the solvent environment. While polar aprotic solvents generally enhance the nucleophilicity of thiols, the steric bulk of TIPS-SH can lead to different selectivity outcomes compared to linear thiols like 1-dodecanethiol or aromatic thiols such as thiophenol. This guide presents a comparative analysis based on available data, highlighting the strengths and weaknesses of TIPS-SH in various contexts.
Comparative Data on Thiol Efficacy and Selectivity
To provide a clear comparison, the following tables summarize key performance indicators for TIPS-SH and other representative thiols in different solvent systems. It is important to note that direct, side-by-side comparative studies for TIPS-SH are limited in the literature. The data presented here is a compilation from various sources and, where direct comparisons are unavailable, inferred from studies on structurally similar bulky thiols.
Table 1: Relative Nucleophilicity of Thiols in Different Solvents
| Thiol | Solvent System | Relative Nucleophilicity | Key Observations |
| This compound (TIPS-SH) | Polar Aprotic (e.g., DMF, THF) | High | The bulky TIPS group can influence the transition state, affecting reaction rates with different electrophiles.[1] |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | Hydrogen bonding with the solvent can solvate the thiolate anion, reducing its nucleophilicity.[2] | |
| Nonpolar (e.g., Hexane, Toluene) | Low | Limited solubility and ionization of the thiol result in slower reaction rates. | |
| 1-Dodecanethiol | Polar Aprotic (e.g., DMF, THF) | Very High | Less sterically hindered, allowing for faster reaction rates in SN2 type reactions. |
| Polar Protic (e.g., Methanol, Ethanol) | High | Still a potent nucleophile, though reactivity is tempered by solvent interactions. | |
| Nonpolar (e.g., Hexane, Toluene) | Moderate | Better solubility than ionic nucleophiles, but still limited reactivity. | |
| Thiophenol | Polar Aprotic (e.g., DMF, THF) | High | The aromatic ring can influence reactivity through electronic effects. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | Acidity of the thiol (pKa ~6.6) leads to a higher concentration of the thiolate anion at neutral pH. | |
| Nonpolar (e.g., Hexane, Toluene) | Low |
Table 2: Selectivity of Thiols in Competing Reactions
| Thiol | Reaction Type | Solvent | Selectivity Profile |
| This compound (TIPS-SH) | Deprotection of functional groups | Dichloromethane (DCM) | High selectivity for sterically accessible sites due to its bulk. |
| Michael Addition | Tetrahydrofuran (THF) | Can exhibit higher 1,4-selectivity over 1,2-addition with certain substrates. | |
| 1-Dodecanethiol | Deprotection of functional groups | Methanol | Less selective, may react with multiple sites. |
| Michael Addition | Tetrahydrofuran (THF) | Generally high reactivity with less steric discrimination. | |
| Thiophenol | Deprotection of functional groups | Acetonitrile | Electronic factors can influence selectivity for different protecting groups. |
| Michael Addition | Tetrahydrofuran (THF) | Reactivity is influenced by the electronic nature of the Michael acceptor. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines for key experiments relevant to assessing the efficacy and selectivity of thiols.
Protocol 1: Determination of Relative Nucleophilicity via Competitive Reaction
This protocol allows for the direct comparison of the nucleophilic strength of two thiols by having them compete for a limited amount of an electrophile.
Materials:
-
This compound (TIPS-SH)
-
Alternative thiol (e.g., 1-dodecanethiol)
-
Electrophile (e.g., benzyl bromide)
-
Internal standard (e.g., undecane)
-
Solvent (e.g., THF, DMF, Methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar stock solutions of TIPS-SH and the alternative thiol in the chosen solvent.
-
Prepare a stock solution of the electrophile and the internal standard in the same solvent.
-
In a reaction vial, combine the two thiol solutions.
-
Initiate the reaction by adding the electrophile/internal standard solution. The electrophile should be the limiting reagent (e.g., 0.5 equivalents with respect to each thiol).
-
Stir the reaction at a constant temperature.
-
Withdraw aliquots at specific time intervals and quench the reaction (e.g., by adding a large excess of a trapping agent like a different, highly reactive thiol).
-
Analyze the quenched samples by GC-MS to determine the ratio of the two substitution products.
-
The ratio of the products formed over time provides a measure of the relative reactivity of the two thiols.
Protocol 2: Evaluation of Selectivity in a Deprotection Reaction
This protocol assesses the selectivity of a thiol in removing a specific protecting group in the presence of other potentially reactive functional groups.
Materials:
-
Substrate with multiple protecting groups (e.g., a peptide with different cysteine protecting groups)
-
This compound (TIPS-SH) or alternative thiol
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the protected substrate in the chosen solvent.
-
Add the thiol reagent to the solution.
-
Monitor the reaction progress by HPLC at regular intervals.
-
Analyze the chromatograms to identify and quantify the starting material, the desired deprotected product, and any byproducts resulting from the removal of other protecting groups.
-
The ratio of the desired product to the byproducts indicates the selectivity of the thiol under the given conditions.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes and relationships.
Conclusion
The efficacy and selectivity of this compound are intricately linked to the solvent system in which it is employed. Its significant steric bulk provides a tool for enhanced selectivity in certain applications, particularly in complex syntheses where differentiation between reactive sites is crucial. However, this same steric hindrance can also lead to reduced reaction rates compared to less bulky thiols.
In polar aprotic solvents like THF and DMF, the nucleophilicity of TIPS-SH is generally high, making these systems suitable for many substitution and addition reactions. In contrast, polar protic solvents can diminish its reactivity through hydrogen bonding. For reactions requiring high selectivity, especially in the context of protecting group chemistry, the judicious choice of a less polar solvent may be beneficial, despite potentially slower reaction times.
Ultimately, the optimal choice of thiol and solvent system will depend on the specific requirements of the chemical transformation. This guide provides a foundational understanding and practical data to aid researchers in making these critical decisions, thereby optimizing reaction outcomes and advancing their research and development efforts.
References
A Comparative Guide to Triisopropylsilanethiol-Catalyzed Radical Reactions for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of radical chemistry, the choice of catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of triisopropylsilanethiol ((i-Pr)₃SiSH or TIPST) as a catalyst in radical reactions, juxtaposed with common alternatives such as organotin hydrides and other organosilicon compounds. The following sections delve into a quantitative comparison of reaction kinetics, detailed experimental protocols, and visualizations of the underlying chemical processes.
This compound has emerged as a compelling alternative to traditional radical mediators, primarily due to its role as a polarity reversal catalyst.[1] This property allows for the efficient transfer of a hydrogen atom to an alkyl radical, a key step in many radical chain reactions.
Quantitative Comparison of Hydrogen Atom Transfer Rates
| Hydrogen Atom Donor | Alkyl Radical Type | Rate Constant (kH) at ~25-80 °C (M⁻¹s⁻¹) | Reference |
| Thiophenol (PhSH) (as a proxy for TIPST) | Primary Alkyl | ~1 x 10⁸ | [2] |
| Secondary Alkyl | ~1 x 10⁸ | [2] | |
| Tertiary Alkyl | ~1.4 x 10⁸ | [2] | |
| Tributyltin Hydride (Bu₃SnH) | Primary Alkyl | ~2 x 10⁶ | [3] |
| Secondary Alkyl | ~2 x 10⁶ | [3] | |
| Tertiary Alkyl | ~2 x 10⁶ | [3] | |
| Tris(trimethylsilyl)silane ((TMS)₃SiH) | Primary Alkyl | 0.9 - 8 x 10⁷ (with thiol co-catalyst at 80°C) | [4] |
Note: The rate constants for Tris(trimethylsilyl)silane are provided for a system utilizing a thiol co-catalyst, which is a common application of this reagent in polarity reversal catalysis.
Experimental Protocols for a Representative Radical Reaction: The Giese Reaction
The Giese reaction, the addition of a carbon-centered radical to an electron-deficient alkene, serves as an excellent model for comparing the performance of these radical mediators.
General Procedure for a Thiol-Catalyzed Giese Reaction
-
Reaction Setup: To a solution of the alkyl halide (1.0 equiv) and the electron-deficient alkene (1.5 equiv) in a degassed solvent (e.g., benzene, toluene, or tert-butanol) is added this compound (1.2 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN) or triethylborane/air.
-
Execution: The reaction mixture is heated to an appropriate temperature (typically 80-110 °C for AIBN) or initiated at room temperature (for triethylborane/air) and stirred under an inert atmosphere (e.g., argon or nitrogen) for several hours, monitoring the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired Giese adduct.
General Procedure for a Tributyltin Hydride-Mediated Giese Reaction
-
Reaction Setup: A solution of the alkyl halide (1.0 equiv) and the electron-deficient alkene (1.5 equiv) in a degassed solvent (e.g., benzene or toluene) is prepared. Tributyltin hydride (1.1 equiv) and a catalytic amount of AIBN (0.1 equiv) are added.[5]
-
Execution: The reaction mixture is heated to 80-110 °C under an inert atmosphere for several hours until the starting material is consumed, as monitored by TLC or GC/MS.
-
Work-up: After cooling, the solvent is evaporated. The crude product is purified by flash chromatography. Special care must be taken to remove the toxic organotin byproducts.
General Procedure for a Tris(trimethylsilyl)silane-Mediated Giese Reaction
-
Reaction Setup: To a solution of the alkyl iodide (1.0 equiv) and the electron-deficient alkene (1.5 equiv) in a suitable solvent (e.g., benzene or toluene) is added tris(trimethylsilyl)silane (1.2 equiv) and a radical initiator (e.g., AIBN).[6]
-
Execution: The mixture is heated under an inert atmosphere at a temperature sufficient to initiate the radical chain (typically 80-110 °C with AIBN) for the required reaction time.
-
Work-up: The solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the Giese product.
Visualizing the Chemical Processes
Signaling Pathway of a Thiol-Catalyzed Radical Reaction (Giese Reaction)
Caption: General mechanism of a thiol-catalyzed Giese reaction.
Experimental Workflow for Kinetic Studies using Laser Flash Photolysis
References
- 1. 三异丙基硅硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Tin-Free Enantioselective Radical Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Characterization of Intermediates in Triisopropylsilanethiol Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Final Product
In modern organic synthesis and drug development, triisopropylsilanethiol ((i-Pr)₃SiSH or TIPS-SH) has emerged as a versatile and indispensable reagent. Its utility ranges from serving as a potent nucleophile and a synthetic equivalent of hydrogen sulfide to acting as a polarity-reversal catalyst in complex radical reactions.[1] However, a comprehensive understanding of its reaction mechanisms—a critical factor for process optimization, impurity profiling, and rational catalyst design—remains elusive without the direct observation of the transient species that dictate the reaction's course. These fleeting intermediates, often existing for mere milliseconds, are the linchpins of the transformation from reactant to product.
This guide provides an in-depth comparison of modern spectroscopic techniques for the real-time detection and characterization of intermediates in reactions involving this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering researchers to select and implement the most effective strategy for their specific chemical system. Our focus is on in-situ monitoring, which provides a direct window into the reacting mixture, capturing the ephemeral species that traditional offline analysis would miss.[2][3]
Charting the Reaction Landscape: Potential Intermediates
The reactivity of TIPS-SH suggests the formation of several key types of intermediates, each with a unique electronic and structural profile. The choice of spectroscopic method is fundamentally tied to the nature of the intermediate one expects to observe.
-
Thiyl Radical ((i-Pr)₃SiS•): The hallmark of radical-mediated pathways, this paramagnetic species is central to polarity-reversal catalysis.[4][5]
-
Thiolate Anion ((i-Pr)₃SiS⁻): A key intermediate in nucleophilic substitution and metal-catalyzed cross-coupling reactions.
-
Oxidized Sulfur Species: In the presence of oxidants, sequential oxidation can lead to transient sulfenic (TIPS-SOH), sulfinic (TIPS-SO₂H), and sulfonic (TIPS-SO₃H) acids.[6][7]
-
Silyl Sulfides (TIPS-S-R): While often the final products, these can also act as intermediates in subsequent transformations.[1]
-
Metal-Ligand Complexes: In catalyzed reactions, coordination complexes between TIPS-SH or its thiolate and a metal center are crucial intermediates.[8]
Comparative Guide to Spectroscopic Techniques
The optimal analytical choice is dictated by the specific reaction conditions and the nature of the sought-after intermediate. No single technique is universally superior; rather, a multi-faceted approach, often combining experimental data with computational modeling, yields the most profound insights.
| Technique | Principle | Detectable Intermediates | Strengths | Limitations |
| EPR | Detects unpaired electrons in a magnetic field. | Thiyl radicals , other radical species. | Unambiguous and direct detection of paramagnetic species.[9] Highly sensitive. | Only detects radical species. Requires specialized equipment. Low-temperature studies may be needed to extend intermediate lifetime.[4] |
| NMR | Measures nuclear spin transitions in a magnetic field. | Thiolate , silyl sulfides , diamagnetic metal complexes, starting material, products. | Provides detailed structural information.[10] ²⁹Si NMR is highly sensitive to the silicon environment.[11][12][13] Excellent for kinetic analysis. | Insensitive to radical species. Lower sensitivity compared to MS. Can be difficult to resolve complex mixtures. |
| Mass Spec | Measures mass-to-charge ratio of ionized molecules. | All ionizable intermediates (thiolate , oxidized species , metal complexes). | Extremely high sensitivity for low-concentration species.[14][15] Provides exact mass for formula determination. MS/MS gives structural fragments.[16] | Provides no direct structural information for isomers. Ionization process can potentially alter the intermediate. |
| FTIR/Raman | Measures molecular vibrations (absorption/scattering of IR light). | Species with distinct functional groups (e.g., S-H, Si-O, C=O). | Excellent for in-situ monitoring with fiber-optic probes.[17][18] Provides real-time kinetic data on functional group conversion. | Overlapping peaks can complicate complex mixtures. Insensitive to subtle structural changes that don't affect key functional groups. |
| UV-Vis | Measures electronic transitions. | Intermediates with chromophores (conjugated systems, some radicals, metal complexes). | Simple, fast, and easily adaptable for in-situ monitoring. Useful for transient absorption studies of fast reactions.[19] | Many organosilicon intermediates lack a strong chromophore in the accessible UV-Vis range.[20] Spectra often consist of broad, featureless bands. |
In-Depth Analysis & Methodologies
Electron Paramagnetic Resonance (EPR) Spectroscopy: The Radical Hunter
Expertise & Experience: EPR is the definitive technique for directly observing the (i-Pr)₃SiS• radical. Its power lies in its specificity; in a reaction mixture teeming with diamagnetic species, EPR exclusively highlights the paramagnetic intermediates. The characteristic signal of a thiyl radical is an axially symmetric, anisotropic spectrum with distinct g-values (g∥ and g⊥), which arise from the interaction of the unpaired electron's spin with the magnetic field, heavily influenced by the sulfur atom's large spin-orbit coupling.[4][21]
Trustworthiness: The observation of this characteristic "sulfur pattern" is a self-validating confirmation of the thiyl radical's presence.[21] To further confirm the identity of short-lived radicals, spin trapping can be employed. A "spin trap" (e.g., a nitrone) reacts with the transient radical to form a much more stable nitroxide radical adduct, which can be easily detected and its hyperfine splitting pattern used to identify the trapped radical.[9]
Experimental Protocol: In-situ Photolytic Generation and Detection of (i-Pr)₃SiS•
-
Sample Preparation: Prepare a solution of TIPS-SH (e.g., 10-50 mM) and a photolabile initiator (e.g., di-tert-butyl peroxide) in a degassed, EPR-silent solvent (e.g., toluene or tert-butylbenzene).
-
Apparatus Setup: Transfer the solution to a quartz EPR tube. Place the tube within the EPR cavity, which is equipped with a light source (e.g., a UV lamp) for in-situ irradiation.
-
Low-Temperature Stabilization (Optional but Recommended): For initial characterization, cool the sample to a low temperature (e.g., 77 K) using a liquid nitrogen cryostat. This freezes the matrix, trapping the radicals and allowing for clearer resolution of the anisotropic g-tensor.[4][22]
-
Data Acquisition:
-
Record a background spectrum before irradiation.
-
Initiate UV photolysis to generate the thiyl radicals.
-
Acquire EPR spectra at set intervals to monitor the radical's formation and decay.
-
Key Parameters: X-band frequency (~9.5 GHz), microwave power (non-saturating, e.g., 1-20 mW), modulation amplitude (e.g., 0.1 mT).
-
-
Data Analysis: Analyze the resulting spectrum to determine the principal components of the g-tensor (g∥ ≈ 2.10–2.30, g⊥ ≈ 2.00).[4] Compare these values to literature reports for alkyl thiyl radicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Detective
Expertise & Experience: While blind to radicals, NMR is unparalleled for elucidating the structure of diamagnetic intermediates. The key to its application in TIPS-SH chemistry is the use of multinuclear NMR, particularly ²⁹Si NMR. Silicon has a very wide chemical shift range (~400 ppm), making the ²⁹Si nucleus an extremely sensitive probe of its electronic environment.[13] The chemical shift will change dramatically upon deprotonation to the thiolate, formation of a silyl sulfide, or hydrolysis to a silanol/siloxane, allowing for unambiguous assignment.[11][23] Simultaneous monitoring by ¹H NMR tracks the disappearance of the S-H proton and changes in the isopropyl methine and methyl signals.
Trustworthiness: In-situ NMR provides a direct, quantitative measure of the concentration of observable species over time.[10] This allows for the construction of reaction progress curves for reactants, intermediates, and products, yielding invaluable kinetic data. The self-validating nature of this protocol comes from the mass balance; the consumption of starting material should correlate directly with the formation of intermediates and products.
Experimental Protocol: In-situ Monitoring of a Nucleophilic Reaction
-
Sample Preparation: In an NMR tube, prepare a solution of the substrate and TIPS-SH in a suitable deuterated solvent (e.g., THF-d₈). Ensure the tube is equipped with a sealed cap or septum for reagent addition.
-
Apparatus Setup: Place the NMR tube in the spectrometer and acquire initial ¹H and ²⁹Si spectra of the starting materials. Use a capillary of a known standard for quantitative measurements if desired.
-
Reaction Initiation: Using a syringe, carefully inject the base or catalyst that initiates the reaction directly into the NMR tube while it is in the spectrometer (if the setup allows) or quickly remove, inject, and re-insert.
-
Automated Data Acquisition: Program the spectrometer to automatically acquire a series of spectra (e.g., ¹H and ²⁹Si) at regular time intervals. The frequency of acquisition depends on the reaction rate—from every few seconds for fast reactions to every few minutes for slower ones.[3]
-
Data Processing and Analysis:
-
Process the spectra to obtain integrals for the characteristic peaks of the starting material, key intermediates (e.g., the silyl sulfide product), and any byproducts.
-
Plot the concentration of each species versus time to generate kinetic profiles.
-
Identify intermediates by their unique chemical shifts. For example, the ²⁹Si signal will shift significantly upon changing the substituent on the sulfur atom.
-
Mass Spectrometry (MS): The Sensitivity Champion
Expertise & Experience: MS, particularly when coupled with a soft ionization source like Electrospray Ionization (ESI), is the go-to technique for detecting highly reactive, low-concentration charged intermediates.[14][15][24] Its strength is the ability to "fish out" ionic species from a complex mixture and identify them by their mass-to-charge ratio. For TIPS-SH reactions, this is ideal for detecting the thiolate anion ((i-Pr)₃SiS⁻) or protonated/sodiated adducts of neutral intermediates like oxidized species (e.g., [(i-Pr)₃SiSOH + H]⁺).[6]
Trustworthiness: High-resolution mass spectrometry (e.g., FT-ICR or Orbitrap) provides a highly accurate mass measurement, often to within 5 ppm.[16] This allows for the confident determination of the elemental composition of a detected intermediate, providing a strong basis for structural assignment. Coupling this with tandem MS (MS/MS), where the ion of interest is isolated and fragmented, provides structural clues that help validate the proposed structure.[16]
Experimental Protocol: Online ESI-MS Reaction Monitoring
-
Apparatus Setup: Connect the reaction vessel to the ESI-MS source via a syringe pump and fine-gauge PEEK tubing. The reaction is run under normal laboratory conditions.
-
Reaction Initiation: Start the reaction in the vessel. Simultaneously, begin withdrawing a very small, continuous flow of the reaction mixture (e.g., 5-10 µL/min) using the syringe pump.
-
Ionization and Detection: The reaction mixture is sprayed into the ESI source, where charged droplets are formed and desolvated, releasing ions into the gas phase. The mass spectrometer is set to scan over the expected mass range of intermediates.
-
Data Acquisition: Acquire mass spectra continuously over the course of the reaction. The intensity of the ion corresponding to a specific intermediate can be plotted against time to create a kinetic trace.
-
Structural Confirmation (MS/MS): When a potential intermediate ion is detected, perform a separate experiment or use an automated data-dependent acquisition method to isolate that specific m/z and subject it to collision-induced dissociation (CID) to obtain a fragment spectrum for structural analysis.
The Role of Computational Chemistry
No modern mechanistic study is complete without the synergy between experiment and theory. Computational chemistry, particularly using Density Functional Theory (DFT), serves to connect the dots provided by spectroscopy.[25][26]
-
Structure Prediction: Proposed intermediates can be modeled to find their lowest energy geometries.
-
Spectroscopic Prediction: Once a structure is optimized, its spectroscopic properties (NMR chemical shifts, IR vibrational frequencies, EPR g-tensors) can be calculated.[27] This allows for direct comparison with experimental data, greatly increasing the confidence of spectral assignments.
-
Energetic Validation: Computational methods can map out the entire reaction energy profile, calculating the activation barriers and reaction energies for proposed pathways.[28] This helps to determine if a proposed intermediate is kinetically and thermodynamically plausible.
Conclusion
The characterization of reactive intermediates in this compound chemistry is a challenging yet rewarding endeavor. It requires a thoughtful selection of spectroscopic tools tailored to the specific questions being asked. By moving beyond static, end-point analysis and embracing dynamic, in-situ monitoring, researchers can gain unprecedented insight into reaction mechanisms. EPR provides an exclusive view into the world of radicals, NMR offers rich structural and quantitative data for diamagnetic species, and Mass Spectrometry delivers unparalleled sensitivity for trace-level and ionic intermediates. When these powerful experimental techniques are combined with the predictive power of computational chemistry, a truly holistic and validated picture of the reaction pathway can be constructed, accelerating innovation in both academic research and industrial drug development.
References
- 1. Cas 156275-96-6,this compound | lookchem [lookchem.com]
- 2. mt.com [mt.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Protein thiyl radicals in disordered systems: A comparative EPR study at low temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. EPR spectroscopic and synthetic aspects of thiyl radical chemistry - UCL Discovery [discovery.ucl.ac.uk]
- 6. sfrbm.org [sfrbm.org]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 14. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. mdpi.com [mdpi.com]
- 19. Transient-state and steady-state kinetics of the oxidation of aliphatic and aromatic thiols by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems [escholarship.org]
- 26. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. scielo.br [scielo.br]
- 28. s3.smu.edu [s3.smu.edu]
Navigating Peptide Deprotection: A Comparative Guide to Byproduct Analysis in Triisopropylsilane Cocktails
For researchers, scientists, and drug development professionals, the final deprotection step in solid-phase peptide synthesis (SPPS) is a critical juncture that significantly impacts the purity and yield of the final product. Triisopropylsilane (TIS) is a widely used scavenger in trifluoroacetic acid (TFA)-based cleavage cocktails, designed to quench reactive carbocations generated during the removal of protecting groups. However, the choice and composition of the scavenger cocktail can lead to the formation of various byproducts, complicating purification and potentially compromising the integrity of the synthetic peptide. This guide provides an objective comparison of TIS-containing cocktails with alternative strategies, supported by experimental data, to facilitate informed decisions in peptide synthesis.
The Dual Role of Triisopropylsilane: Scavenger and Reducing Agent
Triisopropylsilane's primary function in SPPS is to act as a carbocation scavenger.[1][2] During acidic cleavage, protecting groups like trityl (Trt) and tert-butyl (tBu) form stable cations that can reattach to nucleophilic residues in the peptide chain, such as tryptophan, methionine, and cysteine, leading to undesired modifications.[1][3] TIS effectively neutralizes these reactive species by donating a hydride ion, thus preventing side reactions.[1][2]
However, recent studies have revealed that TIS is not merely a passive scavenger but can also act as a mild reducing agent.[4][5][6] This is particularly relevant for peptides containing protected cysteine residues. TIS, in the presence of TFA, can facilitate the removal of S-protecting groups like acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[4][5][6] This reductive capacity can be either beneficial or detrimental, depending on the desired final product and the overall protection strategy.
Comparative Analysis of Deprotection Cocktails
The selection of an appropriate deprotection cocktail is highly dependent on the peptide's amino acid composition. While a universal cocktail is appealing, a tailored approach often yields superior results in terms of purity and minimizes byproduct formation.
| Cocktail Composition | Target Peptide Characteristics | Potential Byproducts/Side Reactions | Efficacy & Remarks |
| TFA / TIS / H₂O (95:2.5:2.5 v/v/v) | Peptides without sensitive residues (e.g., Trp, Met, Cys).[7][8] | Incomplete deprotection of some protecting groups. Oxidation of Met if present.[9] S-alkylation of C-terminal Cys from Wang resin fragmentation.[3] | A standard, effective cocktail for "simple" peptides.[7][8] |
| TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5 v/v/v/v) | Peptides containing Cysteine.[10] | Unpleasant odor from EDT.[11] Potential for thioether byproducts.[11] | EDT helps to maintain Cysteine residues in a reduced state, preventing oxidation and disulfide bond formation.[10] It can also suppress S-alkylation from Wang resin linkers.[3] |
| TFA / Thioanisole / TIS | Peptides containing Methionine. | Can cause modifications to Tryptophan residues.[11] More difficult to remove than TIS.[11] | Thioanisole is effective in trapping trityl cations and can help prevent the oxidation of Methionine.[11] |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[8] | Complex mixture, malodorous, and contains toxic components.[8] | A "classic" and robust cocktail for complex peptides, though newer strategies often provide cleaner results with less hazardous reagents.[8] |
Table 1: Comparison of common deprotection cocktails containing Triisopropylsilane and their general applications and potential side reactions.
Byproduct Spotlight: TIS-Mediated Reactions
While TIS is highly effective, its use is associated with specific byproducts that researchers should be aware of.
1. Disulfide Bond Formation: Unexpectedly, TIS has been shown to promote the formation of disulfide bonds in peptides containing cysteine residues, in addition to aiding in the removal of S-protecting groups.[4][5][6] This can be advantageous for the synthesis of cyclic peptides but is a significant side reaction if the linear, reduced form of the peptide is desired.
2. Reduction of Cysteine S-Protecting Groups: The reductive nature of TIS can lead to the premature or undesired removal of certain cysteine protecting groups. The lability of these groups in a TFA/TIS mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(But).[4][5] This property can be exploited for orthogonal deprotection strategies but must be carefully considered during the design of the synthesis.
3. Incomplete Scavenging Leading to Alkylation: In some cases, particularly with peptides synthesized on Wang resin and containing a C-terminal cysteine, TIS alone is insufficient to prevent the S-alkylation of the cysteine residue by the cleaved 4-hydroxybenzyl group from the linker.[3] The addition of 1,2-ethanedithiol (EDT) is often necessary to suppress this side reaction.[3]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection with TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain sensitive residues such as tryptophan, methionine, or cysteine.[7]
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[7]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.[7]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2 hours.[7]
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[7]
-
Add cold diethyl ether (at least 10 times the volume of the TFA filtrate) to the combined filtrate to precipitate the peptide.[12]
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[7]
-
Pellet the peptide by centrifugation and carefully decant the ether.[7]
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL).[7]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
-
Protocol 2: Analysis of Crude Peptide by HPLC
-
Sample Preparation: Dissolve a small amount of the crude, dried peptide in 0.1% TFA in HPLC-grade water to a concentration of approximately 1 mg/mL.[13][14]
-
Mobile Phases:
-
Gradient: Elute the peptide using a linear gradient, for example, 5% to 60% of Solvent B over 30 minutes.[13][14]
-
Detection: Monitor the absorbance at 214 nm and 280 nm.[14]
-
Analysis: Assess the purity of the crude peptide by comparing the peak area of the desired product to the total peak area of all components.[13]
Protocol 3: Byproduct Characterization by Mass Spectrometry
-
Sample Preparation: The fractions collected from HPLC analysis containing the main product and impurities can be directly analyzed.
-
Mass Spectrometry: Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weights of the components in each fraction.[15][16][17]
-
Adduct Identification: Compare the observed molecular weights with the theoretical mass of the desired peptide. Any mass difference can indicate the presence of adducts or modifications. For example, a mass increase of 56 Da may suggest t-butylation, while a mass increase of 242 Da could indicate tritylation.[18] Tandem mass spectrometry (MS/MS) can be used to further characterize the structure of the byproducts by fragmenting the ions and analyzing the resulting fragmentation pattern.[15][19]
Visualizing the Deprotection Workflow and Byproduct Formation
Conclusion
The choice of a deprotection cocktail in peptide synthesis is a multi-faceted decision that requires careful consideration of the peptide sequence and the desired final product. While Triisopropylsilane is a highly effective and widely used scavenger, its dual role as a reducing agent introduces complexities that must be managed. For peptides containing sensitive residues, a simple TFA/TIS/water cocktail may be insufficient to prevent side reactions, necessitating the inclusion of other scavengers like EDT or thioanisole. A thorough analysis of the crude peptide by HPLC and mass spectrometry is essential to identify and characterize any byproducts, ensuring the final product's purity and integrity. By understanding the potential side reactions associated with different cleavage cocktails, researchers can optimize their deprotection strategies to achieve higher yields of pure peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization and quantitation of protein adducts using mass spectrometry [arizona.aws.openrepository.com]
- 16. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
Unraveling Steric Effects: A Comparative Analysis of Triisopropylsilanethiol and Other Bulky Silanethiols
For researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, the choice of reagents is paramount. The steric properties of these reagents can significantly influence reaction rates, selectivity, and overall yield. This guide provides a comprehensive comparison of the steric effects of Triisopropylsilanethiol (TIPS-SH) with other commonly employed bulky silanethiols, including tert-butyldimethylsilanethiol (TBDMS-SH), tri-tert-butylsilanethiol, and triphenylsilanethiol. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction workflows, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Quantifying Steric Hindrance: A Comparative Overview
The steric bulk of a molecule is a critical factor that governs its reactivity. In the context of silanethiols, the substituents attached to the silicon atom dictate the degree of steric hindrance around the reactive thiol group. This, in turn, affects the accessibility of the sulfur atom to reactants and influences the stereochemical outcome of reactions.
Several parameters can be used to quantify and compare the steric hindrance of different silyl groups. One of the most common is the Tolman cone angle, a concept originally developed for phosphine ligands but adaptable to other tetrahedral groups. A larger cone angle indicates greater steric bulk. Another important measure is the relative rate of reaction in a sterically sensitive transformation.
Below is a table summarizing key steric and stability parameters for various bulky silyl groups, providing a quantitative basis for comparison.
| Silyl Group | Common Abbreviation | Tolman Cone Angle (θ, degrees) (estimated) | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| tert-Butyldimethylsilyl | TBDMS | ~125 | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | ~135 | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~145 | 5,000,000 | ~20,000 |
| Tri-tert-butylsilyl | - | >150 | - | - |
| Triphenylsilyl | TPHS | ~145 | - | - |
Note: Cone angles for silyl groups are estimated based on computational modeling and comparison with analogous phosphine ligands. Relative hydrolysis rates are for the corresponding silyl ethers and serve as an indicator of the steric protection afforded by the silyl group.
As the data indicates, the triisopropylsilyl (TIPS) group in TIPS-SH presents a significant steric profile, larger than the commonly used TBDMS group but generally less bulky than the tri-tert-butylsilyl and tert-butyldiphenylsilyl groups. This intermediate steric demand makes TIPS-SH a versatile reagent, offering a balance between reactivity and stability.
Experimental Protocols for Comparative Analysis
To empirically evaluate the steric effects of different silanethiols, a standardized experimental setup is crucial. The following protocols outline a general procedure for a thiol-ene "click" reaction, a versatile and widely used transformation that is sensitive to steric hindrance. By performing this reaction with this compound and other bulky silanethiols under identical conditions, researchers can directly compare their reactivity through reaction kinetics and product yields.
General Experimental Protocol: Comparative Thiol-Ene Reaction
Objective: To compare the reaction rates and yields of different bulky silanethiols in a photo-initiated thiol-ene reaction with a model alkene.
Materials:
-
This compound (TIPS-SH)
-
tert-Butyldimethylsilanethiol (TBDMS-SH)
-
Other bulky silanethiols (e.g., tri-tert-butylsilanethiol, triphenylsilanethiol)
-
1-Octene (or other suitable alkene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Reaction vials
-
UV lamp (365 nm)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
-
Analytical equipment (GC-MS, NMR)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the alkene, photoinitiator, and internal standard in the chosen solvent.
-
Reaction Setup: In separate, identical reaction vials, place a magnetic stir bar and add the alkene stock solution.
-
Addition of Silanethiol: To each vial, add an equimolar amount of the respective silanethiol (TIPS-SH, TBDMS-SH, etc.).
-
Initiation: Add the photoinitiator stock solution to each vial.
-
Reaction Monitoring: Place the vials under the UV lamp with consistent and uniform irradiation. Start stirring and timing the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench it by adding a solution of a radical scavenger (e.g., hydroquinone in THF).
-
Analysis: Analyze the quenched aliquots by GC-MS or NMR to determine the consumption of reactants and the formation of the product. Use the internal standard for accurate quantification.
-
Data Analysis: Plot the concentration of the product versus time for each silanethiol to determine the initial reaction rates. After the reaction has gone to completion, determine the final product yield for each silanethiol.
Expected Outcome: The reaction with the least sterically hindered silanethiol (e.g., TBDMS-SH) is expected to proceed at the fastest rate and potentially give the highest yield. The more sterically hindered silanethiols, such as TIPS-SH and tri-tert-butylsilanethiol, will likely exhibit slower reaction rates. This experiment provides a direct quantitative comparison of their steric effects on reactivity.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in the comparative thiol-ene reaction.
Cost-Effectiveness of Triisopropylsilanethiol in Large-Scale Chemical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in large-scale chemical synthesis is a critical decision that directly impacts process efficiency, product purity, and overall manufacturing cost. Triisopropylsilanethiol (TIPS-SH), a sterically hindered organosilicon thiol, has emerged as a specialized reagent in various synthetic applications, particularly in peptide synthesis and as a synthetic equivalent of hydrogen sulfide.[1] This guide provides a comprehensive comparison of this compound with alternative thiol reagents, offering insights into its cost-effectiveness for industrial-scale applications, supported by available data and experimental considerations.
Executive Summary
This compound offers unique advantages in specific synthetic contexts, primarily due to its steric bulk, which can influence reaction selectivity and minimize side reactions. However, its higher cost compared to simpler, more common thiols necessitates a careful evaluation of its benefits on a case-by-case basis. This guide will delve into the performance of TIPS-SH and its alternatives, present a cost analysis, and provide relevant experimental protocols to aid in the decision-making process for large-scale chemical synthesis.
Performance Comparison of Thiol Reagents
In large-scale synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), thiols are crucial as scavengers during the cleavage of peptides from the resin and the removal of protecting groups. They prevent the reattachment of reactive cationic species to sensitive amino acid residues. While direct comparative data for this compound in large-scale SPPS is limited in publicly available literature, we can infer its potential performance based on the well-documented use of the structurally similar Triisopropylsilane (TIPS) and compare it to commonly used thiol scavengers.
The steric hindrance of the triisopropylsilyl group in TIPS-SH is expected to play a significant role in its reactivity and selectivity as a scavenger. This bulkiness may offer advantages in preventing certain side reactions that are more prevalent with less hindered thiols.
Table 1: Performance Comparison of Thiol Scavengers in SPPS
| Scavenger | Key Advantages | Potential Disadvantages | Typical Concentration in Cleavage Cocktail |
| This compound (TIPS-SH) | Potentially high selectivity due to steric bulk, may reduce specific side reactions.[2] | Higher cost, limited published data on large-scale performance. | 1-5% |
| 1,2-Ethanedithiol (EDT) | Effective trityl cation scavenger, well-established use.[3] | Strong, unpleasant odor, can form thioether byproducts.[3] | 1-5% |
| Dithiothreitol (DTT) | Water-soluble, effective reducing agent. | Can be less effective than other thiols in specific scavenging applications. | 1-5% |
| Thioanisole | Aromatic thiol, can be easier to detect by UV during purification. | Less reactive than aliphatic thiols, may be less effective as a scavenger. | 1-5% |
| 1-Dodecanethiol (DDT) | Less volatile and less odorous than smaller thiols, cost-effective. | Can be less efficient in some scavenging roles compared to dithiols. | 1-5% |
| Benzylthiols (e.g., 1,4-Benzenedimethanethiol) | Combines the high reactivity of aliphatic thiols with UV visibility for easier detection during purification.[4] | May be more expensive than simple aliphatic thiols. | 1-5% |
Cost-Effectiveness Analysis
The primary barrier to the widespread adoption of this compound in large-scale synthesis is its cost. While prices fluctuate based on supplier and quantity, TIPS-SH is generally more expensive than common thiols like 1,2-ethanedithiol or 1-dodecanethiol.
Table 2: Illustrative Cost Comparison of Thiol Reagents (Research Grade)
| Reagent | Typical Price (USD/g) | Molecular Weight ( g/mol ) | Price per Mole (USD) |
| This compound | ~$62.30/g (for 1g) | 190.42 | ~$11,862 |
| 1,2-Ethanedithiol | ~$0.50/g | 94.2 | ~$47 |
| 1-Dodecanethiol | ~$0.20/g | 202.4 | ~$40 |
| Thioanisole | ~$0.30/g | 124.2 | ~$37 |
Note: Prices are for small, research-grade quantities and are not representative of industrial-scale procurement. Bulk pricing for large-scale manufacturing would be significantly lower but the relative cost differences are expected to persist.
The justification for using the more expensive TIPS-SH in an industrial setting would depend on demonstrating a significant increase in final product yield or purity that outweighs the higher reagent cost. For high-value products like complex pharmaceuticals, even a modest improvement in yield can translate to substantial cost savings, making the use of a premium reagent economically viable.
Experimental Protocols
The following are generalized protocols for the use of thiol scavengers in the cleavage step of SPPS. Optimization for a specific peptide and scale is crucial.
General Protocol for Peptide Cleavage with a Thiol Scavenger
-
Resin Preparation: Swell the peptide-resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A common cocktail consists of:
-
Trifluoroacetic acid (TFA): 85-95%
-
Water: 2.5-5%
-
Thiol Scavenger (e.g., TIPS-SH, EDT): 1-5%
-
Other scavengers (e.g., Triisopropylsilane): 1-2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10-20 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time will vary depending on the peptide sequence and protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Drying: Dry the peptide under vacuum.
Visualization of Key Processes
Logical Workflow for Scavenger Selection in SPPS
Caption: A logical workflow for selecting a scavenger in SPPS.
Experimental Workflow for Comparative Analysis of Thiols
Caption: An experimental workflow for comparing thiol scavengers.
Conclusion and Recommendations
This compound presents a potentially valuable, albeit costly, alternative to conventional thiol scavengers in large-scale chemical synthesis. Its primary advantage is likely to be realized in applications where the prevention of specific, yield-limiting side reactions is paramount and can justify the higher reagent cost.
For research, development, and drug discovery professionals, the following recommendations are provided:
-
For routine, large-scale synthesis of peptides without particularly sensitive sequences, cost-effective and well-established thiols like 1,2-ethanedithiol or 1-dodecanethiol are likely the most pragmatic choice.
-
For high-value, complex peptides where side reactions are a known issue, a small-scale pilot study comparing this compound to other specialized scavengers is warranted. The potential for a cleaner crude product could lead to significant savings in downstream purification costs.
-
Further research is needed to generate robust, publicly available data on the performance of this compound in large-scale industrial applications. Collaboration between industry and academia could be instrumental in elucidating the full potential of this and other specialized reagents.
Ultimately, the decision to employ this compound on a large scale must be based on a thorough cost-benefit analysis that considers not only the initial reagent cost but also its impact on the entire manufacturing process, from reaction efficiency to final product purification.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triisopropylsilanethiol
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Triisopropylsilanethiol are paramount. Adherence to proper procedures is not only a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides clear, actionable steps for the management and disposal of this compound, ensuring the protection of personnel and the integrity of your research environment.
Key Safety and Handling Information
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This information is critical for preventing accidental exposure and for responding effectively in case of a spill.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₉H₂₂SSi | [1] |
| Molecular Weight | 190.42 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 70-75 °C at 2 mmHg | |
| Density | 0.887 g/mL at 25 °C | |
| Flash Point | 77 °C (170.6 °F) - closed cup | |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Signal Word | Warning | |
| Storage | Store in a cool, dry, well-ventilated place. Moisture sensitive. | [1][3] |
| Water Hazard Class | WGK 3 (highly hazardous to water) |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 (May cause respiratory irritation)
Procedural Guidance: From Handling to Disposal
The following sections provide step-by-step protocols for personal protection, spill management, and the waste disposal process.
Personal Protective Equipment (PPE) Protocol
Strict adherence to PPE requirements is the first line of defense against chemical exposure.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves according to laboratory and institutional guidelines.[1]
-
Eye/Face Protection : Use safety glasses with side shields or chemical goggles.
-
Respiratory Protection : Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter (e.g., type ABEK) if working in areas with inadequate ventilation or when vapor/mist is generated.[1]
-
Skin and Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[1]
Accidental Release and Spill Management Protocol
In the event of a spill, a swift and safe response is critical to mitigate hazards.
-
Ensure Safety : Immediately remove all sources of ignition from the area.[1]
-
Evacuate Personnel : Evacuate non-essential personnel to a safe area.[1]
-
Ventilate the Area : Ensure adequate ventilation to disperse vapors.[1]
-
Contain the Spill : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1]
-
Absorb the Material : Cover and absorb the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1]
-
Collect the Waste : Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1]
-
Decontaminate the Area : Clean the spill area thoroughly.
-
Seek Medical Attention : If exposure occurs, consult a physician immediately and provide them with the Safety Data Sheet (SDS).[1]
Waste Disposal Protocol
Follow this workflow for the compliant disposal of this compound waste.
-
Do Not Mix Waste : Keep this compound waste separate from other chemical waste streams. Leave the chemical in its original container if possible.[1]
-
Label Container : Clearly label the waste container with the chemical name ("Waste this compound") and relevant hazard symbols.
-
Store Securely : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials.
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Handle Uncleaned Containers as Product : Any empty containers that have not been properly cleaned must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment for all personnel.
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling Triisopropylsilanethiol
This document provides essential, immediate safety and logistical information for the handling of Triisopropylsilanethiol (TIPS-SH). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our commitment is to provide value beyond the product, ensuring that your critical work is conducted with the highest standards of safety and scientific integrity.
Hazard Assessment & Risk Profile of this compound
This compound is a valuable organosilicon compound used as a synthetic equivalent of H₂S and as a catalyst in radical reactions.[1] However, its utility is matched by a distinct hazard profile that necessitates rigorous safety protocols. The primary risks are not limited to its chemical reactivity but also include its physical properties, which can impact the laboratory environment.
The compound is classified as a skin, eye, and respiratory irritant.[2][3] Furthermore, like many thiols, TIPS-SH possesses a powerful and unpleasant odor, detectable at very low concentrations.[4][5] This characteristic serves as an immediate indicator of a containment breach and underscores the critical need for vapor control. While its toxicological properties have not been exhaustively investigated, the known hazards demand a cautious and proactive approach to handling.[2]
Table 1: Physicochemical Properties & GHS Hazard Classifications
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₂₂SSi | [2] |
| Molecular Weight | 190.42 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.887 g/mL at 25 °C | [2] |
| Boiling Point | 70-75 °C at 2 mmHg | |
| Flash Point | 77 °C (170.6 °F) - Closed Cup | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Signal Word | Warning |[3] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The primary method for mitigating exposure to this compound is through robust engineering controls. The causality is simple: preventing vapor and aerosol release at the source is inherently safer than relying solely on barriers worn on the body.
-
Chemical Fume Hood: All handling of this compound, from transfers to reaction quenching, must be conducted within a certified chemical fume hood.[2][6] This is non-negotiable. The fume hood's constant airflow contains volatile vapors and prevents their inhalation, while also managing the potent odor.[4]
-
Bleach Traps & Baths: To neutralize the malodorous thiol vapors that may exhaust from a reaction or be present on contaminated glassware, a bleach trap or bath should be utilized.[4][6] Passing the exhaust gas from a reaction setup through a bleach solution can effectively oxidize the thiol, mitigating odor and environmental release.[4]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to protect against the specific hazards of TIPS-SH. The selection of each component is based on preventing dermal, ocular, and respiratory exposure.
Table 2: Recommended Personal Protective Equipment for TIPS-SH
| PPE Category | Item | Specifications & Rationale |
|---|---|---|
| Eye & Face Protection | Chemical Safety Goggles | Must be tightly fitting with side-shields to protect against splashes and vapors causing serious eye irritation.[2][6] |
| Face Shield | Required over safety goggles during procedures with a high splash risk, such as bulk transfers or spill clean-up.[7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice. Always inspect gloves for tears or punctures before use.[6] Employ proper removal techniques to avoid contaminating skin.[2] |
| Skin & Body Protection | Laboratory Coat | A standard, buttoned lab coat protects against incidental splashes and skin contact.[6] |
| Impervious Clothing | For larger-scale operations, flame-retardant, antistatic protective clothing should be considered to protect against both chemical splashes and fire risk from the combustible liquid.[2][8] |
| Respiratory Protection | Air-Purifying Respirator | Not typically required when work is confined to a functioning fume hood.[2] However, if a hood fails or for emergency spill response, a full-face respirator with an ABEK-type filter (EN 14387) or a multi-sorbent cartridge effective against organic vapors and sulfur compounds is necessary.[9] |
Procedural Workflow for Safe Handling of this compound
A systematic, multi-phase approach ensures that safety is integrated into every step of the experimental process. This workflow is a self-validating system, where each step confirms the safety of the subsequent one.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always conduct a formal risk assessment before beginning work.[10] Review the Safety Data Sheet (SDS) for this compound.[2]
-
Ensure the chemical fume hood is operational and its certification is current.
-
Inside the fume hood, prepare a bleach bath for glassware decontamination and clearly labeled, sealed containers for hazardous waste.[4][6]
-
Don all required PPE as outlined in Table 2.
-
-
Handling and Transfer:
-
Perform all manipulations inside the fume hood.[2]
-
To minimize vapor release, keep the primary container tightly sealed when not actively dispensing.[2]
-
Use techniques that minimize aerosol generation, such as transferring the liquid via syringe or cannula rather than pouring.[6]
-
Given that TIPS-SH is a combustible liquid, take measures to prevent the buildup of electrostatic charge by grounding equipment.[8]
-
-
Decontamination and Disposal:
-
Immediately after use, rinse all contaminated glassware and equipment in the prepared bleach bath within the fume hood. Allow items to soak to ensure complete oxidation of the thiol.[4]
-
Wipe down all work surfaces with an appropriate solvent.
-
All disposable items, including gloves, absorbent pads, and contaminated paper towels, must be sealed in a bag, placed in a suitable container, and labeled as hazardous waste.[4]
-
Remove PPE, being careful to avoid cross-contamination, and wash hands thoroughly with soap and water.[2][11]
-
Emergency Response & Disposal Plan
Preparedness is key to mitigating the impact of an accidental release.
Spill Management
For small spills contained within the fume hood:
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[2][8]
-
Clean the affected area thoroughly.
For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal
The disposal of this compound and its associated waste must be handled with precision to prevent environmental contamination and odor issues.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not mix with other waste streams.[2][8]
-
Contaminated Materials: All contaminated items (gloves, absorbent pads, glassware) must be disposed of as hazardous waste in the same manner as the unused product.[2][4]
-
Decontamination Solutions: The bleach solution used for decontamination must also be collected and disposed of as hazardous waste through a licensed contractor.[6]
References
- 1. This compound CAS#: 156275-96-6 [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Triisopropylsilanthiol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. open.alberta.ca [open.alberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 11. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
